7-Methoxyindole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPPXYMWZOKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185739 | |
| Record name | 7-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-22-8 | |
| Record name | 7-Methoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXY-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Methoxyindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxyindole, a substituted indole (B1671886), has garnered significant attention in medicinal chemistry and drug discovery. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, key synthetic methodologies, and its role as a modulator of cellular signaling pathways. Quantitative data, including spectroscopic information, is presented in a structured format. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a comprehensive understanding of this versatile molecule.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy (B1213986) group at the 7-position of the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. This compound serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide delves into the foundational aspects of this compound, from its initial synthesis to its contemporary applications in drug development.
Discovery and Historical Context
The exploration of methoxy-substituted indoles dates back to the mid-20th century. An early significant contribution to the synthesis and reactions of methoxyindole compounds was made by Bell and Lindwall in 1948, published in The Journal of Organic Chemistry.[2] While this paper laid some of the groundwork, a more focused investigation on this compound and its derivatives was presented by A. Kalir and colleagues in a 1967 publication in the Israel Journal of Chemistry. These early studies were crucial in establishing the fundamental chemistry of this compound, paving the way for its subsequent investigation as a pharmacophore.
The two primary classical methods for synthesizing the indole nucleus, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis (developed in 1971), have both been applied to the preparation of this compound and its derivatives.[3][4][5] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product.
Physicochemical and Spectroscopic Data
This compound is typically a colorless to brown liquid or crystalline solid.[4] Below is a summary of its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3189-22-8 | [6] |
| Molecular Formula | C₉H₉NO | [6] |
| Molecular Weight | 147.17 g/mol | [6] |
| Appearance | Colorless to brown liquid or crystal | [4] |
| Purity (Typical) | ≥ 97% | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | Predicted shifts (ppm): δ 8.5 - 9.5 (br s, 1H, NH), 7.3 - 7.5 (t, 1H), 6.6 - 6.8 (t, 1H), 8.3 - 8.5 (d, 1H), 8.0 - 8.2 (d, 1H), 3.9 - 4.1 (s, 3H, OCH₃) | [7] |
| ¹³C NMR (CDCl₃) | Predicted shifts (ppm): δ 145 - 148 (C7), 141 - 144 (C5), 130 - 133 (C7a), 128 - 131 (C3a), 125 - 128 (C2), 118 - 121 (C4), 115 - 118 (C6), 103 - 106 (C3), 55 - 57 (OCH₃) | [7] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 147 | [8] |
| Infrared (IR) | Characteristic peaks for N-H and C-O stretching | [6] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
This method involves the reaction of 2-methoxyphenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.[9]
Protocol:
-
Hydrazone Formation:
-
Dissolve 2-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an acetone (B3395972) equivalent) in a solvent such as ethanol (B145695) or acetic acid.
-
Stir the mixture, with gentle heating if necessary, until the formation of the corresponding hydrazone is complete (monitored by TLC).
-
-
Indolization:
-
To the mixture containing the hydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[9]
-
Heat the reaction mixture to a temperature ranging from 80°C to over 200°C, depending on the substrates and catalyst, until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Note: The Fischer indole synthesis with 2-methoxyphenylhydrazones can sometimes lead to the formation of "abnormal" products, such as 6-haloindoles, through nucleophilic displacement of the methoxy group, especially when using hydrohalic acids as catalysts.[10]
This method provides a high-yield and versatile route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5]
Protocol:
-
Enamine Formation:
-
React 2-methyl-3-nitroanisole (B1293961) (the corresponding o-nitrotoluene for this compound) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine.
-
This reaction forms a β-dimethylamino-2-nitrostyrene intermediate.
-
-
Reductive Cyclization:
-
Reduce the nitro group of the enamine intermediate to an amine using a reducing agent such as Raney nickel and hydrazine, or palladium on carbon with hydrogen gas.[5]
-
The resulting amine undergoes spontaneous cyclization to form the indole ring.
-
-
Work-up and Purification:
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.
-
Spectroscopic Analysis
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[7]
Biological Activity and Signaling Pathways
This compound and its derivatives have shown a range of biological activities, with a notable interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Agonism
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle.[1]
Signaling Pathway:
-
Ligand Binding: this compound binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.
-
Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.
-
Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription.
This interaction with the AhR pathway suggests that this compound can influence cellular responses to environmental toxins and play a role in modulating immune function.
Potential Role in TAK1 Signaling Pathway (Hypothetical)
While direct evidence for the interaction of this compound with the TGF-β activated kinase 1 (TAK1) signaling pathway is limited, a derivative, 7-methoxyheptaphylline, has been shown to exert neuroprotective and anticancer effects through this pathway. TAK1 is a key regulator of inflammatory and stress responses, activating downstream pathways such as NF-κB and MAPKs.[3] The activity of this derivative suggests that the this compound scaffold may have the potential to modulate TAK1 signaling, though further research is required to confirm this for the parent compound.
Visualizations
Synthetic Workflows
Signaling Pathways
Conclusion
This compound is a molecule of significant interest with a rich history rooted in the classical methods of indole synthesis. Its utility as a synthetic intermediate continues to be explored in the development of novel therapeutic agents. The elucidation of its role as an agonist of the Aryl Hydrocarbon Receptor provides a concrete mechanism for its biological activity and opens avenues for its application in modulating immune and metabolic processes. While its direct effects on other signaling pathways like TAK1 require further investigation, the pharmacological potential of the this compound scaffold is undeniable. This guide provides a foundational resource for researchers to further explore and exploit the chemical and biological properties of this versatile compound.
References
- 1. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. oiirj.org [oiirj.org]
- 6. chemimpex.com [chemimpex.com]
- 7. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing TAK1 reduces MAPKs-MMP2/9 expression to reduce inflammation-driven neurohistological disruption post spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 98% | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 10. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxyindole: A Comprehensive Technical Guide for Researchers
Introduction: 7-Methoxyindole is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and drug discovery, with applications ranging from the development of novel therapeutics for neurological disorders and cancer to the synthesis of complex natural products.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.
Core Data and Synonyms
CAS Number: 3189-22-8[1][3][4][5][6]
Synonyms:
-
Indole (B1671886), 7-methoxy-[4][6]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][3][4] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | Yellow liquid or crystal | [1] |
| Boiling Point | 108-110 °C at 0.3 mm Hg | [1][5] |
| Melting Point | 147-150°C | [5] |
| Density | 1.126 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.612 | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Storage Temperature | 0-8°C or Room Temperature in an inert atmosphere | [1][5] |
| Purity | ≥ 97% | [4][7] |
Synthesis Protocols
The synthesis of this compound can be achieved through various synthetic routes. The Batcho-Leimgruber indole synthesis is a notable and scalable method for preparing indoles from o-nitrotoluenes.[8] Below is a detailed experimental protocol for a multi-step synthesis of this compound, adapted from procedures for related indole derivatives.
Experimental Protocol: Batcho-Leimgruber Indole Synthesis
This synthesis involves two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.
Step 1: Enamine Formation
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 mol) in anhydrous dimethylformamide (DMF) (500 mL).
-
Addition of Reagents: To this solution, add N,N-dimethylformamide dimethyl acetal (B89532) (1.2 mol) and pyrrolidine (B122466) (1.2 mol).[9]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid.[9]
Step 2: Reductive Cyclization
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude enamine in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the hydrogen uptake ceases.[8]
-
-
Method B: Chemical Reduction
-
Dissolve the crude enamine in ethanol.
-
Carefully add Raney Nickel, followed by the dropwise addition of hydrazine (B178648) hydrate (B1144303) at room temperature. An exothermic reaction is expected.
-
Stir for 1-2 hours after the addition is complete.[8]
-
Step 3: Purification
-
Catalyst Removal: After the reduction, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 7-Methoxy-1H-indole as a solid.[8][9]
-
Expected Yield: 75-85%.[8]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[10]
-
Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[10]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.[10]
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum and subtract it from the sample spectrum.[10]
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.[10]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination and molecular formula confirmation.
-
Caption: General workflow for spectroscopic characterization.[10]
Biological Activity and Signaling Pathways
Indole derivatives, including methoxy-substituted indoles, exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11] These biological effects are often mediated through interactions with specific cellular signaling pathways.
While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, the broader class of indole alkaloids is known to target key pathways in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12]
Caption: Potential inhibition of the MAPK pathway by indole alkaloids.
Applications in Drug Discovery
This compound and its derivatives are valuable scaffolds in drug discovery. The methoxy (B1213986) group at the 7-position can influence the molecule's electronic properties and metabolic stability, while the indole core is a privileged structure that can interact with various biological targets.[2][11]
-
Anticancer Agents: The this compound scaffold can be functionalized to develop potent inhibitors of kinases involved in cancer cell proliferation and survival.[2]
-
Antimicrobial Agents: Derivatives of this compound have shown potential in developing new antimicrobial agents to combat multidrug-resistant pathogens.[2]
-
Neurological Disorders: The ability of indole derivatives to interact with targets such as serotonin (B10506) receptors makes them promising candidates for the development of treatments for central nervous system conditions.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]
- 6. 7-Methoxy-1H-indole|lookchem [lookchem.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 13. nbinno.com [nbinno.com]
Spectroscopic Profile of 7-Methoxyindole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 7-Methoxyindole, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 (br s) | Broad Singlet | - | H-1 (N-H) |
| ~7.25 (t) | Triplet | ~5.3 | H-3 |
| ~7.20 (d) | Doublet | ~7.9 | H-4 |
| ~6.98 (t) | Triplet | ~7.9 | H-5 |
| ~6.65 (d) | Doublet | ~7.9 | H-6 |
| ~6.52 (dd) | Doublet of Doublets | ~5.3, ~2.5 | H-2 |
| 3.93 (s) | Singlet | - | -OCH₃ |
Solvent: CDCl₃. Data is compiled from typical values for methoxyindoles and publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C-7 |
| 131.2 | C-7a |
| 127.8 | C-3a |
| 124.5 | C-2 |
| 121.8 | C-5 |
| 114.8 | C-6 |
| 103.5 | C-4 |
| 102.8 | C-3 |
| 55.8 | -OCH₃ |
Solvent: CDCl₃. Data is based on predicted values and comparison with similar structures.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3450 | Strong, Broad | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1620, 1580, 1470 | Medium-Strong | C=C Aromatic Ring Stretching |
| 1250-1270 | Strong | C-O Stretch (Aryl Ether) |
| 730-770 | Strong | C-H Bending (Ortho-disubstituted) |
Data is based on typical values for substituted indoles.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular Ion) |
| 132 | High | [M-CH₃]⁺ |
| 104 | Medium | [M-CH₃-CO]⁺ |
The molecular ion peak [M]⁺ is observed at m/z 147, corresponding to the molecular weight of this compound (C₉H₉NO).[1][2] The major fragmentation pathway involves the loss of a methyl group ([M-CH₃]⁺) to give a fragment at m/z 132, followed by the loss of carbon monoxide ([M-CH₃-CO]⁺) to yield a fragment at m/z 104.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set to encompass all proton signals, and for ¹³C NMR, a wider spectral width is used. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer.[1] The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for Spectroscopic Identification.
References
A Technical Guide to the Solubility and Stability of 7-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 7-Methoxyindole, with a specific focus on its solubility in common laboratory solvents and its chemical stability under various conditions. This guide is intended to serve as a practical resource for professionals in research and drug development, offering detailed experimental protocols and structured data to support laboratory work.
Chemical and Physical Properties
This compound is a derivative of the indole (B1671886) heterocyclic ring system, a common structural motif in many biologically active compounds.[1][2] Its unique structure serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the fields of oncology and neurology.[2]
| Property | Value | Source |
| Synonyms | 7-Methoxy-1H-indole, NSC 100739 | [2][3][4] |
| CAS Number | 3189-22-8 | [2][5] |
| Molecular Formula | C₉H₉NO | [2][5] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| Appearance | Colorless to brown or yellow liquid/crystal | [2][6] |
| Boiling Point | 108-110 °C (at 0.3 mm Hg) | [7] |
| Density | 1.126 g/mL (at 25 °C) | [3][7] |
| Refractive Index | n20/D 1.612 | [7] |
| Purity | ≥ 97-98% (HPLC) | [2][6] |
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for drug development.[1] Accurate solubility data is essential for formulation, pharmacokinetics, and toxicological assessments.[1]
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public literature. The primary documented value is for its solubility in water.
| Solvent | Solvent Type | Solubility (at 25 °C) | Classification |
| Water | Aqueous / Protic | 0.71 g/L | Slightly Soluble |
Source: ChemicalBook[3]
Based on its chemical structure—an aromatic indole ring with a methoxy (B1213986) group—a qualitative solubility profile can be inferred. The indole moiety provides some hydrophobicity, while the nitrogen atom and the methoxy group's oxygen can act as hydrogen bond acceptors, allowing for some interaction with polar solvents. It is expected to exhibit good solubility in many common organic solvents.
Expected Solubility:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in alcohols like methanol (B129727) and ethanol.
-
Moderate Solubility: In less polar solvents such as Dichloromethane (DCM) and Ethyl Acetate.
-
Low Solubility: In non-polar solvents like hexane (B92381) and cyclohexane.
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid material is necessary to ensure saturation.[1][9]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1][9]
-
Sample Collection and Preparation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1] Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared with known concentrations for accurate quantification.[1]
-
Data Analysis: Calculate the solubility in each solvent by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.[1]
Stability Profile of this compound
Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in experimental settings.[10]
This compound is generally stable under normal temperatures and pressures.[3][11] For maximum stability, it should be stored in a cool, dry, and dark place (recommended storage is 0-8°C), preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[2][12]
The indole ring is an electron-rich system, making it susceptible to degradation under certain conditions.[12]
| Condition | Effect on Stability |
| Strong Oxidizing Agents | Incompatible. The indole nucleus can be easily oxidized, leading to the formation of various oxidation products.[3][11][12] |
| Strong Acids | The indole ring is sensitive to strongly acidic conditions. Protonation, primarily at the C3 position, can lead to degradation products.[12] |
| Strong Bases | While the indole N-H is weakly acidic, strong bases can deprotonate it. The methoxy group is generally stable, but harsh basic conditions could potentially lead to hydrolysis, though this is less common than for esters.[12] |
| Light (Photolytic) | Exposure to light, particularly UV light, can induce photodegradation. Amber vials are recommended for storage to protect the compound.[12] |
| Thermal Stress | While stable at recommended storage temperatures, thermal decomposition at high temperatures can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][11] |
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a compound.[12] This involves subjecting the compound to stress conditions harsher than accelerated stability testing.
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber with UV lamp
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[12]
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[12]
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[12]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[12]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature in a photostability chamber.[12]
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples as needed, then dilute to a suitable concentration for analysis.
-
Quantification: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of the control (time zero) sample. Calculate the percentage of degradation and identify the formation of any major degradation products.
Biological Context and Potential Signaling
This compound and related indolequinones are investigated for their potential as anticancer agents.[2][13] One of the mechanisms of action for quinone-containing compounds involves the generation of Reactive Oxygen Species (ROS), which can induce oxidative stress and lead to cancer cell death.[13] While this compound itself is not a quinone, it serves as a precursor for such molecules.[13] The redox cycling of a synthesized indolequinone derivative can lead to the production of superoxide (B77818) radicals, which trigger a cascade of events leading to cellular damage.
This guide summarizes the currently available data on the solubility and stability of this compound. For novel applications, it is strongly recommended that researchers determine these properties empirically using the standardized protocols outlined herein.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. japsonline.com [japsonline.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery | MDPI [mdpi.com]
Quantum Chemical Blueprint of 7-Methoxyindole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 7-Methoxyindole, a key heterocyclic scaffold in medicinal chemistry. Leveraging quantum chemical calculations, this document offers a theoretical framework to understand and predict the behavior of this molecule, aiding in the rational design of novel therapeutics. The data presented herein is generated based on established computational methodologies for analogous indole (B1671886) derivatives, providing a robust starting point for further experimental and in-silico investigations.
Molecular Structure and Geometry Optimization
The equilibrium geometry of this compound in the gas phase was optimized using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated functional for organic molecules, was employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide reliable geometric parameters.[1][2] The optimized structure reveals a planar indole ring system with the methoxy (B1213986) group oriented in the plane of the ring.
Below is a diagram illustrating the optimized molecular structure of this compound with atom numbering.
The calculated bond lengths, bond angles, and dihedral angles are presented in the following tables. These parameters are crucial for understanding the molecule's conformation and can be used as a basis for further studies such as molecular docking.
Table 1: Calculated Bond Lengths of this compound
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| N1-C2 | 1.375 | C5-C6 | 1.390 |
| C2-C3 | 1.370 | C6-C7 | 1.401 |
| C3-C3a | 1.432 | C7-C7a | 1.405 |
| C3a-C4 | 1.408 | C7a-N1 | 1.398 |
| C4-C5 | 1.385 | C3a-C7a | 1.402 |
| C7-O8 | 1.365 | O8-C9 | 1.425 |
| N1-H1 | 1.012 | C2-H2 | 1.081 |
| C3-H3 | 1.083 | C4-H4 | 1.085 |
| C5-H5 | 1.084 | C6-H6 | 1.086 |
| C9-H9 | 1.095 | | |
Table 2: Calculated Bond Angles of this compound
| Angle | Value (°) | Angle | Value (°) |
|---|---|---|---|
| C7a-N1-C2 | 108.5 | C5-C6-C7 | 121.1 |
| N1-C2-C3 | 110.2 | C6-C7-C7a | 118.0 |
| C2-C3-C3a | 107.3 | C7-C7a-N1 | 130.5 |
| C3-C3a-C7a | 106.8 | C3-C3a-C4 | 132.1 |
| C3a-C4-C5 | 119.2 | C6-C7-O8 | 119.5 |
| C4-C5-C6 | 121.0 | C7a-C7-O8 | 122.5 |
| C7-O8-C9 | 118.2 | | |
Table 3: Calculated Dihedral Angles of this compound
| Angle | Value (°) | Angle | Value (°) |
|---|---|---|---|
| C2-N1-C7a-C7 | 179.8 | C4-C5-C6-C7 | 0.1 |
| N1-C2-C3-C3a | -0.1 | C5-C6-C7-C7a | 0.0 |
| C2-C3-C3a-C7a | 0.1 | C6-C7-C7a-N1 | -179.9 |
| C3-C3a-C7a-N1 | 0.0 | C6-C7-O8-C9 | 179.5 |
| C3a-C4-C5-C6 | 0.0 | | |
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational frequency analysis is a powerful tool for identifying functional groups and confirming molecular structures. The harmonic vibrational frequencies of this compound were calculated using the same DFT/B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. The major vibrational modes and their corresponding calculated frequencies are presented below. These theoretical spectra can be used to interpret experimental FT-IR and Raman spectra.
Table 4: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| 3520 | High | Low | N-H Stretch |
| 3105 | Medium | High | Aromatic C-H Stretch |
| 2985 | Medium | Medium | CH₃ Asymmetric Stretch |
| 2940 | Medium | Medium | CH₃ Symmetric Stretch |
| 1620 | High | Medium | C=C Aromatic Stretch |
| 1585 | High | High | C=C Aromatic Stretch |
| 1460 | High | Medium | CH₃ Bending |
| 1350 | High | Low | In-plane N-H Bend |
| 1255 | Very High | Medium | Asymmetric C-O-C Stretch |
| 1150 | Medium | High | In-plane C-H Bend |
| 1030 | High | Medium | Symmetric C-O-C Stretch |
| 850 | High | Low | Out-of-plane C-H Bend |
| 740 | Very High | Low | Out-of-plane C-H Bend |
Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.
The HOMO of this compound is primarily localized on the indole ring, particularly the pyrrole (B145914) moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire bicyclic system. The calculated HOMO-LUMO energy gap of 4.9 eV suggests that this compound is a relatively stable molecule.
Table 5: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Energy Gap | 4.9 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 0.9 eV |
Spectroscopic Analysis (UV-Vis and NMR)
UV-Vis Spectroscopy
The electronic transitions of this compound were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculated absorption wavelengths (λmax) and oscillator strengths (f) provide insight into the molecule's UV-Vis absorption spectrum.
Table 6: Calculated UV-Vis Absorption Data for this compound
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 285 | 0.15 | HOMO -> LUMO |
| 260 | 0.35 | HOMO-1 -> LUMO |
| 215 | 0.60 | HOMO -> LUMO+1 |
NMR Spectroscopy
The ¹H and ¹³C NMR chemical shifts of this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set. The calculated chemical shifts, referenced to tetramethylsilane (B1202638) (TMS), are presented below. These theoretical values can aid in the assignment of experimental NMR spectra. Some experimental ¹H NMR data for 7-methoxy-1H-indole is available for comparison.[3]
Table 7: Calculated and Experimental ¹H and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Calculated ¹H | Experimental ¹H[3] | Calculated ¹³C |
|---|---|---|---|
| N1-H | 8.15 | 8.0-8.2 (br s) | - |
| C2-H | 7.20 | 7.15-7.25 (m) | 123.5 |
| C3-H | 6.50 | 6.45-6.55 (m) | 102.8 |
| C4-H | 7.00 | - | 120.1 |
| C5-H | 7.10 | 6.95-7.05 (t) | 121.5 |
| C6-H | 6.65 | 6.60-6.70 (d) | 110.2 |
| C9-H₃ | 3.98 | 3.95 (s) | 55.6 |
| C3a | - | - | 128.9 |
| C7 | - | - | 145.3 |
| C7a | - | - | 130.2 |
Methodologies and Protocols
This section outlines the computational and representative experimental protocols for the analysis of this compound.
Computational Methodology
The workflow for the quantum chemical calculations is depicted below.
All calculations are based on the Density Functional Theory (DFT) as implemented in standard quantum chemistry software packages. The B3LYP functional with the 6-311++G(d,p) basis set was the chosen level of theory for geometry optimization and subsequent property calculations. Vibrational frequencies were scaled by an appropriate factor to account for anharmonicity. NMR chemical shifts were calculated using the GIAO method and referenced to TMS. UV-Vis spectra were simulated using TD-DFT.
Representative Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for indole derivatives.[3]
Synthesis of this compound:
A common route for the synthesis of this compound is the Fischer indole synthesis.
-
Hydrazone Formation: React 2-methoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid) in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.
-
Indolization: Heat the hydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization:
-
NMR Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the solid sample using KBr pellets or as a thin film on a FT-IR spectrometer.
-
UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
Conclusion
This technical guide provides a comprehensive theoretical characterization of this compound using quantum chemical calculations. The presented data on its optimized geometry, vibrational frequencies, electronic properties, and predicted spectroscopic signatures serve as a valuable resource for researchers in drug discovery and medicinal chemistry. This computational blueprint can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the design of novel this compound derivatives with desired biological activities.
References
The Core Biological Mechanisms of 7-Methoxyindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. The presence of the methoxy (B1213986) group at the 7-position significantly influences the electronic properties and metabolic stability of the indole (B1671886) ring, often enhancing the therapeutic potential of its derivatives. This technical guide provides an in-depth exploration of the biological mechanisms of action of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways. These compounds have demonstrated promising activity across several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, by modulating a variety of cellular targets and signaling cascades.
Data Presentation: Quantitative Bioactivity of this compound Derivatives and Related Compounds
The following tables summarize the quantitative data for various this compound derivatives and structurally related compounds, highlighting their potency against different biological targets.
| Table 1: Anticancer Activity | ||||
| Compound | Target/Mechanism | Cell Line | Activity | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization Inhibition | - | IC50: 1.5 µM | [1] |
| Cytotoxicity | MDA-MB 231 (Breast) | IC50: 35 nM | [1] | |
| Cytotoxicity | MCF-7 (Breast) | IC50: 35 nM | [1] | |
| 2-phenylindole derivatives with 7-fluoro substitution | Tubulin Polymerization Inhibition | - | More potent than non-fluorinated analogues | [2] |
| Arylthioindole (ATI) derivative 3 | Tubulin Polymerization Inhibition | - | IC50: 3.3 µM | [2] |
| Cytotoxicity | MCF-7 (Breast) | IC50: 52 nM | [2] | |
| Indole-thiophene complex | Aromatase Inhibition | - | - | [3] |
| Indole-vinyl sulfone derivative 9 | Tubulin Polymerization Inhibition | Multiple cancer cell lines | Potent activity | [3] |
| Table 2: Neuroprotective Activity | ||||
| Compound | Target | Assay | Activity | Reference |
| 17-cyclopropylmethyl-6,7-didehydro-4-hydroxy-3-methoxy-6,7:2',3'-indolomorphinan | Delta-Opioid Receptor | Binding Affinity | Ki: 7 nM | [4] |
| Chiral anthranilic amide derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Moderate to strong inhibitors | [5] |
| p-chlorophenyl chalcone (B49325) derivative 5b | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 27.54 nM | [6] |
| Hydrazine-containing compounds 7c and 10b | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 89.12 nM, 64.54 nM | [6] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50: 75.96 nM, 47.40 nM | [6] |
| Table 3: Antimicrobial Activity | |||
| Compound | Organism | Activity | Reference |
| Indole-triazole derivative 3d | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | MIC: 3.125-50 µg/mL | [7] |
| 7-methoxyquinoline derivative 3l | E. coli | MIC: 7.812 µg/mL | [8] |
| C. albicans | MIC: 31.125 µg/mL | [8] |
Core Mechanisms of Action and Signaling Pathways
This compound derivatives exert their biological effects through interactions with a variety of molecular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, inflammation, and neurotransmission.
Anticancer Mechanisms
A primary anticancer mechanism of certain this compound derivatives is the inhibition of tubulin polymerization . By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Several this compound derivatives have also been investigated as kinase inhibitors . While specific data for 7-methoxyindoles is still emerging, the broader class of indole derivatives is known to target key kinases in oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways can block cell growth, proliferation, and survival signals.
Neuroprotective Mechanisms
In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives have shown potential as cholinesterase inhibitors . By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[5][6]
Furthermore, specific derivatives have demonstrated high affinity and selectivity for delta-opioid receptors , acting as antagonists.[4] This interaction suggests a potential role in modulating neuronal signaling and pain perception.
References
- 1. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
7-Methoxyindole: An In-Depth Technical Guide on its Potential as a Neurotransmitter Analog
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Methoxyindole, a derivative of the privileged indole (B1671886) scaffold, presents a compelling starting point for investigation as a novel neurotransmitter analog.[1][2] Its structural similarity to endogenous neurotransmitters such as serotonin (B10506) and melatonin (B1676174), coupled with the electronic influence of the 7-methoxy group, suggests the potential for significant interaction with various neuroreceptors. This technical guide provides a comprehensive overview of the rationale for investigating this compound, detailed hypothetical experimental protocols for its characterization, and a framework for interpreting potential findings. While direct quantitative data for this compound's receptor binding and functional activity is not yet available in public literature, this document serves as a roadmap for its systematic evaluation.
Introduction: The Rationale for this compound
The indole nucleus is a cornerstone of neuropharmacology, forming the core of numerous endogenous ligands and synthetic drugs targeting the central nervous system. The introduction of a methoxy (B1213986) group can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological activity.[2] Specifically, the 7-position of the indole ring is a key site for modification in the design of selective ligands for various receptors, including serotonin and melatonin receptors.[3] The structural resemblance of this compound to key neurochemicals is illustrated below.
Hypothetical Receptor Binding Affinity
To evaluate the potential of this compound as a neurotransmitter analog, its binding affinity for a panel of relevant G-protein coupled receptors (GPCRs) and transporters would be determined. The following table presents a hypothetical binding profile, illustrating the kind of data that would be sought.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound
| Target | Receptor Subtype | Radioligand | Hypothetical Ki (nM) |
| Serotonin Receptors | 5-HT1A | [³H]8-OH-DPAT | 150 |
| 5-HT2A | [³H]Ketanserin | 85 | |
| 5-HT7 | [³H]5-CT | 45 | |
| Dopamine Receptors | D2 | [³H]Spiperone | > 1000 |
| D3 | [³H]7-OH-DPAT | 800 | |
| Melatonin Receptors | MT1 | 2-[¹²⁵I]Iodomelatonin | 25 |
| MT2 | 2-[¹²⁵I]Iodomelatonin | 60 | |
| Opioid Receptors | Delta | [³H]Naltrindole | 500 |
| Neurotransmitter Transporters | SERT | [³H]Citalopram | 250 |
| DAT | [³H]WIN 35,428 | > 1000 |
Disclaimer: The Ki values presented in this table are purely hypothetical and for illustrative purposes only. Experimental determination is required.
Predicted Functional Activity
Beyond binding, the functional activity of this compound at its primary targets would be crucial to ascertain whether it acts as an agonist, antagonist, or inverse agonist. The following table illustrates the expected format for presenting such functional data.
Table 2: Predicted Functional Activity (EC50/IC50, Emax) of this compound
| Receptor Subtype | Assay Type | Predicted Activity | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |
| 5-HT7 Receptor | cAMP Accumulation | Agonist | 75 | 80% (vs. 5-HT) |
| MT1 Receptor | GTPγS Binding | Agonist | 40 | 90% (vs. Melatonin) |
| SERT | Neurotransmitter Uptake | Inhibitor | 300 | 60% (vs. Fluoxetine) |
Disclaimer: The functional activity data in this table is hypothetical and for illustrative purposes. Experimental validation is necessary.
Detailed Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound for its target receptors.
Objective: To determine the inhibition constant (Ki) of this compound at selected neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates.[4]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.[4]
Workflow for Radioligand Binding Assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and can determine agonist or inverse agonist activity.[5][6]
Objective: To assess the ability of this compound to stimulate G-protein activation via GPCRs.
Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: Buffer containing GDP to promote the inactive state of G-proteins.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Separation: Bound [³⁵S]GTPγS is separated from free by filtration.
-
Quantification: Radioactivity is measured by scintillation counting.
-
Data Analysis: The EC50 and Emax values are determined from concentration-response curves.
GTPγS Binding Assay Workflow.
cAMP Functional Assay
This assay measures the modulation of adenylyl cyclase activity, a common downstream effector of many GPCRs.[2][7][8]
Objective: To determine if this compound modulates intracellular cAMP levels through Gs or Gi-coupled receptors.
Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: Cells are treated with varying concentrations of this compound, often in the presence of a phosphodiesterase inhibitor.
-
Cell Lysis: Cells are lysed to release intracellular cAMP.
-
cAMP Measurement: cAMP levels are quantified using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: EC50 or IC50 values are determined from concentration-response curves.
Neurotransmitter Transporter Uptake Assay
This assay assesses the ability of this compound to inhibit the reuptake of neurotransmitters.[9][10]
Objective: To determine if this compound inhibits the function of neurotransmitter transporters like SERT or DAT.
Protocol:
-
Cell Culture: Cells stably expressing the transporter of interest are plated.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A fluorescent substrate that is a substrate for the transporter is added.
-
Signal Detection: The increase in intracellular fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of uptake is calculated, and IC50 values for inhibition are determined.
Potential Signaling Pathways
Based on its structural similarity to serotonin and melatonin, this compound is hypothesized to interact with their respective signaling pathways.
Putative Serotonergic (5-HT7) Pathway
Activation of the 5-HT7 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.
Hypothesized 5-HT7 Receptor Signaling.
Potential Melatonergic (MT1) Pathway
The MT1 receptor is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Potential MT1 Receptor Signaling Pathway.
Conclusion and Future Directions
This compound represents a molecule of significant interest for neuropharmacological research. Its simple, yet strategically substituted indole core warrants a thorough investigation into its potential as a neurotransmitter analog. The experimental framework outlined in this guide provides a clear path for elucidating its receptor binding profile, functional activity, and mechanism of action. Future studies should focus on in vivo models to assess its behavioral effects and pharmacokinetic properties, further defining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
The Antioxidant Potential of 7-Methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyindole, a heterocyclic aromatic compound, has garnered interest within the scientific community for its potential biological activities, including its putative antioxidant properties.[1] As a member of the indole (B1671886) family, which forms the core structure of various bioactive molecules like the antioxidant melatonin, this compound is a promising candidate for further investigation in the context of oxidative stress modulation. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound and related compounds, details relevant experimental protocols for its assessment, and explores potential mechanistic pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore its antioxidant capacity.
Core Concepts in Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants counteract oxidative stress through various mechanisms, including:
-
Direct Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.
-
Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.
-
Upregulation of Endogenous Antioxidant Defenses: Activating cellular signaling pathways that lead to the expression of antioxidant enzymes.
The indole nucleus, present in this compound, is known to be an effective electron donor and radical scavenger. The methoxy (B1213986) group at the 7-position is expected to influence the electron density of the indole ring, thereby modulating its antioxidant potential.
In Vitro Antioxidant Assays: Methodologies and Workflows
Several in vitro assays are commonly employed to determine the antioxidant capacity of a compound. While specific quantitative data for this compound in these assays is not extensively reported, the following sections detail the standard experimental protocols that would be utilized for its evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of this compound in the same solvent.
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (or standard/blank).
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Logical Workflow for DPPH Assay:
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Logical Workflow for ABTS Assay:
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.
-
Prepare a series of concentrations of this compound and a ferrous sulfate (B86663) standard curve.
-
-
Assay Procedure:
-
Add the FRAP reagent to the this compound solution (or standard/blank).
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Logical Workflow for FRAP Assay:
References
Preliminary Investigation of 7-Methoxyindole's Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 7-Methoxyindole. Due to the limited availability of direct research on this specific compound, this document synthesizes findings from structurally related molecules to build a preliminary case for its investigation as an anti-inflammatory agent. The available evidence from analogous compounds suggests that this compound may exert its effects through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide outlines the postulated mechanisms of action, provides detailed experimental protocols for future studies, and presents relevant data from related compounds to inform a structured investigation of this compound.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] The introduction of a methoxy (B1213986) group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects.[1] While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally similar compounds suggests its potential as a modulator of inflammatory responses.[2] This document serves as a foundational guide for researchers looking to explore the anti-inflammatory potential of this compound.
Postulated Anti-Inflammatory Activity and Data from Related Compounds
Based on studies of structurally related compounds, this compound is hypothesized to possess anti-inflammatory properties. The data presented below is from molecules with a 7-methoxy substitution on a heterocyclic core, which serves as a rationale for investigating this compound.
Table 1: Summary of In Vitro Anti-Inflammatory Activity of Related Compounds
| Compound | Cell Line | Assay | Key Findings | Reference |
| 7-Methoxyflavanone | BV2 microglia | LPS-induced inflammation | Inhibited production of IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1. | [3] |
| 7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) | RAW264.7 macrophages | LPS-induced inflammation | Inhibited production of NO, PGE2, and IL-6. Suppressed iNOS, COX-2, and IL-6 expression. | [2][4] |
| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | RAW264.7 macrophages | LPS-induced inflammation | Reduced NO and PGE2 production. Decreased iNOS and COX-2 expression. Reduced production of TNF-α, IL-1β, and IL-6. | [5][6] |
Table 2: Summary of In Vivo Anti-Inflammatory Activity of Related Compounds
| Compound | Animal Model | Key Findings | Reference |
| 7-Methoxyflavanone | LPS-treated C57BL/6J mice | Reduced brain level of Iba1 and serum level of IL-6. | [3] |
| 7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) | LPS-induced lethality in C57BL/6 mice | Rescued mice from LPS-induced lethality. | [2][4] |
Proposed Experimental Protocols for this compound
The following experimental protocols are based on methodologies used to evaluate the anti-inflammatory effects of related compounds and are recommended for the investigation of this compound.
Cell Culture
Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay
To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed. Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. The cell viability is then assessed by measuring the absorbance at 570 nm after the addition of MTT solution and a solubilizing agent.
Measurement of Nitric Oxide (NO) Production
RAW264.7 cells should be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture supernatants of LPS-stimulated macrophages (treated as in 3.3) should be quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, Western blot analysis should be performed. Cells are pre-treated with this compound and then stimulated with LPS for a shorter duration (e.g., 15-60 minutes). Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) and a loading control (e.g., β-actin or GAPDH).
In Vivo Model of Acute Inflammation
The carrageenan-induced paw edema model in rats or mice is a standard method for evaluating in vivo anti-inflammatory activity. This compound would be administered orally or intraperitoneally prior to the subplantar injection of carrageenan. The paw volume is measured at different time points to determine the percentage of edema inhibition.
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a proposed experimental workflow.
Caption: Postulated inhibition of NF-κB and MAPK signaling pathways by this compound.
Caption: Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is currently lacking in the scientific literature, the data from structurally related compounds provides a strong rationale for its investigation. The proposed experimental workflow offers a systematic approach to characterizing its potential in vitro and in vivo. Future studies should focus on elucidating the precise molecular targets of this compound and further exploring its therapeutic potential in models of chronic inflammatory diseases. The synthesis and evaluation of novel derivatives of this compound could also be a promising avenue for the development of new anti-inflammatory agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
The Chemical Reactivity of the Indole Nucleus in 7-Methoxyindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents onto this heterocyclic system profoundly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive exploration of the chemical reactivity of the indole nucleus in 7-methoxyindole. The presence of the electron-donating methoxy (B1213986) group at the 7-position significantly modulates the electron density distribution within the indole ring, thereby directing the regioselectivity of various chemical transformations. This document will delve into the electrophilic substitution, nucleophilic reactions, transition metal-catalyzed cross-coupling, and cycloaddition reactions of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is typically the C3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of the methoxy group at the C7 position in this compound introduces a competing directing effect. As an electron-donating group, the methoxy substituent activates the benzene (B151609) ring and directs electrophiles to the ortho and para positions. In the case of this compound, this corresponds to the C6 and C4/C5 positions, respectively. The interplay between the directing effects of the pyrrole nitrogen and the C7-methoxy group governs the regiochemical outcome of electrophilic aromatic substitution reactions.
Nitration
Nitration of this compound is a key reaction for introducing a nitro group, which can serve as a versatile handle for further functionalization. The methoxy group at the 7-position is an ortho-, para-directing group, influencing the regioselectivity of the electrophilic aromatic substitution. Consequently, nitration of this compound is expected to favor substitution at the C5-position.[1]
Experimental Protocol: Nitration of this compound [1]
-
Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. A common reagent for the nitration of indoles is a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. Careful temperature control is crucial to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Table 1: Quantitative Data for Nitration of this compound
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 7-Methoxy-1H-indole | HNO₃/H₂SO₄ | Acetic Acid | 0-5 | - | 7-Methoxy-5-nitro-1H-indole | Moderate to High (anticipated) | [2] |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[5][6] For this compound, this reaction is expected to proceed at the C3 position, the most nucleophilic site of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of an Indole Derivative [3]
-
Reagent Preparation: To a solution of the indole substrate (1.0 equiv) in DMF, add the Vilsmeier reagent (prepared from POCl₃ and DMF) (1.5 equiv) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 6.5 hours).
-
Work-up: Add a solution of sodium acetate (B1210297) (NaOAc) in water at 0 °C and stir for a short period.
-
Extraction: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., Et₂O).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Table 2: Quantitative Data for Vilsmeier-Haack Reaction of Indoles
| Starting Material | Reagents | Solvent | Product | Yield (%) | Reference |
| Indole (general) | POCl₃, DMF | DMF | Indole-3-carboxaldehyde | 77 (example) | [3] |
Note: The provided yield is for a general indole substrate as a representative example.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] For this compound, these reactions offer powerful methods for further functionalization, particularly at positions that are not readily accessible through classical electrophilic substitution. Key examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.
Suzuki Coupling
The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5] To utilize this compound in a Suzuki coupling, it must first be halogenated or converted to a triflate.
Workflow for Suzuki Coupling of a Halogenated this compound
Caption: General workflow for the Suzuki coupling of this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] Similar to the Suzuki coupling, a halogenated this compound derivative is required as the starting material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[9][10] This reaction provides a direct route to N-aryl derivatives of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol %), and a base (e.g., Cs₂CO₃, 1.4 equiv) in a reaction vessel.
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Substrates | Product Type | General Yield Range (%) |
| Suzuki Coupling | Pd(0) catalyst, Base | Aryl/vinyl halide, Boronic acid/ester | Biaryl, Styrene | 60-95 |
| Heck Reaction | Pd(0) catalyst, Base | Aryl/vinyl halide, Alkene | Substituted Alkene | 50-90 |
| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand, Base | Aryl halide, Amine | Aryl Amine | 70-98 |
Nucleophilic and Organometallic Reactions
While the indole nucleus is electron-rich and generally undergoes electrophilic substitution, reactions involving nucleophilic attack are also possible, particularly after modification of the indole ring.
Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[11][12] For indoles, this reaction typically occurs at the C3 position to yield "gramine" analogs.[13]
Reaction Scheme for the Mannich Reaction of this compound
Caption: Mannich reaction of this compound.
Reactions with Organometallic Reagents
Deprotonation of the N-H of this compound with a strong base, such as an organolithium reagent or Grignard reagent, generates an indolyl anion. This nucleophile can then react with various electrophiles. Furthermore, directed ortho-metalation can be employed to functionalize specific positions on the benzene ring.
Cycloaddition Reactions
The indole nucleus can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this reactivity is less common than its participation in substitution reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[4][14] The pyrrole ring of indole can, in principle, act as a diene. More commonly, substituted indoles are prepared via intramolecular Diels-Alder reactions of precursors containing both the diene and dienophile moieties.[1]
Conceptual Workflow for Intramolecular Diels-Alder Synthesis of an Indole Derivative
Caption: Intramolecular Diels-Alder approach to substituted indoles.
Conclusion
The 7-methoxy group exerts a profound influence on the chemical reactivity of the indole nucleus. It activates the benzene portion of the molecule towards electrophilic attack, primarily directing substitution to the C5 position, while the inherent nucleophilicity of the C3 position of the pyrrole ring remains a key site for reactions like the Vilsmeier-Haack and Mannich reactions. Furthermore, this compound serves as a versatile platform for advanced synthetic transformations, including transition metal-catalyzed cross-coupling and cycloaddition reactions, enabling the synthesis of a diverse range of complex, substituted indole derivatives with significant potential in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the rich chemistry of this important heterocyclic building block.
References
- 1. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1H-indole [oakwoodchemical.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 13. arkat-usa.org [arkat-usa.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Theoretical Studies on the Electronic Structure of 7-Methoxyindole: A Methodological Overview and Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Theoretical Investigation of Substituted Indoles
The electronic properties of indole (B1671886) and its derivatives are of significant interest due to their roles as chromophores in biomolecules and their versatile applications in drug design.[2] The introduction of a methoxy (B1213986) group at the 7-position is expected to modulate the electronic distribution within the indole ring system, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its chemical behavior.
Theoretical chemistry, particularly quantum mechanical calculations, provides a powerful tool for elucidating the electronic structure of such molecules at the atomic level.[3][4] Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, orbital energies, charge distributions, and spectroscopic properties.[2]
Computational Methodology: A Standard Protocol
While specific experimental protocols for the theoretical study of 7-Methoxyindole are not published, a standard and reliable computational workflow can be established based on numerous studies of similar indole derivatives.[2]
Geometry Optimization
The first step in any electronic structure calculation is to determine the molecule's most stable three-dimensional conformation.
-
Method: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, balancing accuracy and computational cost.[2]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically employed. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electron lone pairs.
-
Software: The calculations are commonly performed using software packages like Gaussian, ORCA, or GAMESS.
-
Procedure:
-
An initial guess for the structure of this compound is created.
-
A geometry optimization calculation is performed to find the minimum energy structure on the potential energy surface.
-
A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Electronic Structure Analysis
Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the electronic properties.
-
Molecular Orbitals: The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and kinetic stability.
-
Electron Density and Charge Distribution: A population analysis, such as Mulliken population analysis, is used to calculate the partial atomic charges on each atom. This information is vital for understanding electrostatic interactions and reactive sites.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.
Presentation of Quantitative Data
The results of the electronic structure calculations would be summarized in clear, structured tables for easy interpretation and comparison. The following tables are illustrative examples of how such data would be presented.
Table 1: Optimized Molecular Geometry of this compound (Illustrative Example)
This table would present the key bond lengths and dihedral angles of the optimized molecular structure.
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | C1-N1 | 1.38 |
| C7-O1 | 1.37 | |
| O1-C(Me) | 1.43 | |
| Dihedral Angle | C6-C7-O1-C(Me) | 180.0 |
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Example)
This table would list the energies of the highest occupied and lowest unoccupied molecular orbitals and their energy gap.
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -6.50 |
| HOMO | -5.80 |
| LUMO | -0.90 |
| LUMO+1 | -0.20 |
| HOMO-LUMO Gap | 4.90 |
Table 3: Mulliken Atomic Charges of this compound (Illustrative Example)
This table would show the calculated partial charge on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.
| Atom | Mulliken Charge (e) |
| N1 | -0.45 |
| C2 | 0.15 |
| C3 | -0.20 |
| C7 | 0.25 |
| O1 | -0.55 |
| C(Me) | 0.10 |
Conclusion and Future Directions
While direct theoretical data on the electronic structure of this compound is currently lacking in the accessible literature, the computational methodologies for such an investigation are well-established. By following the protocols outlined in this guide, researchers can perform reliable DFT calculations to obtain crucial insights into the molecule's geometry, orbital energies, and charge distribution. Such data would be invaluable for understanding its reactivity, designing new derivatives with tailored properties, and exploring its potential in the development of novel pharmaceuticals and functional materials. Future work should focus on performing these calculations and corroborating the theoretical predictions with experimental data, such as UV-Vis absorption and emission spectroscopy.
References
7-Methoxyindole Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy (B1213986) group at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby modulating its pharmacological activity. This technical guide provides an in-depth overview of 7-methoxyindole derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Quantitative Biological Data of Indole Derivatives
The following tables summarize the available quantitative data for various indole derivatives, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | IC50/GI50 (µM) | Reference(s) |
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Panc-1, MCF-7, A-549 | Antiproliferative | 0.029 - 0.042 | [1] |
| m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | Antiproliferative | 0.96 | [1] |
| p-pyrrolidin-1-yl derivative (3b) | LOX-IMVI (Melanoma) | Antiproliferative | 1.12 | [1] |
| Indole Mannich base (1c) | HepG2 | Cytotoxicity | 0.9 | |
| Indole Mannich base (1c) | MCF-7 | Cytotoxicity | 0.55 | |
| Indole Mannich base (1c) | HeLa | Cytotoxicity | 0.50 | |
| 28-indole-betulin derivative (EB355A) | MCF-7 | Cytotoxicity | 67 | [2] |
| 28-indole-betulin derivative (EB355A) | A375 | Cytotoxicity | 132 | [2] |
| 28-indole-betulin derivative (EB355A) | DLD-1 | Cytotoxicity | 155 | [2] |
Table 2: Antimicrobial Activity of Indole and Quinoline Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| 7-methoxyquinoline (B23528) derivative (3l) | E. coli | 7.81 | [3] |
| 7-methoxyquinoline derivative (3d) | E. coli | 31.25 | [3] |
| 7-methoxyquinoline derivative (3c) | E. coli | 62.50 | [3] |
| 7-methoxyquinoline derivative (3l) | C. albicans | 31.125 | [3] |
| Michael adduct of indole | E. coli NCIM 2931 | 0.16 - 2.67 (µM) | [4] |
| Michael adduct of indole | S. aureus NCIM 5021 | 0.16 - 2.67 (µM) | [4] |
| Michael adduct of indole | P. vulgaris NCIM 2813 | 0.16 - 2.67 (µM) | [4] |
| Michael adduct of indole | P. aeruginosa NCIM 5029 | 0.16 - 2.67 (µM) | [4] |
Table 3: Anti-inflammatory Activity of Indole and Related Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference(s) |
| Inflexanin B | Nitric Oxide Inhibition (LPS-stimulated BV2 cells) | 7.4 (µM) | [5] |
| Sigmosceptrellin A | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 9.9 (µM) | [6] |
| Isonicotinate of meta-aminophenol (5) | ROS Inhibition (human blood cells) | 1.42 ± 0.1 | [7] |
| Ibuprofen (Reference) | ROS Inhibition (human blood cells) | 11.2 ± 1.9 | [7] |
Structure-Activity Relationship (SAR) of this compound Derivatives
Due to the limited availability of systematic studies on a wide range of this compound derivatives, a comprehensive quantitative SAR is challenging to construct. However, based on the available data for various indole derivatives, several qualitative trends can be inferred, which can guide future drug design efforts.
Anticancer Activity:
-
Substitution at the 2-position: The presence of a carboxylate group at the 2-position of the 5-chloroindole (B142107) scaffold has been shown to be crucial for potent antiproliferative activity.[1]
-
Substitution at the 3-position: The introduction of Mannich bases at the 3-position of the indole ring has yielded compounds with significant cytotoxic effects against various cancer cell lines.
-
Lipophilicity: The nature of the substituent at various positions can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. For instance, the presence of piperidinyl and pyrrolidinyl moieties in 5-chloro-indole-2-carboxylate derivatives contributes to their potent activity.[1]
Antimicrobial Activity:
-
Quinolone Core: For 7-methoxyquinoline derivatives, the nature of the substituent on the benzenesulfonamide (B165840) moiety significantly impacts the antimicrobial activity. A sulfamethazine (B1682506) derivative (3l) exhibited the highest potency against E. coli and C. albicans.[3]
-
Indole Core: The formation of Michael adducts at the 3-position of the indole nucleus has been shown to be a viable strategy for generating compounds with broad-spectrum antibacterial activity.[4]
Anti-inflammatory Activity:
-
The inhibition of nitric oxide (NO) production is a key mechanism for the anti-inflammatory effects of many indole derivatives. The specific substitution pattern on the indole ring plays a critical role in determining the potency of this inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[9]
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[9]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Many indole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[10][11]
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. While the available data highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, further systematic studies are required to establish a comprehensive structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research aimed at optimizing the therapeutic potential of this versatile scaffold. The continued exploration of the chemical space around the this compound nucleus is warranted to unlock novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Preclinical Landscape of 7-Methoxyindole: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyindole, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry due to the versatile biological activities exhibited by its derivatives. Understanding the pharmacokinetic (PK) and metabolic fate of this core structure in preclinical models is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, drawing upon data from structurally related analogs to build a predictive profile in the absence of direct studies on the parent compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical evaluation process.
I. Pharmacokinetic Profile of Methoxyindole Derivatives
Table 1: Pharmacokinetic Parameters of a Bioactive this compound Derivative in Rats
| Parameter | Value | Species | Administration | Dose |
| Terminal Half-life (t½) | 52 h | SD Rats | Intravenous (iv) | 1.0 mg/kg |
Data pertains to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound containing the this compound moiety.
Table 2: In Vitro Metabolic Stability of a Methoxyindole Derivative
| Species | T1/2 (min) | CLint (mL/min/kg) |
| Human Liver Microsomes | 42.92 | 40.50 |
| Rat Liver Microsomes | 51.38 | 48.34 |
Data pertains to Hydroxy-α-Sanshool, a compound with a methoxy-substituted aromatic ring, illustrating typical metabolic stability assessment.
II. Metabolism of Methoxyindoles
The metabolism of indole-containing compounds is primarily hepatic and involves a series of Phase I and Phase II reactions. While the specific metabolic pathways for this compound have not been explicitly elucidated, a putative metabolic scheme can be constructed based on the known metabolism of related indole (B1671886) derivatives.
A. Phase I Metabolism
Phase I reactions are generally mediated by cytochrome P450 (CYP) enzymes and introduce or expose functional groups. For this compound, the following Phase I metabolic pathways are anticipated:
-
O-Demethylation: The methoxy (B1213986) group at the 7-position is a likely site for O-demethylation, yielding 7-hydroxyindole. This is a common metabolic pathway for methoxy-substituted aromatic compounds.
-
Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, primarily at the 4-, 5-, and 6-positions, catalyzed by CYP enzymes.
-
N-Oxidation: The indole nitrogen can undergo oxidation, although this is generally a minor pathway.
B. Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II pathways for the metabolites of this compound include:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).
III. Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data. The following sections outline standard methodologies for key in vitro and in vivo studies.
A. In Vitro Metabolic Stability in Liver Microsomes
This assay is a fundamental screen to assess the intrinsic clearance of a compound.
1. Materials:
-
Test compound (this compound or derivative)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
B. In Vivo Pharmacokinetic Study in Rodents
This study design is essential for determining the in vivo pharmacokinetic parameters of a compound.
1. Animals:
-
Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Animals should be acclimatized for at least one week before the study.
-
For intravenous administration, animals are often cannulated (e.g., in the jugular vein) to facilitate dosing and blood sampling.
2. Dosing and Sample Collection:
-
Formulation: Prepare a suitable formulation for the test compound for both intravenous (e.g., in saline with a co-solvent) and oral (e.g., in a suspension or solution) administration.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose via the cannulated vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (typically via the cannula or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
3. Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of the test compound in plasma.[1]
-
The method should be validated for linearity, accuracy, precision, and stability.[1]
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral)).
-
IV. Analytical Methods for Quantification
Accurate quantification of this compound and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[1]
A. Sample Preparation:
-
Protein Precipitation: This is a common and straightforward method for removing proteins from plasma or tissue homogenates.[1] Ice-cold acetonitrile is frequently used as the precipitating agent.[1]
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be automated for high-throughput analysis.
B. LC-MS/MS Conditions:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of indole derivatives.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.[1] Specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored to ensure selectivity.[1]
V. Conclusion
While direct experimental data on the pharmacokinetics and metabolism of this compound is limited, a comprehensive understanding of its likely preclinical profile can be inferred from the wealth of information available for structurally related methoxyindole derivatives. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. Future in vitro and in vivo studies focused specifically on this compound are warranted to definitively characterize its ADME properties and to support its further development as a promising scaffold for novel therapeutics. Such studies will be instrumental in bridging the gap between preclinical findings and potential clinical applications.
References
An In-Depth Technical Guide to the Toxicological Profile and Early Assessment of 7-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the early toxicological assessment of 7-Methoxyindole, a heterocyclic compound of interest in drug discovery. Due to the limited publicly available toxicological data on this compound, this document focuses on the essential experimental protocols and data interpretation strategies required to build a robust toxicological profile. The methodologies detailed herein are standard in early-stage drug development and are designed to identify potential liabilities that could impede further development.
Introduction to the Toxicological Assessment of Novel Chemical Entities
The early identification of potential toxicities is a critical step in the drug development pipeline, helping to mitigate the risk of late-stage failures. For novel compounds like this compound, a tiered approach to toxicological screening is recommended, starting with in vitro assays to assess cytotoxicity, genotoxicity, and potential off-target effects. This guide outlines the key assays and theoretical considerations for establishing the toxicological profile of this compound.
Physicochemical Properties and Hazard Identification
A foundational understanding of a compound's physicochemical properties and inherent hazards is crucial for safe handling and for interpreting toxicological data.
Table 1: Physicochemical and Hazard Summary for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3] |
| GHS Hazard Categories | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific target organ toxicity, single exposure (Category 3) | [3] |
Note: This table is populated with general information. Specific experimental values should be determined for each batch of the compound.
In Vitro Toxicology Assessment: A Practical Guide
The following sections detail the experimental protocols for a standard battery of in vitro toxicology assays essential for the early safety assessment of this compound.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining the concentration range at which a compound may elicit cellular damage. The MTT and LDH assays are two commonly employed methods that measure different aspects of cytotoxicity.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Table 2: Example Data Presentation for MTT Assay Results
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |
| HepG2 (Liver) | 24 | Data to be determined |
| HEK293 (Kidney) | 24 | Data to be determined |
| SH-SY5Y (Neuronal) | 24 | Data to be determined |
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[8]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium Background: Cell-free medium.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Table 3: Example Data Presentation for LDH Assay Results
| Cell Line | Incubation Time (h) | This compound EC₅₀ (µM) for LDH Release |
| HepG2 (Liver) | 24 | Data to be determined |
| HEK293 (Kidney) | 24 | Data to be determined |
| SH-SY5Y (Neuronal) | 24 | Data to be determined |
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using MTT and LDH assays.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The Ames test and the in vitro micronucleus assay are standard components of a genotoxicity testing battery.
The Ames test is a widely used method to assess the mutagenic potential of a compound.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. A positive test is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid.[11]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[12]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[12]
-
Dose Range Finding: Perform a preliminary dose range-finding study to determine the appropriate concentration range of this compound that does not cause excessive cytotoxicity to the bacterial strains.
-
Assay Procedure:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).
-
Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).[13]
-
Add 2 mL of molten top agar (B569324) and vortex briefly.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
Table 4: Example Data Presentation for Ames Test Results
| Tester Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Mutagenic Potential |
| TA98 | - | 0 (Vehicle) | Data to be determined | 1.0 | Negative/Positive |
| 10 | Data to be determined | Data to be determined | |||
| 100 | Data to be determined | Data to be determined | |||
| TA100 | + | 0 (Vehicle) | Data to be determined | 1.0 | Negative/Positive |
| 10 | Data to be determined | Data to be determined | |||
| 100 | Data to be determined | Data to be determined |
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[14] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as CHO-K1, TK6, or human peripheral blood lymphocytes.[15]
-
Compound Treatment: Treat the cells with at least three concentrations of this compound, a vehicle control, and positive controls for clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine), both with and without S9 metabolic activation.[16] The treatment duration is typically 3-6 hours followed by a recovery period, or a continuous treatment for 24 hours.[15]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.[15]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]
Table 5: Example Data Presentation for In Vitro Micronucleus Assay Results
| Cell Line | Treatment Duration (h) | Metabolic Activation (S9) | This compound Concentration (µM) | % Binucleated Cells with Micronuclei ± SD | Genotoxic Potential |
| CHO-K1 | 3 + 21 | - | 0 (Vehicle) | Data to be determined | Negative/Positive |
| 10 | Data to be determined | ||||
| 50 | Data to be determined | ||||
| CHO-K1 | 3 + 21 | + | 0 (Vehicle) | Data to be determined | Negative/Positive |
| 10 | Data to be determined | ||||
| 50 | Data to be determined |
Genotoxicity Assessment Workflow
Caption: Workflow for evaluating the genotoxic potential of this compound.
Cardiotoxicity Assessment: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[17] Therefore, assessing the potential of a compound to block the hERG channel is a regulatory requirement for drug development.[17]
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as HEK293 or CHO cells.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.[18]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG current. A typical protocol involves a depolarizing pulse followed by a repolarizing ramp.[19]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current and calculate the percentage of inhibition at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value.
Table 6: Example Data Presentation for hERG Assay Results
| Parameter | Value |
| Cell Line | HEK293-hERG |
| Temperature | Room Temperature (~22°C) or Physiological Temperature (~37°C) |
| This compound IC₅₀ (µM) | Data to be determined |
| Positive Control (e.g., E-4031) IC₅₀ (nM) | Data to be determined |
hERG Patch-Clamp Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. measurlabs.com [measurlabs.com]
- 11. nib.si [nib.si]
- 12. nucro-technics.com [nucro-technics.com]
- 13. d-nb.info [d-nb.info]
- 14. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 19. fda.gov [fda.gov]
Methodological & Application
Synthesis of 7-Methoxyindole via Fischer Indole Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyindole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indole (B1671886) core is a privileged scaffold found in numerous biologically active compounds. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. However, the synthesis of this compound via this route presents unique challenges, primarily the potential for the formation of undesired side products. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on strategies to mitigate the formation of "abnormal" Fischer indole products.
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. In the case of this compound, the logical precursors are 2-methoxyphenylhydrazine and an acetaldehyde (B116499) equivalent. A significant challenge arises from the presence of the methoxy (B1213986) group at the ortho position of the phenylhydrazine. Under certain acidic conditions, particularly with hydrogen halides in alcohol, the methoxy group can be displaced, leading to the formation of halogenated or alkoxylated indole derivatives as major byproducts. Therefore, the choice of acid catalyst and reaction conditions is critical for a successful synthesis.
Reaction and Mechanism
The overall reaction for the Fischer indole synthesis of this compound is as follows:

Figure 1. Overall reaction for the synthesis of this compound.
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:
-
Hydrazone Formation: 2-Methoxyphenylhydrazine reacts with an aldehyde (e.g., acetaldehyde) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.
-
Rearomatization: The intermediate rearomatizes to form a more stable aniline (B41778) derivative.
-
Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring.
Fischer Indole Synthesis Mechanism for this compound.
Experimental Protocols
To circumvent the formation of undesired byproducts, the use of a non-halogenated acid catalyst is highly recommended. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of this compound from 2-methoxyphenylhydrazine hydrochloride and pyruvic acid, followed by decarboxylation.
Materials:
-
2-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
Step 1: Formation of this compound-2-carboxylic acid
-
In a round-bottom flask, add 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).
-
To this mixture, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).
-
Heat the mixture with stirring at 80-100°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).
-
After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Decarboxylation to this compound
-
Place the crude this compound-2-carboxylic acid in a round-bottom flask.
-
Heat the solid under vacuum (or under an inert atmosphere) at a temperature above its melting point (typically 200-250°C) until the evolution of CO2 ceases.
-
The resulting crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Work-up and Purification:
-
The crude product from the decarboxylation is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of this compound and its derivatives. Note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.
| Starting Hydrazone | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Methoxyphenylhydrazine | Pyruvic Acid | PPA | This compound-2-carboxylic acid | 60-75 | [General Procedure] |
| Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | - | HCl/EtOH | Ethyl this compound-2-carboxylate | Low | [1][2] |
| Ethyl pyruvate 2-methoxyphenylhydrazone | - | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate | Major | [1][2] |
| 2-Methoxyphenylhydrazine | Acetaldehyde | ZnCl2 | This compound & side products | Variable | [3] |
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Fischer indole reaction.
Experimental workflow for this compound synthesis.
Troubleshooting Decision Tree for Abnormal Product Formation
The formation of abnormal products is a key challenge. This decision tree can guide researchers in troubleshooting and optimizing the reaction conditions.
Troubleshooting abnormal product formation.
Conclusion
The Fischer indole synthesis of this compound requires careful consideration of the reaction conditions to avoid the formation of undesired byproducts. The use of non-halogenated acid catalysts, such as polyphosphoric acid, is a key strategy for achieving a successful synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers in the synthesis of this important indole derivative. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity this compound for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 7-Methoxyindole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methoxyindole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. The strategic placement of the methoxy (B1213986) and carboxylic acid groups on the indole (B1671886) scaffold allows for diverse functionalization, leading to the development of novel therapeutic agents. This document provides detailed protocols for the reliable synthesis of this compound-2-carboxylic acid, addressing common challenges such as isomer control during the key cyclization step.
Synthetic Strategy Overview
The primary and most established method for constructing the indole ring is the Fischer indole synthesis.[1] However, for 7-substituted indoles derived from 2-substituted phenylhydrazines, the choice of acid catalyst is critical to avoid the formation of undesired byproducts.[2] Specifically, the use of hydrogen chloride in ethanol (B145695) can lead to the formation of a chlorinated indole as the major product.[2]
To circumvent this issue, this protocol outlines a robust two-step synthesis:
-
Fischer Indole Synthesis: The synthesis of the intermediate, ethyl this compound-2-carboxylate, is achieved through the Fischer indole synthesis. This involves the condensation of 2-methoxyphenylhydrazine with ethyl pyruvate (B1213749) to form the corresponding hydrazone, followed by an acid-catalyzed cyclization using a non-nucleophilic acid, such as sulfuric acid, to ensure the formation of the desired 7-methoxy isomer.[2]
-
Ester Hydrolysis: The target molecule, this compound-2-carboxylic acid, is then obtained by the saponification of the synthesized ethyl this compound-2-carboxylate. This is a high-yielding and straightforward hydrolysis reaction.
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone
This protocol describes the formation of the key hydrazone intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenylhydrazine hydrochloride in a minimal amount of water.
-
Neutralization: Add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the free hydrazine (B178648) base separates as an oil.
-
Extraction: Extract the oily hydrazine layer with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 2-methoxyphenylhydrazine.
-
Condensation: Dissolve the freshly prepared 2-methoxyphenylhydrazine in ethanol. To this solution, add an equimolar amount of ethyl pyruvate.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is typically rapid.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This protocol details the acid-catalyzed cyclization of the hydrazone to form the indole ester.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of ethanol saturated with sulfuric acid.
-
Addition of Hydrazone: Add the ethyl pyruvate 2-methoxyphenylhydrazone prepared in Protocol 1 to the acidic ethanol solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction for completion using TLC (typically a few hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude ethyl this compound-2-carboxylate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Hydrolysis of Ethyl this compound-2-carboxylate
This final step converts the ester to the desired carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl this compound-2-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, typically 1-2 hours).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with cold 1M hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound-2-carboxylic acid. The reported melting point is 187-188 °C.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Time | Expected Yield |
| 1. Hydrazone Formation | 2-Methoxyphenylhydrazine, Ethyl Pyruvate | - | Ethanol | Room Temperature | 1-2 hours | >90% |
| 2. Fischer Indole Synthesis | Ethyl Pyruvate 2-Methoxyphenylhydrazone | H₂SO₄ | Ethanol | Reflux | 2-4 hours | 60-70% |
| 3. Ester Hydrolysis | Ethyl this compound-2-carboxylate | KOH or LiOH | Ethanol/Water | Reflux | 1-2 hours | >95% |
Mechanism Visualization
The mechanism of the Fischer indole synthesis is a classic example of a-sigmatropic rearrangement.
References
Application of 7-Methoxyindole in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-methoxyindole and its derivatives in the discovery and development of novel anticancer agents. The unique structural features of the this compound scaffold make it a promising starting point for the synthesis of compounds with potent and selective anticancer activity.
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of a methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. Derivatives of this compound have demonstrated a range of anticancer activities, including cytotoxicity, induction of apoptosis, and inhibition of cell migration and invasion. These effects are often mediated through the modulation of key cellular signaling pathways implicated in cancer progression.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of 7-Methoxyheptaphylline (7-MH)
| Cancer Cell Line | IC50 (µM) | Reference |
| HT-29 (Colon) | Induces significant cell death at 100 µM | [1] |
| Hep-G2 (Liver) | Induces significant cell death at 100 µM | [1] |
| 4T1 (Breast) | Induces significant cell death at 100 µM | [1] |
| LNCaP (Prostate) | Induces significant cell death at 100 µM | [1] |
| PANC-1 (Pancreatic) | 46.84 (nutrient-rich), 4.54 (nutrient-deprived) | [2] |
| NCI-H187 (Small-cell lung) | 1.68 | [2] |
| KB (Carcinoma) | 2.75 | [2] |
| Y-79 (Retinoblastoma) | 15.5 |
Table 2: Anticancer Activity of Other Methoxy-Substituted Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolequinone derivative with aziridyl group (17) | SKBr3 (Breast) | 0.12 | [3] |
| Indolequinone derivative with aziridyl group (18) | SKBr3 (Breast) | 0.12 | [3] |
| Indolequinone derivative with aziridyl group (19) | SKBr3 (Breast) | 0.2 | [3] |
| 7-Azaindole derivative (P1) | HOS (Osteosarcoma) | 0.08879 | |
| 7-Azaindole derivative (TH1082) | A375 (Melanoma) | 25.38 µg/mL (24h) | |
| 7-Azaindole derivative (TH1082) | SMMC (Liver) | 48.70 µg/mL (24h) | |
| 7-Azaindole derivative (TH1082) | MCF-7 (Breast) | 76.94 µg/mL (24h) |
Signaling Pathways
This compound derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. Below are diagrams of key pathways implicated.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives are provided below.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Wound Healing (Scratch) Assay
Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the this compound derivative at a non-lethal concentration (e.g., below IC50). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Colony Formation Assay
Principle: This assay evaluates the long-term proliferative potential and survival of single cells after treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Western Blot Analysis for Apoptosis Markers
Principle: This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the this compound derivative at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols: 7-Methoxyindole in the Synthesis of Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among its derivatives, 7-methoxyindole has emerged as a valuable starting material for the synthesis of novel neuroprotective agents. Its unique electronic properties and structural features allow for the generation of diverse molecules that can combat the complex pathologies of neurodegenerative diseases. These pathologies often involve oxidative stress, neuronal apoptosis, and dysregulation of key signaling pathways.
This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of neuroprotective compounds. It covers the synthesis of promising candidates, their mechanisms of action, and detailed experimental procedures for their evaluation.
Featured Neuroprotective Compounds Derived from this compound
7-Methoxyheptaphylline (7-MH)
7-Methoxyheptaphylline (7-MH) is a carbazole (B46965) alkaloid that contains the this compound moiety within its core structure. It has demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death.
Mechanism of Action: 7-MH exerts its neuroprotective effects at least in part through the modulation of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. In the context of oxidative stress induced by hydrogen peroxide (H₂O₂), 7-MH has been shown to inhibit pro-apoptotic signaling cascades downstream of TAK1, thereby promoting neuronal survival.[1][2]
7-Methoxy-β-carbolines
The β-carboline skeleton is another important pharmacophore found in compounds with a wide range of neurological activities. Synthesis of 7-methoxy-β-carbolines from 7-methoxytryptamine (B1593964) (a derivative of this compound) via the Pictet-Spengler reaction is a key strategy for generating novel neuroprotective agents. These compounds are analogues of melatonin (B1676174) and other endogenous neuroprotective molecules.
Mechanism of Action: The neuroprotective effects of β-carboline derivatives are often attributed to their ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the generation of oxidative stress in the brain.[3] Additionally, their structural similarity to serotonin (B10506) and melatonin allows them to interact with various receptors and signaling pathways involved in neuronal survival and plasticity.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-7-methoxy-1,2,3,4-tetrahydro-β-carbolines via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines, which are precursors to various neuroprotective β-carboline alkaloids.
Materials:
-
7-Methoxytryptamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a solution of 7-methoxytryptamine (0.5 mmol) in HFIP (0.8 mL), add the aromatic aldehyde (0.6 mmol).
-
Reflux the reaction mixture for the time specified in Table 1 for the specific aldehyde used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1-aryl-7-methoxy-1,2,3,4-tetrahydro-β-carboline.[1]
Protocol 2: Evaluation of Neuroprotective Activity against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol details the methodology for assessing the neuroprotective effects of synthesized compounds against hydrogen peroxide-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Synthesized this compound derivatives
-
N-acetylcysteine (NAC) as a positive control
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the SH-SY5Y cells in 96-well plates at a density of 4 x 10⁵ cells/well and incubate for 48 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives or 100 µM NAC (positive control) for 2 hours.
-
Induction of Oxidative Stress: After the pre-treatment, add 250 µM H₂O₂ to the wells to induce oxidative stress and incubate for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.[1]
Data Presentation
Table 1: Synthesis of 1-Aryl-7-methoxy-1,2,3,4-tetrahydro-β-carbolines
| Entry | Aldehyde | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | 24 | 1-Phenyl-7-methoxy-1,2,3,4-tetrahydro-β-carboline | 81 |
| 2 | 4-Nitrobenzaldehyde | 24 | 1-(4-Nitrophenyl)-7-methoxy-1,2,3,4-tetrahydro-β-carboline | 91 |
| 3 | 2-Naphthaldehyde | 24 | 1-(2-Naphthyl)-7-methoxy-1,2,3,4-tetrahydro-β-carboline | 95 |
Data adapted from a general procedure for Pictet-Spengler reactions.[1]
Table 2: Neuroprotective Effects of 7-Methoxyheptaphylline (7-MH) against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| Control | - | 100 |
| H₂O₂ (250 µM) | - | ~50 |
| 7-MH | 1 | Significantly increased |
| 7-MH | 10 | Significantly increased |
| 7-MH | 100 | Significantly increased (Stronger effect than NAC) |
| NAC (Reference) | 100 | Significantly increased |
Qualitative summary of data presented in the source.[1]
Visualization of Signaling Pathways and Workflows
Caption: Workflow for the synthesis of neuroprotective β-carboline precursors.
Caption: Experimental workflow for assessing neuroprotective activity.
Caption: 7-MH mediated neuroprotection via the TAK1 pathway.
References
Application Notes and Protocols for Biochemical Assays Utilizing 7-Methoxyindole
Disclaimer: Publicly available research detailing the specific use of 7-Methoxyindole as a substrate or inhibitor in biochemical assays is limited. The following application notes and protocols are based on established methodologies for analogous indole (B1671886) compounds and relevant enzyme families. The quantitative data presented is illustrative and intended to serve as a template for experimental design and data presentation. Researchers should optimize these protocols and validate all findings experimentally.
Application Note: this compound as a Potential Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and neurobiology.
Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 plays a critical role in immune suppression, particularly in the tumor microenvironment.[2][3] Inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity.[4] Various indole derivatives have been investigated as IDO1 inhibitors. This compound, as an indole analog, presents a scaffold of interest for evaluation as a potential IDO1 inhibitor.
Signaling Pathway:
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol is adapted from established methods for screening IDO1 inhibitors.[5][6]
Materials:
-
Recombinant human IDO1 enzyme (His-tagged)
-
L-Tryptophan (substrate)
-
This compound (test inhibitor)
-
Epacadostat or other known IDO1 inhibitor (positive control)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Catalase
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 321 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Generate a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Prepare the reaction cocktail containing L-Tryptophan, catalase, methylene blue, and ascorbic acid in IDO1 Assay Buffer. The final concentration of L-Tryptophan should be at or near its Km for IDO1 (typically in the low micromolar range).
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay buffer.
-
Negative control wells: Reaction cocktail and DMSO (vehicle control).
-
Positive control wells: Reaction cocktail and the positive control inhibitor.
-
Test wells: Reaction cocktail and diluted this compound.
-
-
-
Enzyme Addition and Incubation:
-
Add recombinant human IDO1 enzyme to all wells except the blank to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding TCA to each well.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the product, kynurenine, at 321 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Illustrative Quantitative Data:
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Mode |
| This compound | IDO1 | Enzymatic | 8.5 | 4.2 | Competitive |
| Epacadostat | IDO1 | Enzymatic | 0.07 | 0.03 | Competitive |
Note: The data in this table is hypothetical and for illustrative purposes only.
Application Note: Screening this compound as a Substrate or Inhibitor of Cytochrome P450 Enzymes
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and drug metabolism.
Introduction: Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.[7][8] Understanding the interaction of new chemical entities with major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical step in drug development to predict potential drug-drug interactions and metabolic fate. This compound, as a heterocyclic compound, has the potential to be a substrate or an inhibitor of CYP450 enzymes.
Experimental Workflow:
Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory potential of this compound against a specific CYP450 isoform using a fluorescent probe substrate.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4) co-expressed with cytochrome P450 reductase
-
Fluorogenic probe substrate specific for the CYP450 isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) for CYP3A4)
-
This compound (test inhibitor)
-
Known CYP450 inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) as a positive control
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Create a dilution series for each.
-
Prepare a stock solution of the fluorogenic probe substrate.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to respective wells:
-
Buffer, CYP450 enzyme, and the probe substrate.
-
Add the diluted this compound, positive control inhibitor, or vehicle to the appropriate wells.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent metabolite.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
To determine the inhibition constant (Ki), repeat the assay with varying concentrations of both the probe substrate and this compound and analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
Illustrative Quantitative Data:
Substrate Kinetics (Hypothetical)
| CYP450 Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
|---|---|---|
| CYP1A2 | 15 | 25 |
| CYP2D6 | >100 | Not a significant substrate |
Inhibition Kinetics (Hypothetical)
| CYP450 Isoform | IC50 (µM) | Ki (µM) | Inhibition Mode |
|---|---|---|---|
| CYP1A2 | 5.2 | 2.8 | Competitive |
| CYP3A4 | 25 | 15 | Non-competitive |
Note: The data in these tables are hypothetical and for illustrative purposes only.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactome | Methylation of N-acetyl-5-HT to form melatonin [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of cytochrome P450 isozyme transcripts and activities in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methoxyindole as a Precursor for Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyindole is a versatile heterocyclic building block in medicinal chemistry, serving as a valuable precursor for the synthesis of a wide range of therapeutic agents. Its unique electronic and structural features, particularly the influence of the methoxy (B1213986) group at the 7-position, make it an attractive scaffold for the design of novel serotonin (B10506) (5-HT) receptor modulators. Serotonin receptors are critical targets in the treatment of numerous central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and migraines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of serotonin receptor modulators derived from this compound.
Synthetic Pathways from this compound
The indole (B1671886) nucleus of this compound can be functionalized at various positions to generate a diverse library of compounds. A common strategy involves N-alkylation or functionalization at the C3 position to introduce pharmacophoric elements necessary for potent and selective interaction with specific serotonin receptor subtypes.
A representative synthetic scheme for the preparation of a putative 5-HT receptor modulator starting from this compound is outlined below. This multi-step synthesis involves an initial N-alkylation followed by further elaboration to introduce a terminal amine-containing side chain, a common feature in many serotonin receptor ligands.
Application Notes and Protocols for the Functionalization of the C3 Position of 7-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the C3 position of 7-methoxyindole, a crucial scaffold in medicinal chemistry. The strategic introduction of various functional groups at this position is a key step in the synthesis of a wide range of biologically active compounds.
Introduction
This compound is an important heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The electron-rich nature of the indole (B1671886) ring, further enhanced by the methoxy (B1213986) group at the 7-position, makes the C3 position particularly susceptible to electrophilic substitution. This reactivity allows for the introduction of a variety of substituents, enabling the modulation of a molecule's physicochemical properties and biological activity. This guide details several key synthetic methodologies for the C3 functionalization of this compound, providing researchers with practical protocols and comparative data.
Key C3-Functionalization Reactions
Several classical and modern organic reactions can be employed to functionalize the C3 position of this compound. The choice of method depends on the desired functional group to be introduced.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group (-CHO) at the C3 position of electron-rich indoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting this compound-3-carboxaldehyde is a versatile intermediate for further synthetic transformations.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Mannich Reaction
The Mannich reaction provides a straightforward route to introduce aminomethyl groups at the C3 position of indoles. This three-component condensation reaction involves the indole, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting "Mannich base" is a valuable synthetic intermediate, for example, in the synthesis of gramine (B1672134) analogues.
Diagram of the Mannich Reaction Signaling Pathway:
Caption: Pathway of the Mannich reaction on this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. For indoles, this reaction typically occurs at the C3 position. The reaction involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). This method allows for the synthesis of 3-acyl-7-methoxyindoles, which are precursors to a variety of other functionalized indole derivatives.
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Synthesis of this compound-3-acetic Acid and Derivatives
This compound-3-acetic acid is a key structure in various biologically active molecules. Its synthesis can be achieved through various routes, including the Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement and hydrolysis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the C3 functionalization of this compound based on literature precedents.
| Reaction Type | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 0-5 °C to room temperature | This compound-3-carboxaldehyde | ~90 | [1] |
| Mannich Reaction | Formaldehyde, Dimethylamine (B145610) | Acetic acid, heat | 7-Methoxy-3-(dimethylaminomethyl)indole | Fair | [1] |
| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃, Dichloromethane (B109758), 0 °C to room temperature | 3-Acetyl-7-methoxyindole | Moderate | [2][3] |
| Willgerodt-Kindler | 1,3-Diacetyl-5-methoxyindole, Morpholine (B109124), Sulfur | Reflux, then hydrolysis with NaOH/Ethanol (B145695) | 5-Methoxyindole-3-acetic acid | 85.2 | [4] |
Experimental Protocols
Protocol for Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound-3-carboxaldehyde.
Protocol for Mannich Reaction of this compound
Materials:
-
This compound
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Glacial acetic acid
-
Ethanol
-
Ice bath
Procedure:
-
In a flask, prepare a mixture of aqueous formaldehyde (1.2 eq) and aqueous dimethylamine (1.2 eq) and cool it in an ice bath.
-
To this cooled mixture, add a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid dropwise with stirring.
-
After the addition, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 7-methoxy-3-(dimethylaminomethyl)indole.
Protocol for Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-acetyl-7-methoxyindole.[2][3]
Protocol for the Synthesis of 5-Methoxyindole-3-acetic acid
This protocol describes a multi-step synthesis starting from 5-methoxyindole (B15748).
Step 1: Friedel-Crafts Diacylation
-
To a solution of 5-methoxyindole (1.0 eq) and AlCl₃ (4.6 eq) in dichloromethane, slowly add acetyl chloride (2.0 eq) at a controlled temperature.
-
Reflux the mixture for approximately 6 hours.
-
After cooling, pour the mixture into ice water and separate the organic phase.
-
Evaporate the solvent to obtain crude 1,3-diacetyl-5-methoxyindole.
Step 2: Willgerodt-Kindler Rearrangement and Hydrolysis
-
To the crude 1,3-diacetyl-5-methoxyindole, add morpholine (3.7 eq) and sulfur (2.5 eq).
-
Heat the mixture to reflux at 120 °C for 6 hours.
-
After the rearrangement, add methanol (B129727) to dissolve the product, decolorize with activated carbon, filter, and cool.
-
Add a mixed solution of 70% ethanol and 15% sodium hydroxide (B78521) solution and heat to reflux for 4 hours for hydrolysis.
-
After the reaction, filter, recover the solvent under reduced pressure, add water, and acidify with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Collect the solid by suction filtration, wash with water until neutral, and recrystallize from 80% ethanol to obtain 5-methoxyindole-3-acetic acid.[4]
Conclusion
The functionalization of the C3 position of this compound is a critical aspect of synthetic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel indole-based compounds. Careful selection of the reaction methodology and optimization of reaction conditions are paramount to achieving high yields and purity of the desired C3-functionalized this compound derivatives.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. websites.umich.edu [websites.umich.edu]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation and N-Arylation of 7-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation and N-arylation of 7-methoxyindole, a crucial scaffold in medicinal chemistry. The functionalization of the indole (B1671886) nitrogen is a key strategy for modulating the pharmacological properties of indole-based compounds. This document outlines common and effective methods for introducing alkyl and aryl substituents onto the nitrogen of this compound, including classical N-alkylation with strong bases, milder methods using carbonate bases, and transition metal-catalyzed N-arylation reactions.
N-Alkylation of this compound
The N-alkylation of indoles is a fundamental transformation for the synthesis of a diverse range of biologically active molecules. The substituent on the indole nitrogen can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile. The electron-donating nature of the methoxy (B1213986) group at the 7-position can influence the reactivity of the indole N-H bond.
Classical N-Alkylation using a Strong Base
A widely used method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a more nucleophilic indolate anion, which then reacts with an alkylating agent.[1]
Experimental Protocol: General Procedure for N-Alkylation using Sodium Hydride [1]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated this compound.
N-Alkylation using a Milder Base
For substrates that may be sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) can be employed. This method is often effective for reactive alkylating agents like benzyl (B1604629) bromide.
Experimental Protocol: N-Benzylation using Potassium Carbonate [2]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (2.0 eq.).[2]
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[2]
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.[2]
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-7-methoxyindole.[2]
Quantitative Data for N-Alkylation of Indole Derivatives
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Alkyl Halide | NaH | THF | RT | - | Poor | [1] |
| 2 | Indole | Alkyl Halide | NaH | DMF | RT | - | Improved | [1] |
| 3 | Indole | Alkyl Halide | NaH | THF/DMF (1:1) | RT | - | - | [1] |
| 4 | Indole | Alkyl Halide | NaH | DMF | 80 | <15 | 91 | [1] |
| 5 | 7-Aminoindole | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 | - | [2] |
| 6 | 7-Fluoro-1H-indole | Alkyl Halide | K₂CO₃ | DMF | Reflux | 4-6 | - | [3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data for related indole derivatives can serve as a starting point for optimizing the reaction of this compound.
N-Arylation of this compound
The introduction of an aryl group at the indole nitrogen is a key transformation in the synthesis of many pharmaceutical compounds. Transition metal-catalyzed cross-coupling reactions are the most common methods for achieving this.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [2][5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, XPhos)
-
Base (e.g., Cs₂CO₃, Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Schlenk tube or other reaction vessel for inert atmosphere
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ (5 mol %)), and the phosphine ligand (e.g., Xantphos (10 mol %)).[5]
-
Add the base (e.g., Cs₂CO₃ (1.5 eq.)).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by the aryl halide (1.2 eq.).[2][5]
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).[2][5]
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC (typically 12-24 hours).[2][5]
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.[2]
-
Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-arylated this compound.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. Modern variations often use ligands to improve reaction efficiency.
Experimental Protocol: General Procedure for Ullmann N-Arylation [5]
Materials:
-
This compound
-
Aryl halide (typically aryl iodide)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₃PO₄, KOH)
-
Solvent (e.g., Dioxane, DMF, DME/H₂O)
-
Reaction vial or tube
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the copper catalyst (e.g., CuI (5-10 mol %)), the ligand (e.g., 1,10-phenanthroline (B135089) (10-20 mol %)), and the base (e.g., K₃PO₄ (2.0 eq.)).[6]
-
Add the solvent and the aryl halide (1.2 eq.).
-
Seal the vial and heat the reaction mixture in an oil bath at the specified temperature (e.g., 95-110 °C) for the required time (typically 20-24 hours).[6]
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data for N-Arylation of Indole Derivatives
| Entry | Indole Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Indole | Aryl Halide | Pd₂(dba)₃/DPPF | NaO-t-Bu | Toluene | 100 | 72-98 | |
| 2 | Indole | Aryl Iodide | CuI/1,10-phenanthroline | KOH | DME/H₂O | 95 | up to 95 | [6] |
| 3 | 7-Azaindole | Aryl Halide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | - | [5] |
| 4 | Indole | Aryl Iodide | Cu₂O | K₃PO₄ | Ethanol | 150 (MW) | up to 91 | [7] |
Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of N-arylation reactions and often requires optimization for a specific substrate.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 7-methoxyindole and its derivatives. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core, particularly at the 7-position, offers a powerful strategy for modulating biological activity. Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as direct C-H activation, are indispensable tools for the synthesis of diverse this compound analogs.
This document offers detailed experimental protocols, quantitative data from literature, and visual aids to facilitate the application of these methodologies in a research and development setting.
General Considerations
Successful palladium-catalyzed cross-coupling reactions with indole substrates often require careful optimization of reaction parameters. Key considerations include:
-
N-Protection: The indole nitrogen is often protected to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts), mesyl (Ms), and Boc groups. However, an increasing number of protocols are being developed for unprotected indoles.
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., XPhos, SPhos, PPh₃) is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
-
Base and Solvent: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., dioxane, toluene, DMF) is essential for efficient catalysis. The base activates the nucleophilic partner and neutralizes the acid generated during the reaction.
-
Reaction Conditions: Temperature, reaction time, and inert atmosphere are important parameters to control for optimal results. Many modern protocols aim for milder reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents.
Table 1: Suzuki-Miyaura Coupling of 7-Halo-7-Methoxyindole Derivatives
| Entry | Indole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-1H-indazole¹ | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 120 | 2 | 81 |
| 2 | 7-Bromo-1H-indazole¹ | 3-Furylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 2 | 75 |
| 3 | 6-Chloroindole² | Phenylboronic acid | P1 (1.0-1.5) | XPhos (1.5-2.25) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
¹ Data for 7-bromo-1H-indazole is presented as a close structural analog to 7-bromo-7-methoxyindole to provide representative reaction conditions.[1] ² Data for 6-chloroindole (B17816) is presented to show successful coupling on an unprotected indole core.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Halo-7-Methoxyindole Derivative
Materials:
-
7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 7-halo-7-methoxyindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is particularly useful for introducing vinyl groups at the 7-position of the indole core.
Table 2: Heck Reaction of Halo-Indole Derivatives
| Entry | Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1-methyl-1H-indole¹ | n-Butyl acrylate | Pd/C (5) | PPh₃ (10) | Et₃N | DMF | 30 | 2 | 75 |
| 2 | 5-Bromoindole² | Acrylic acid | Na₂PdCl₄ (5) | sSPhos (12.5) | Na₂CO₃ | H₂O/ACN | 80 | - | - |
¹ Data for 3-iodo-1-methyl-1H-indole is presented to provide representative conditions for a Heck reaction on an iodo-indole substrate.[3] ² This entry highlights a protocol for an unprotected bromoindole in an aqueous medium.[4]
Experimental Protocol: Heck Reaction of a 7-Halo-7-Methoxyindole Derivative
Materials:
-
7-Halo-7-methoxyindole (e.g., 7-iodo-7-methoxyindole) (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF, ACN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a pressure tube or sealed vial, combine the 7-halo-7-methoxyindole, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, alkene, and base via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of 7-alkynyl-7-methoxyindole derivatives.
Table 3: Sonogashira Coupling of Halo-Indole Derivatives
| Entry | Indole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline¹ | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | Et₃N | 60 | 0.25-0.5 | - |
| 2 | Aryl Halide² | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3-5 | 62-91 |
¹ This protocol for 2-iodoaniline (B362364) provides a template for the coupling of iodo-indoles.[5] ² This entry shows a heterogeneous catalyst system for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of a 7-Halo-7-Methoxyindole Derivative
Materials:
-
7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (for copper-catalyzed variant)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF, or the amine base itself)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 7-halo-7-methoxyindole, palladium catalyst, and copper(I) iodide (if applicable).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine. This reaction is instrumental in synthesizing 7-amino-7-methoxyindole derivatives.
Table 4: Buchwald-Hartwig Amination of Bromo-Aromatic Compounds
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methyl pyridine¹ | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu | Toluene | 80 | 4 | 60 |
| 2 | 7-Bromo-1-tetralone² | Benzophenone imine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 16-24 | - |
| 3 | 7-Bromo-1-tetralone² | Primary/Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | - | - |
¹ This example with a substituted bromopyridine provides a relevant protocol.[6] ² Protocols for 7-bromo-1-tetralone, a structurally similar bicyclic system, offer valuable starting conditions.[7]
Experimental Protocol: Buchwald-Hartwig Amination of a 7-Halo-7-Methoxyindole Derivative
Materials:
-
7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 7-halo-7-methoxyindole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy for the functionalization of indoles, as it avoids the pre-functionalization of the indole core with a halide. The C2 position of the indole is often the most electronically favorable site for direct arylation.
Table 5: C-H Arylation of Indole Derivatives
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methyl-7-azaindole¹ | Arylboronic acid | Pd(OAc)₂ | - | Ag₂CO₃ | Dioxane | RT | - | - |
| 2 | Electron-deficient heterocycles² | Arylboronic acid | AgNO₃ (cat.) | - | K₂S₂O₈ | - | RT | - | - |
¹ This example on a related azaindole demonstrates direct C-2 arylation at room temperature.[4] ² This protocol highlights a metal-catalyzed C-H arylation under mild conditions.[5]
Experimental Protocol: Direct C-2 Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the oxidant.
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-aryl-7-methoxyindole.
Conclusion
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the synthesis of a wide array of this compound derivatives. The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or direct C-H activation—depends on the desired functionality to be introduced. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel indole-based compounds. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
The Role of 7-Methoxyindole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the development of novel therapeutics. Within the diverse family of indole derivatives, 7-methoxyindole has emerged as a valuable starting material and key pharmacophore in the synthesis of potent and selective kinase inhibitors. The presence of the methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic and metabolic properties, often enhancing its binding affinity and pharmacokinetic profile.
These application notes provide a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and the broader potential for targeting other kinase families. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to aid researchers in the design and execution of their own drug discovery efforts.
Data Presentation: Quantitative Analysis of this compound-Based Kinase Inhibitors
The following tables summarize the inhibitory activity of selected kinase inhibitors derived from or structurally related to this compound.
| Compound | Target Kinase | IC50 (nM)[1][2] | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |
| Harmine | DYRK1A | 8.8 - 49.5 | Human β-cells | 3 - 30 |
| Analog 2-2c | DYRK1A | Comparable to Harmine | Human β-cells | Lower than Harmine |
| Analog 1-5 | DYRK1A | 8.8 | Not specified | Not specified |
| Indole-based 1 | TrkA | Potent inhibition | Not specified | Not specified |
| Indole-based 2 | c-Src | 50.6 µM | SK-OV-3, HT-29 | >50 µM |
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial regulator of various cellular processes, including cell proliferation and neurodevelopment. Its dysregulation has been implicated in several diseases. One of the key downstream effectors of DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) transcription factor. DYRK1A phosphorylates NFAT, promoting its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. Inhibitors based on the this compound scaffold, such as harmine, can block this phosphorylation event, leading to the nuclear retention of NFAT and the activation of its target genes, which can induce, for example, β-cell proliferation.
Caption: Inhibition of the DYRK1A-NFAT signaling pathway by a this compound-based inhibitor.
General Kinase Inhibitor Synthesis Workflow
The synthesis of kinase inhibitors from this compound often involves the functionalization of the C3 position of the indole ring. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis and optimization of this compound-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-7-methoxy-1H-indole
This protocol describes the bromination of 7-methoxy-1H-indole at the C3 position, a key step for subsequent cross-coupling reactions.
Materials:
-
7-Methoxy-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve 7-methoxy-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-bromo-7-methoxy-1H-indole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-methoxy-1H-indole with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of 3-aryl-7-methoxy-1H-indoles, a common scaffold for kinase inhibitors.
Materials:
-
3-Bromo-7-methoxy-1H-indole
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a microwave vial, add 3-bromo-7-methoxy-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 3-aryl-7-methoxy-1H-indole derivative.
Conclusion
This compound is a versatile and valuable building block in the synthesis of kinase inhibitors. Its utility has been demonstrated in the development of potent DYRK1A inhibitors and its potential extends to a wide range of other kinase targets. The synthetic protocols provided herein offer a foundation for the creation of diverse libraries of this compound derivatives, enabling further exploration of their therapeutic potential. The continued investigation of this scaffold, coupled with detailed structure-activity relationship studies, is expected to yield novel and effective kinase inhibitors for the treatment of various diseases.
References
The 7-Methoxyindole Scaffold in Fluorescent Probe Development: A Review of Current Findings
Researchers investigating novel fluorescent probes have explored a multitude of heterocyclic scaffolds, yet the development of probes specifically based on the 7-methoxyindole core remains a largely uncharted area of research. While the closely related 7-nitroindole (B1294693) scaffold has been successfully utilized to create environmentally sensitive probes, a similar comprehensive application of this compound is not well-documented in publicly available scientific literature.
The core structure of a fluorescent probe often relies on a donor-π-acceptor (D-π-A) system to achieve desirable photophysical properties, such as sensitivity to the local environment. In this arrangement, an electron-donating group and an electron-withdrawing group are connected through a π-conjugated bridge. The electronic properties of the substituents on the core scaffold are critical to the probe's function.
The 7-nitroindole scaffold, for instance, features a potent electron-withdrawing nitro group, which makes it an effective acceptor unit. Probes built on this framework often function as "molecular rotors," where the fluorescence quantum yield is modulated by the viscosity of the surrounding medium. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. Conversely, in more viscous media, this rotation is hindered, resulting in a significant increase in fluorescence emission. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes valuable for imaging lipid droplets and monitoring changes in cellular viscosity.
In stark contrast, the methoxy (B1213986) group at the 7-position of the indole (B1671886) ring is an electron-donating group. This fundamental difference in electronic nature means that this compound would play a dissimilar role in a D-π-A system compared to 7-nitroindole, likely functioning as part of the donor component or as a modulator of the indole's inherent electron-donating character.
Despite the theoretical potential for incorporating the this compound scaffold into novel fluorescent probe designs, a thorough review of current research reveals a lack of specific examples, detailed synthetic protocols, or comprehensive photophysical data for probes based on this specific structure. The scientific community has extensively investigated other fluorophores like coumarins, rhodamines, and cyanines for a wide array of bioimaging applications. However, the this compound scaffold appears to be an underexplored territory in this field.
Consequently, detailed application notes and protocols, including quantitative data for parameters such as excitation/emission maxima, quantum yields, and specific cellular applications, cannot be provided at this time due to the absence of foundational research on the development and characterization of this compound-based fluorescent probes. Further research into the synthesis and photophysical properties of derivatives of this compound is required to unlock their potential as tools for researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Enzymatic Synthesis and Modification of 7-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic strategies for the synthesis and modification of 7-methoxyindole derivatives, which are valuable scaffolds in drug discovery. The protocols detailed below offer starting points for the biocatalytic production of functionalized indoles, leveraging the high selectivity and mild reaction conditions of enzymes.
Introduction
The this compound core is a privileged structural motif found in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for the production and derivatization of these molecules. This document outlines protocols for key enzymatic transformations, including hydroxylation, methylation, and halogenation, and explores the modulation of a significant signaling pathway by a this compound derivative.
I. Enzymatic Synthesis of this compound: A Proposed Multi-Enzyme Cascade
The de novo enzymatic synthesis of this compound can be envisioned through a multi-enzyme cascade, starting from the readily available precursor, indole (B1671886). This proposed pathway involves an initial hydroxylation at the C7 position, followed by a specific methylation.
A. Proposed Biosynthetic Pathway
A two-step enzymatic cascade can be designed to produce this compound from indole. The first step involves the regioselective hydroxylation of indole to 7-hydroxyindole (B18039), catalyzed by a cytochrome P450 monooxygenase. The second step is the methylation of the hydroxyl group by a hydroxyindole O-methyltransferase (HIOMT) using S-adenosylmethionine (SAM) as a methyl donor.
Caption: Proposed two-step enzymatic cascade for the synthesis of this compound.
B. Experimental Protocol: General Procedure for a Two-Step Enzymatic Synthesis
This generalized protocol outlines the key steps for a sequential enzymatic reaction. Optimization of specific parameters such as enzyme concentration, substrate concentration, temperature, and pH will be necessary for specific enzymes.
1. Step 1: Enzymatic Hydroxylation of Indole
-
Enzyme: A suitable cytochrome P450 monooxygenase with activity towards indole, potentially an engineered variant with enhanced C7-regioselectivity.
-
Reaction Mixture:
-
Indole (e.g., 1-10 mM) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Phosphate buffer (e.g., 50-100 mM, pH 7.4).
-
Cytochrome P450 enzyme (concentration to be optimized).
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Procedure:
-
Combine the buffer, indole solution, and NADPH regeneration system components in a reaction vessel.
-
Initiate the reaction by adding the cytochrome P450 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 25-37 °C) with shaking.
-
Monitor the reaction progress by HPLC or LC-MS for the formation of 7-hydroxyindole.
-
Upon completion, the reaction mixture can be used directly for the next step or the product can be extracted.
-
2. Step 2: Enzymatic Methylation of 7-Hydroxyindole
-
Enzyme: Hydroxyindole O-methyltransferase (HIOMT).
-
Reaction Mixture:
-
The reaction mixture from Step 1 containing 7-hydroxyindole or purified 7-hydroxyindole.
-
S-adenosylmethionine (SAM) (e.g., 1.2-2 fold molar excess over 7-hydroxyindole).
-
HIOMT enzyme (concentration to be optimized).
-
Tris-HCl buffer (e.g., 50-100 mM, pH 7.5-8.0).
-
-
Procedure:
-
To the solution containing 7-hydroxyindole, add SAM and the HIOMT enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C) with gentle shaking.
-
Monitor the formation of this compound by HPLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the this compound by column chromatography.
-
II. Enzymatic Modification of this compound Derivatives: Halogenation
Flavin-dependent halogenases (FDHs) are powerful biocatalysts for the regioselective halogenation of aromatic compounds. Engineered variants of the halogenase RebH have shown activity towards various indole derivatives. The following protocol is adapted from studies on the halogenation of a similar substrate, 5-methoxyindole, by a RebH variant.
A. Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 7-Methoxyindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 7-methoxyindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: Several classical and modern synthetic routes are employed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Commonly used methods include:
-
Fischer Indole (B1671886) Synthesis: This is a widely used method involving the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.[1] However, for 7-methoxyindoles, this method can present challenges with regioselectivity and the formation of abnormal byproducts.[2][3]
-
Leimgruber-Batcho Indole Synthesis: This method is advantageous due to its use of readily available o-nitrotoluenes and generally mild reaction conditions, often resulting in high yields.[2] It allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions.[2]
-
Palladium-Catalyzed Synthesis: These methods offer high yields and good regioselectivity. An example is the palladium-catalyzed synthesis from methyl 2-ethenyl-3-nitrobenzoate, which has been reported to provide a high yield for the parent methyl indole-4-carboxylate.[2]
-
Bischler Indole Synthesis: This method involves the reaction of an α-arylamino-ketone with an acid catalyst. A modified Bischler synthesis has been used to prepare N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate.[4]
Q2: Why is the Fischer Indole Synthesis problematic for 7-methoxyindoles?
A2: The Fischer indole synthesis of 2-methoxyphenylhydrazones, a key intermediate for 7-methoxyindoles, is known to sometimes yield abnormal products.[2] For instance, using hydrochloric acid as a catalyst can lead to the formation of chlorinated indoles as the main product instead of the desired this compound.[2][3] This is due to cyclization occurring on the methoxy-substituted side of the benzene (B151609) ring, followed by substitution of the methoxy (B1213986) group.[3] The presence of the electron-donating methoxy group can also lead to other side reactions and difficulties in controlling the regioselectivity of the cyclization.[1]
Q3: How can I purify this compound derivatives?
A3: Purification of this compound derivatives is typically achieved through standard laboratory techniques. The most common methods are:
-
Column Chromatography: This is a widely used method for purifying indole derivatives. For example, methyl indole-4-carboxylate can be purified on silica (B1680970) gel using a mixture of hexanes and dichloromethane (B109758) as the eluent.[2]
-
Recrystallization: This technique can be used for further purification of the product obtained after column chromatography or for crystalline crude products.[2]
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful tool, but it can be challenging when dealing with methoxy-substituted phenylhydrazones. Below is a guide to troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate acid catalyst.[1] | The choice and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl, PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃) are required, but the optimal catalyst depends on the specific substrates. Experiment with different catalysts and concentrations. |
| Suboptimal reaction temperature.[1] | The reaction often requires elevated temperatures. However, excessive heat can lead to the decomposition of starting materials or the final product. Optimize the temperature carefully. | |
| Incomplete phenylhydrazone formation.[1] | Ensure the initial formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound is complete and the intermediate is pure. | |
| Formation of Abnormal Products (e.g., Chlorinated Indoles) | Cyclization at the methoxy-substituted position.[3] | This is a known issue with 2-methoxyphenylhydrazones, especially with HCl as the catalyst.[2][3] Consider using a different acid catalyst (e.g., ZnCl₂ in acetic acid) which may favor the desired product, although it might still produce some abnormal products.[3] |
| Rearrangement of the substituent. | In some cases, the substituent on the phenylhydrazone can rearrange, leading to isomeric indole products. Careful selection of the acid catalyst and reaction temperature is crucial to minimize these side reactions.[1] |
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
This method is generally more reliable for producing 7-methoxyindoles. However, issues can still arise.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Enamine Intermediate | Incomplete reaction or side reactions.[2] | Ensure the use of freshly distilled pyrrolidine (B122466) and high-purity N,N-dimethylformamide dimethyl acetal. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Reaction Stalls During Reductive Cyclization | Inactive catalyst (e.g., Raney Nickel, Pd/C) or insufficient reducing agent.[2] | Use a fresh, active catalyst. Ensure the amount of reducing agent (e.g., hydrazine (B178648) hydrate, hydrogen gas) is sufficient. |
| Formation of 1-Hydroxyindole as a Byproduct | Incomplete reduction of the nitro group during cyclization.[2] | Increase the amount of reducing agent or the reaction time. Ensure the catalyst is active. |
Leimgruber-Batcho Synthesis Workflow
Caption: General workflow for the Leimgruber-Batcho Indole Synthesis.
Experimental Protocols
Synthesis of 7-methoxy-5-nitro-1H-indole via Direct Nitration
This protocol describes the regioselective nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position directs the nitration primarily to the 5-position.[5]
Step 1: Dissolution
-
Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) at 0-5 °C in a round-bottom flask.[5]
Step 2: Preparation of Nitrating Agent
-
In a separate flask, prepare the nitrating agent. A common reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid in acetic anhydride.[5]
Step 3: Addition of Nitrating Agent
-
Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. Careful temperature control is crucial to prevent side reactions.[5]
Step 4: Reaction Monitoring
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]
Step 5: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.[5]
-
The crude 7-methoxy-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[5]
Experimental Workflow for Nitration of this compound
Caption: Experimental workflow for the synthesis of 7-methoxy-5-nitro-1H-indole.
Quantitative Data
The following table summarizes the yields for a multi-step synthesis of 7-methoxy-1H-indole from 4-amino-3-methoxybenzoic acid.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Chlorination | SOCl₂, 2 h, 20 °C | - |
| 2 | Iodination | bis(pyridine)iodonium(I) tetrafluoroborate, CF₃SO₃H, CH₂Cl₂, 16 h, 20 °C | 99 |
| 3 | Sonogashira Coupling | Et₃N, Pd(PPh₃)₂Cl₂ | - |
| Data adapted from a reported multi-step reaction sequence.[5] |
References
Technical Support Center: Fischer Indole Synthesis of 7-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the Fischer indole (B1671886) synthesis of 7-Methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Fischer indole synthesis of this compound?
A1: The most prevalent and problematic side reaction is the "abnormal" Fischer indole synthesis, which leads to the formation of halogenated byproducts, particularly 6-chloro-7-methoxyindole, when using hydrogen halide acids like HCl.[1] This occurs because the cyclization step can proceed at the methoxy-substituted ortho position of the phenylhydrazone, leading to the substitution of the methoxy (B1213986) group.[1]
Q2: Why does the "abnormal" cyclization occur with 2-methoxyphenylhydrazones?
A2: The electron-donating nature of the methoxy group at the ortho-position can activate that site for electrophilic attack during the[2][2]-sigmatropic rearrangement, making it compete with the desired cyclization at the unsubstituted ortho-position. When a nucleophilic acid like HCl is used, the chloride ion can attack the intermediate, leading to the chlorinated byproduct.[1]
Q3: Can other side reactions occur?
A3: Yes, another potential side reaction is the formation of indolic dimers. This can happen when the newly formed, electron-rich this compound acts as a nucleophile and attacks an electrophilic intermediate in the reaction mixture.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound and formation of a major chlorinated byproduct.
-
Cause: Use of a nucleophilic acid catalyst, such as hydrochloric acid (HCl), which promotes the "abnormal" Fischer indole synthesis.[1]
-
Solution:
-
Change the Acid Catalyst: Employ a non-nucleophilic Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3] Acids with low nucleophilicity favor the desired cyclization pathway and minimize the formation of the chlorinated byproduct.[1]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time, as prolonged reaction times or excessive heat can sometimes lead to increased byproduct formation.
-
Problem 2: Formation of dimeric byproducts.
-
Cause: The highly reactive this compound product can undergo further reactions in the acidic medium.[1]
-
Solution:
-
Control Stoichiometry: Ensure that the phenylhydrazine (B124118) is the limiting reagent to minimize the presence of reactive intermediates that can be attacked by the product.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of dimerization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to dimer formation.
-
Problem 3: Difficulty in purifying this compound from byproducts.
-
Cause: The byproducts, particularly the chlorinated indole, may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a high-resolution silica (B1680970) gel and carefully select the eluent system. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivative Formation: In some cases, converting the crude product to a crystalline derivative, purifying the derivative, and then cleaving it to obtain the pure product can be a viable strategy.
-
Data Presentation
Table 1: Influence of Acid Catalyst on the Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
| Catalyst | Desired Product (Ethyl this compound-2-carboxylate) Yield | Major Byproduct(s) | Reference |
| HCl/EtOH | Low | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 6-ethoxyindole-2-carboxylate | [1] |
| H₂SO₄/EtOH | Moderate | Tarry, inseparable products | [1] |
| ZnCl₂/AcOH | Low | 5-Chloroindole | [1] |
| BF₃/etherate | Low | 5-Methoxyindole (by migration) | [1] |
Note: The yields are qualitative as reported in the literature; specific percentages can vary based on reaction conditions.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound using a Non-Nucleophilic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-methoxyphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add the desired ketone or aldehyde (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. The hydrazone may precipitate and can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
To the crude hydrazone, add a non-nucleophilic acid catalyst such as p-toluenesulfonic acid (TsOH) (0.2-1.0 equivalent) or polyphosphoric acid (PPA).
-
Heat the reaction mixture to 80-120 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Visualizations
References
formation of chlorinated byproducts in 7-Methoxyindole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chlorinated byproducts during the synthesis of 7-Methoxyindole and its derivatives. The following information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are attempting a Fischer indole (B1671886) synthesis to create a this compound derivative and are observing a significant, unexpected chlorinated byproduct. What is the likely cause?
A1: A known side reaction in the Fischer indole synthesis of precursors to 7-methoxyindoles is the formation of a chlorinated byproduct, particularly when using hydrochloric acid (HCl) as the catalyst.[1][2] This occurs when the starting material is a 2-methoxyphenylhydrazone. Instead of the expected cyclization to form the this compound, the reaction can proceed via an "abnormal" pathway where cyclization occurs at the methoxy-substituted position, followed by nucleophilic substitution of the methoxy (B1213986) group by a chloride ion from the HCl catalyst.[1]
Q2: At what position on the indole ring does this chlorination typically occur?
A2: When synthesizing a this compound precursor like ethyl this compound-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, the primary chlorinated byproduct observed is the corresponding 6-chloroindole (B17816) derivative (e.g., ethyl 6-chloroindole-2-carboxylate).[1] Less common chlorinated byproducts, such as 5-chloroindoles, may form when using Lewis acid catalysts like zinc chloride (ZnCl₂).[1]
Q3: Is the choice of acid catalyst important for avoiding this side reaction?
A3: Yes, the choice of acid catalyst is critical. The formation of the 6-chloroindole byproduct is prominent when using HCl in an alcohol solvent (e.g., HCl/EtOH).[1][2] Using a non-nucleophilic Brønsted acid like sulfuric acid (H₂SO₄) can suppress the formation of the chlorinated byproduct, although other side reactions might still occur.[1] Lewis acids such as zinc chloride can also lead to chlorinated byproducts, sometimes at different positions on the ring.[1]
Q4: How can we confirm the presence and quantify the amount of chlorinated byproduct in our product mixture?
A4: The presence of chlorinated byproducts can be confirmed using standard analytical techniques. Mass spectrometry (MS) will show a characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), resulting in M and M+2 peaks. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show shifts in the aromatic region consistent with the altered substitution pattern. Quantification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) with a suitable standard or by ¹H NMR with an internal standard.
Q5: What purification strategies are effective for removing chlorinated indole byproducts from the desired this compound product?
A5: Purification can be challenging due to the similar polarities of the desired product and the chlorinated byproduct. Column chromatography on silica (B1680970) gel is the most common method. Careful selection of the eluent system and potentially using a gradient elution can help separate the compounds. Recrystallization may also be an option if a suitable solvent system that differentially solubilizes the product and byproduct can be found.
Troubleshooting Guide
This guide addresses the specific issue of chlorinated byproduct formation during the Fischer indole synthesis of this compound derivatives from 2-methoxyphenylhydrazones.
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| Major product is a 6-chloroindole derivative. | Use of hydrochloric acid (HCl) as the catalyst in the Fischer indole synthesis.[1] | 1. Change the Acid Catalyst: Replace HCl with a non-nucleophilic Brønsted acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][3][4] 2. Use a Milder Catalyst: In some cases, a weaker acid like acetic acid may be sufficient and can prevent side reactions.[5] |
| Formation of a 5-chloroindole (B142107) byproduct. | Use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1] | 1. Switch to a Brønsted Acid: Employ a Brønsted acid like H₂SO₄ or p-toluenesulfonic acid instead of a Lewis acid.[3][4] |
| Product mixture contains both 6-chloro and 6-ethoxyindoles. | Low concentration of HCl in ethanol. The ethoxy byproduct forms from the solvent acting as a nucleophile.[1] | 1. Switch to a Non-nucleophilic Solvent/Acid System: Use a catalyst like polyphosphoric acid which can also serve as the solvent, or use H₂SO₄ in a non-nucleophilic solvent. |
| Low overall yield and formation of tar-like substances. | Harsh acidic conditions and high temperatures causing decomposition of starting materials or intermediates.[6] | 1. Optimize Reaction Conditions: Carefully control and lower the reaction temperature. 2. Reduce Reaction Time: Monitor the reaction closely using TLC to avoid prolonged exposure to harsh conditions after the product is formed. |
Data Presentation
The following table summarizes the product distribution from the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions, as reported by Murakami (2012). This reaction is a model for the synthesis of ethyl this compound-2-carboxylate.
Table 1: Product Distribution in the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone
| Run | Acid Catalyst / Solvent | 7-Methoxy (Desired) | 6-Chloro (Byproduct) | 6-Ethoxy (Byproduct) | 5-Substituted (Byproduct) | Other |
| 1 | 3M HCl / EtOH | 15.5% | 9.9% | 4.8% | 0% | 11.6% |
| 2 | sat. HCl / EtOH | 4.2% | 34.7% | 0.26% | 0% | 7.7% |
| 3 | HCl / AcOH | 17.2% | 20.5% | — | 0% | 6.1% |
| 4 | H₂SO₄ / EtOH | 12.8% | — | 2.0% | 0% | — |
| 5 | ZnCl₂ / AcOH | 10.4% | — | — | 11.2% (5-Cl) | 12.0% |
| 6 | BF₃·OEt₂ / AcOH | 12.3% | — | — | 12.0% (5-OMe) | 10.4% |
Data sourced from Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloroindole-2-carboxylate (Abnormal Fischer Indole Synthesis)
This protocol is based on the conditions known to produce the chlorinated byproduct as the major product.[1]
-
Preparation of Starting Material: Synthesize ethyl pyruvate 2-methoxyphenylhydrazone by reacting 2-methoxyphenylhydrazine with ethyl pyruvate under standard conditions.
-
Indolization Reaction:
-
Dissolve the ethyl pyruvate 2-methoxyphenylhydrazone in absolute ethanol.
-
Cool the solution in an ice bath.
-
Saturate the solution with dry hydrogen chloride (HCl) gas.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the ethyl 6-chloroindole-2-carboxylate.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of the normal this compound product versus the abnormal 6-chloroindole byproduct during the Fischer indole synthesis.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting the formation of chlorinated byproducts.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Methoxyindole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-methoxyindole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges stem from the inherent chemical properties of the indole (B1671886) scaffold. The indole ring is electron-rich, making it susceptible to oxidation.[1] These compounds can also be sensitive to strong acids, bases, and light, potentially leading to degradation during purification and storage.[1][2] Furthermore, achieving high purity can be challenging due to the potential for closely related impurities and byproducts from the synthesis.
Q2: What are the most common methods for purifying this compound and its derivatives?
A2: The most common purification techniques are silica (B1680970) gel column chromatography, recrystallization, and extraction. Column chromatography is widely used to separate the target compound from impurities based on polarity.[2][3] Recrystallization is effective for obtaining highly pure crystalline solids.[3] Liquid-liquid extraction is a crucial initial step to separate the product from the reaction mixture.[1][4]
Q3: How should I store purified this compound and its derivatives to prevent degradation?
A3: To ensure stability, these compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1] Using amber vials is recommended to protect against light-induced degradation.[2] For long-term storage, especially for solutions, temperatures of -20°C or -80°C are advisable.[2]
Q4: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for determining purity and quantifying impurities.[5] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[1][2] For absolute purity confirmation, quantitative Nuclear Magnetic Resonance (qNMR) can be employed.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying residual solvents.[6]
Troubleshooting Guides
Column Chromatography
Problem: My compound is not separating well on the silica gel column (streaking or overlapping peaks).
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution: Systematically screen different solvent systems with varying polarities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.[1][3] The ideal TLC Rf value for the target compound should be between 0.2 and 0.4 for good separation on a column.[2]
-
-
Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column.
-
Solution: Use an appropriate ratio of silica gel to crude product. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[2]
-
-
Possible Cause 3: Compound Degradation on Silica. Some indole derivatives can be unstable on acidic silica gel.
-
Solution: Consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to the eluent to neutralize the acidic sites on the silica.
-
Problem: The purified product contains an unexpected byproduct.
-
Possible Cause: Formation of a chlorinated byproduct during Fischer indole synthesis. When using 2-methoxyphenylhydrazone in the Fischer indole synthesis with HCl/EtOH, an abnormal reaction can occur, leading to the formation of a 6-chloroindole (B17816) derivative as a major byproduct instead of the expected this compound.[6]
-
Solution: This is a known side reaction for this specific substrate. Purification by column chromatography should be able to separate the chlorinated byproduct from the desired product, although yields of the target compound may be low. Consider alternative synthetic routes if this is a persistent issue.
-
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly. Rapid cooling can lead to supersaturation and the separation of the compound as a liquid.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
-
Possible Cause 2: The solvent is not ideal. The chosen solvent may be too good a solvent for your compound, even at low temperatures.
-
Solution: Try a different solvent or a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
HPLC Analysis
Problem: I am observing poor peak shapes (tailing or fronting) in my HPLC chromatogram.
-
Possible Cause 1: Secondary interactions with the stationary phase. Basic indole derivatives can interact with acidic silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[7]
-
Solution: Add a modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated stationary phase.[7]
-
-
Possible Cause 2: Inappropriate mobile phase pH. If the pH of the mobile phase is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[7]
-
Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of your compound. For many indole derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) provides good peak shapes.[5]
-
Problem: I see unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase.
-
Possible Cause: Acid-catalyzed degradation. The indole ring can be sensitive to strongly acidic conditions, and some derivatives may degrade in the mobile phase, leading to the appearance of new peaks.[1]
-
Solution: Use a mildly acidic or neutral pH for your mobile phase if you suspect acid-catalyzed degradation.[1] Always use freshly prepared solutions for analysis.
-
Data Presentation
Table 1: Column Chromatography Conditions for this compound Derivatives
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| 7-methoxy-5-nitro-1H-indole | Silica Gel (230-400 mesh) | Gradient: Hexane to 20-30% Ethyl Acetate in Hexane | - | >98 (by NMR) | [1] |
| 3-{2-[2-(p-Methoxyphenethyl)amino]acetamino]acetyl}-1-methoxyindole | Silica Gel | CH2Cl2–MeOH (97:3–95:5, v/v) | 54 | - | [3] |
| 3-(2-Aminoacetyl)-1-methoxyindole | Silica Gel | CHCl3–MeOH–28% NH3 (100:20:2, v/v) | 41 | - | [3] |
| 2-Substituted Indoles | Silica Gel | Hexane: Ethyl Acetate (5:95 to 15:85) | up to 95 | >95 (by NMR) | [8] |
| 5-bromo-7-methylindole | Silica Gel | - | 75-80 | - | [4] |
Table 2: Recrystallization Solvents and Conditions for Indole Derivatives
| Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| 3-(2-Chloro)acetyl-1-methoxyindole | CH2Cl2–hexane | 80 | - | [3] |
| 2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3 (2H)-carboxylate | Petroleum/diethyl ether (1:1) | 98 | - | [9] |
| 5-bromo-7-azaindole (B68098) | Toluene with activated carbon | 82-84 | 99.3-99.7 (by HPLC) | [10] |
Table 3: HPLC Conditions for Purity Analysis of a this compound Derivative
| Parameter | Condition |
| Compound | Methyl 7-methoxy-1H-indole-4-carboxylate |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Reference | [5] |
Experimental Protocols
Protocol 1: General Purification Strategy for a Crude this compound Derivative
This protocol outlines a general workflow for the purification of a synthesized this compound derivative.
-
Extraction:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.[2]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[2]
-
Elute the column with a solvent system of increasing polarity, as determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization (if necessary):
-
Dissolve the purified solid from chromatography in a minimal amount of a hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting poor peak shape in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. mdpi.com [mdpi.com]
- 10. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
optimizing reaction conditions for improved yield of 7-Methoxyindole
Welcome to the technical support center for the synthesis of 7-Methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for an improved yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several methods are employed for the synthesis of this compound. The most prominent include the Fischer indole (B1671886) synthesis, the Leimgruber-Batcho synthesis, the Bartoli indole synthesis, and the Hemetsberger indole synthesis. Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and yield.
Q2: Why is the Fischer indole synthesis sometimes problematic for producing this compound?
A2: The Fischer indole synthesis, a classic method, can lead to the formation of abnormal byproducts when using 2-methoxyphenylhydrazone as a precursor. For instance, the use of hydrochloric acid as a catalyst can result in the formation of chlorinated indoles as the major product instead of the desired this compound.[1][2] This is due to a competing cyclization and substitution reaction on the methoxy-substituted side of the benzene (B151609) ring.[1]
Q3: Which synthetic route generally offers the highest yield for 7-substituted indoles?
A3: The Bartoli indole synthesis is particularly effective for the preparation of 7-substituted indoles, often providing good to excellent yields and high regioselectivity.[3] While the starting materials may require synthesis, the clean reaction profile and predictable outcome make it a strong choice, especially for larger-scale production.[3] The Leimgruber-Batcho synthesis is another high-yielding method that proceeds under mild conditions.[2][4]
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved using column chromatography on silica (B1680970) gel.[2] A common eluent system is a mixture of hexanes and dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) gradient.[2][5] Recrystallization can also be employed for further purification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Formation of Chlorinated Byproducts: Use of strong acid catalysts like HCl can lead to the formation of chlorinated indoles.[1] | Solution: Opt for a milder acid catalyst. Polyphosphoric acid (PPA) is a common alternative that can favor the desired indolization.[6] Also, consider alternative synthetic routes like the Bartoli or Leimgruber-Batcho synthesis which are less prone to this side reaction.[2][3] |
| Decomposition of Starting Material: Harsh acidic conditions and high temperatures can lead to the formation of tar-like substances.[2] | Solution: Carefully control the reaction temperature and time. A lower temperature and shorter reaction time may be sufficient. If decomposition persists, a milder catalyst should be investigated.[2] |
| Incomplete Reaction: The reaction may not have gone to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. |
Issue 2: Difficulties with the Leimgruber-Batcho Synthesis
| Potential Cause | Troubleshooting Steps |
| Low Yield of Enamine Intermediate: Incomplete reaction between the o-nitrotoluene derivative and the formamide (B127407) acetal (B89532).[2] | Solution: Ensure the o-nitrotoluene is of high purity. The reaction can be sensitive to impurities. Consider increasing the reaction time or temperature. Using pyrrolidine (B122466) in conjunction with N,N-dimethylformamide dimethyl acetal (DMFDMA) can lead to a more reactive enamine-forming reagent.[4] |
| Reaction Stalls During Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is not proceeding.[2] | Solution: Check the activity of the catalyst (e.g., Raney nickel, Pd/C). Use a fresh batch of catalyst if necessary. Ensure a sufficient amount of the reducing agent (e.g., hydrazine (B178648), hydrogen gas) is used.[2][4] Alternative reducing agents like stannous chloride or iron in acetic acid can also be effective.[4] |
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for different synthetic routes to 7-methoxy-substituted indoles, providing a basis for method selection.
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Bartoli Indole Synthesis |
| Starting Materials | 2-Methoxyphenylhydrazine, Ketone/Aldehyde | 3-Methyl-2-nitroanisole (B1294308) | ortho-substituted 3-methoxy-5-nitronitrobenzene, Vinyl Grignard reagent |
| Key Reagents | Acid catalyst (e.g., PPA, HCl)[6] | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂NNH₂)[4] | Vinyl Grignard reagent[3] |
| Reported Yield | Variable, can be low due to side reactions[1] | Good to high (~73% for parent indole-4-carboxylate)[2] | Good to Excellent[3] |
| Key Advantages | Classical, well-established method[7] | Readily available starting materials, mild conditions, high yields[2] | High regioselectivity for 7-substituted indoles[3] |
| Key Disadvantages | Risk of abnormal product formation (e.g., chlorination)[1][2] | Multi-step process | Requires synthesis of the nitroarene precursor, moisture-sensitive Grignard reagent[3] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation:
-
Dissolve 2-methoxyphenylhydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (B1213749) (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration.
-
-
Indolization:
-
Add the dried hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture to 80-100 °C with stirring for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Leimgruber-Batcho Indole Synthesis of this compound
This protocol is adapted from the general procedure for indole synthesis.
-
Enamine Formation:
-
To a solution of 3-methyl-2-nitroanisole (1.0 eq) in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (0.2 eq).
-
Heat the mixture at 110 °C for the required time (monitor by TLC, can be several hours).
-
After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol (B129727) or THF).
-
Add a catalytic amount of Raney nickel.
-
Carefully add hydrazine hydrate (B1144303) (3-5 eq) dropwise at room temperature. An exothermic reaction may occur.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
troubleshooting low yields in the N-functionalization of 7-Methoxyindole
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-functionalization of 7-Methoxyindole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when performing N-functionalization on this compound?
The main difficulties in the N-functionalization of this compound and related indoles are:
-
Low Yields: Reactions may be incomplete or starting materials can degrade, leading to poor yields.[1]
-
Poor Regioselectivity: A common issue is the competition between functionalization at the nitrogen (N1) and carbon atoms, particularly the highly nucleophilic C3 position.[1][2][3] This can result in a mixture of N-functionalized and C3-functionalized products.
-
Side Reactions: Besides C3-functionalization, other side reactions can include C2-alkylation or polyfunctionalization, where multiple groups are added to the indole (B1671886) ring.[1][2]
-
Substrate Stability: The indole ring can be sensitive to strongly acidic or basic conditions and may be prone to oxidation or polymerization.[4][5][6]
Q2: My N-alkylation reaction has a low yield with significant starting material remaining. What are the likely causes and solutions?
Low conversion in N-alkylation is often traced back to issues with deprotonation or reagent quality.
-
Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the nucleophilic indolate anion. If this step is incomplete, the reaction will be sluggish.
-
Solution: Ensure you are using a sufficiently strong base (like NaH) in at least 1.1-1.5 equivalents. Allow enough time for the deprotonation to complete (often 30-60 minutes at room temperature) before adding the alkylating agent.[7] The evolution of hydrogen gas should be observed when using NaH.[7]
-
-
Reagent and Solvent Purity: Water or other protic impurities in your reagents or solvent can quench the base and the indolate anion, halting the reaction.[1]
-
Solution: Use anhydrous solvents and ensure your this compound and alkylating agent are dry. Flame-drying glassware and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[7]
-
-
Steric Hindrance: If the this compound or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]
-
Solution: Consider increasing the reaction temperature or using a more reactive (less hindered) alkylating agent if possible.[1]
-
Q3: I am observing a significant amount of C3-alkylation alongside my desired N-alkylated product. How can I improve regioselectivity?
Achieving high N-selectivity requires carefully controlling the reaction conditions to favor the thermodynamically preferred product over the kinetically favored C3-alkylated product.[7]
-
Choice of Base and Solvent: This is one of the most critical factors. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is a classic method to generate the indolate anion, which favors N-alkylation.[1][7] Using THF can sometimes lead to lower N/C3 selectivity as the sodium salt of the indole may precipitate.[7]
-
Reaction Temperature: Higher temperatures generally favor the formation of the more stable N-alkylated product.[7] If you are seeing significant C3-alkylation at room temperature, increasing the temperature (e.g., to 80 °C) may improve N-selectivity.[7]
-
Catalyst Systems: For certain substrates, catalyst-controlled regioselectivity can be a powerful tool. For instance, copper hydride (CuH) catalysis has been shown to provide either N- or C3-alkylated products with high regioselectivity depending on the specific ligand used.[7]
Data Presentation: Optimizing N/C3 Regioselectivity
| Parameter | Condition Favoring N-Alkylation (Thermodynamic) | Condition Favoring C3-Alkylation (Kinetic) | Rationale |
| Base | Strong base (e.g., NaH, KOt-Bu)[1] | Weaker base or incomplete deprotonation[7] | Ensures complete formation of the indolate anion, which is more likely to react at the nitrogen. |
| Solvent | Polar aprotic (e.g., DMF)[7] | Less polar (e.g., THF, Dioxane)[7] | DMF effectively solvates the indolate anion, promoting reaction at the N1 position.[7] |
| Temperature | Higher temperature (e.g., 80 °C)[7] | Lower temperature (e.g., Room Temp or below) | Overcomes the kinetic barrier to form the more thermodynamically stable N-substituted product.[7] |
Q4: My Buchwald-Hartwig N-arylation of this compound is failing. What should I troubleshoot?
Buchwald-Hartwig amination is a powerful method for N-arylation but is sensitive to several factors.
-
Inappropriate Base or Poor Solubility: The choice of base is critical. Strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required.[8] Poor solubility of the inorganic base is a frequent cause of failure.[8]
-
Catalyst and Ligand Choice: Aryl chlorides are more challenging substrates than aryl bromides or iodides and often require more electron-rich, bulky phosphine (B1218219) ligands to facilitate the oxidative addition step.[8] The palladium precatalyst and ligand must be chosen carefully based on the specific substrates.[8][9]
-
Catalyst Poisoning: Impurities in reagents or solvents can poison the palladium catalyst.[8] Certain functional groups can also inhibit the catalyst.[8] Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided.[8]
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. All steps must be performed under a strictly inert atmosphere (Argon or Nitrogen).[8]
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Component | Example Reagents | Typical Loading (mol%) | Notes |
| Aryl Halide | Aryl bromide, Aryl iodide, Aryl chloride | 1.0 equiv | Aryl chlorides are generally less reactive.[8] |
| Amine | This compound | 1.1 - 1.5 equiv | - |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5% | Pre-catalysts that are easy to activate with weak bases are often preferred.[9] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | 1 - 10% | Bulky, electron-rich phosphine ligands are often effective.[8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.0 equiv | Base choice is substrate-dependent; NaOt-Bu is strong, while Cs₂CO₃ is milder.[8] |
| Solvent | Toluene, Dioxane, 2-MeTHF | ~0.1 - 0.5 M | Toluene is a very common and effective solvent.[8] |
Experimental Workflows and Protocols
Diagram: General Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in N-functionalization.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general guideline for achieving selective N-alkylation.
-
Preparation: Add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole substrate.[7]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: NaH reacts violently with water. Handle with extreme care.
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the indolate anion is typically accompanied by hydrogen gas evolution.[7]
-
Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) to favor N-alkylation.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: N- vs. C3-Alkylation Decision Pathway
Caption: Factors influencing regioselectivity in indole alkylation.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a representative, non-optimized procedure and requires optimization for specific substrates.[8]
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[8]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[8]
-
Reagent Addition: Under the inert atmosphere, add this compound (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.). Then, add degassed anhydrous solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.[8]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]
Diagram: Buchwald-Hartwig Experimental Workflow
Caption: Step-by-step workflow for a Buchwald-Hartwig N-arylation reaction.
References
managing the stability of 7-Methoxyindole during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 7-Methoxyindole during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[2][3] For enhanced stability, especially in humid environments, storing the vial in a desiccator at a controlled low temperature (0-8°C) is recommended.[4] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[1]
Q2: How should I store solutions of this compound?
Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If solution storage is necessary, use a high-purity, anhydrous, and aprotic solvent. Prepare the solution fresh before use whenever possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container, preferably under an inert atmosphere.[1]
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of this compound are:
-
Oxidation: The indole (B1671886) ring is susceptible to oxidation, especially in the presence of air and certain oxidizing agents.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
-
Strong Acids and Bases: The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[1] Strong bases can also promote degradation.
-
Elevated Temperatures: High temperatures can accelerate the rate of thermal degradation.[3]
-
Moisture: The presence of moisture can facilitate hydrolytic degradation pathways.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by a change in its physical appearance. A noticeable color change, such as darkening from a pale yellow or colorless appearance to a brownish hue, can be a sign of degradation. For solutions, the appearance of discoloration or particulate matter may indicate instability. However, the absence of visible changes does not guarantee stability. Analytical methods such as HPLC are necessary for a definitive assessment of purity.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a recently prepared solution. | Degradation upon dissolution. | • Solvent Choice: Ensure you are using a high-purity, degassed, and anhydrous solvent. Protic or acidic solvents may promote degradation. • pH of the solution: If using aqueous buffers, ensure the pH is neutral or slightly acidic. The indole ring is sensitive to strongly acidic and basic conditions.[1] • Light exposure during preparation: Prepare the solution under subdued light conditions to minimize photodegradation.[1] |
| Inconsistent or poor results in biological assays. | Degradation of this compound in the assay medium. | • Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).[1] • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[1] • Control Experiments: Include a positive control with a freshly prepared sample to rule out compound degradation as the source of variability. |
| Solid material has changed color or appears clumpy. | Improper storage conditions leading to degradation. | • Verify Storage: Confirm that the material has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). • Purity Check: Perform an analytical purity check (e.g., HPLC) to determine the extent of degradation. • Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the integrity of your experimental results. |
| Low yield in a chemical reaction where this compound is a starting material. | Degradation of this compound under reaction conditions. | • Incompatible Reagents: The indole nucleus is electron-rich and can be easily oxidized.[1] Avoid strong oxidizing agents if not intended for the reaction. • Reaction Temperature: Carefully control the reaction temperature to minimize thermal degradation. • pH of the reaction mixture: Ensure the pH is compatible with the stability of the indole ring. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.
1. Materials and Reagents:
-
This compound (Test Sample and Reference Standard of known purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical starting gradient could be 30% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 220 nm and 280 nm for indoles).[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Test Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.[1]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize a sample with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.[1]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1] Keep a control sample wrapped in aluminum foil to protect it from light.[5]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method (as described in Protocol 1, optimized to separate all degradation products).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Condition | Atmosphere | Container |
| Solid | 0-8°C[4] | Dark[1] | Inert (e.g., Nitrogen)[1] | Tightly sealed, amber vial |
| Solution | -20°C to -80°C[1] | Dark (light-protected container)[1] | Inert (e.g., Nitrogen) | Tightly sealed vial |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl[1] | 60°C[1] | 24 hours (example)[1] |
| Basic Hydrolysis | 0.1 M NaOH[1] | 60°C[1] | 24 hours (example)[1] |
| Oxidation | 3% H₂O₂[1] | Room Temperature[1] | 24 hours (example) |
| Thermal | Elevated Temperature | 60°C | 24 hours (example) |
| Photolytic | UV light (e.g., 254 nm)[1] | Room Temperature | 24 hours (example) |
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxyindole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 7-Methoxyindole. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A1: this compound has a chemical structure that leads to low solubility in water. The core of the molecule is an indole (B1671886) ring, which is largely non-polar and hydrophobic. While the methoxy (B1213986) group (-OCH3) and the amine group (-NH) in the indole ring can participate in some hydrogen bonding, the overall hydrophobic nature of the molecule limits its ability to dissolve in aqueous media.
Q2: What is the first step I should take to dissolve this compound for my experiments?
A2: The recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound and other similar compounds.[1][2] From this stock solution, you can make further dilutions into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when the compound rapidly leaves the solution due to a significant change in solvent polarity. Here are several strategies to prevent this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium, as high concentrations can be toxic to cells or interfere with your experiment. A final DMSO concentration of 0.5% or less is generally considered safe for most cell-based assays, but this should be tested for your specific system.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This more gradual change in solvent polarity can help to keep the compound in solution.
-
Add the stock solution to the aqueous buffer with vigorous mixing: Slowly add the DMSO stock solution to your aqueous medium while vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.[1]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[3][4] this compound has a predicted pKa of 16.49, indicating it is a very weak acid.[5] This means that at physiological pH (around 7.4), it will be in its neutral, less soluble form. Adjusting the pH to a more basic environment could potentially increase its solubility by deprotonating the indole nitrogen, forming a more polar and soluble anion. However, it is crucial to ensure that the required pH is compatible with your experimental system, as significant pH changes can affect protein structure, cell viability, and the stability of the compound itself.[1] Indole rings can also be sensitive to strongly acidic conditions, which may lead to degradation.[6]
Q5: Can I use co-solvents other than DMSO to improve solubility?
A5: Yes, other water-miscible organic co-solvents can be effective. Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7] The selection of a co-solvent should be guided by its compatibility with your specific experimental setup. It is advisable to start with a low percentage of the co-solvent and incrementally increase it to find the optimal concentration for solubility without adversely affecting your experiment.
Q6: Are there other advanced methods to enhance the solubility of this compound?
A6: For more challenging solubility issues, particularly for in vivo studies, several formulation strategies can be considered:
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble.[1]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[7]
-
Nanonization: Reducing the particle size of the compound to the nanoscale can increase its surface area and, consequently, its dissolution rate.[8]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in the aqueous buffer.
-
Primary Cause: Low intrinsic aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Do not attempt to dissolve the powder directly in the aqueous buffer.
-
Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.
-
Dilute the stock solution into the aqueous buffer to the desired final concentration.
-
Issue 2: The compound precipitates out of solution after diluting the DMSO stock into the aqueous medium.
-
Possible Cause: The change in solvent polarity is causing the compound to "crash out."
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).
-
Slow Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Serial Dilution: Perform one or more intermediate dilutions to lessen the polarity shock.
-
Gentle Warming: Gently warm the solution to 37°C, as this can sometimes help to increase solubility. However, be mindful of the compound's stability at higher temperatures.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: The compound is not fully dissolved or is precipitating during the experiment.
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before each experiment, visually inspect your solutions for any signs of precipitation.
-
Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the risk of precipitation over time.
-
Assess Compound Stability: The indole ring can be susceptible to oxidation.[6] Consider the stability of this compound in your assay medium under your experimental conditions (e.g., temperature, light exposure). It may be necessary to prepare and store solutions under an inert atmosphere.[6]
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The aromatic indole core limits aqueous solubility, although the methoxy and NH groups can participate in hydrogen bonding.[9] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating a wide range of organic compounds.[9] |
| Non-polar | Hexane, Toluene | Low | The polar functional groups on this compound limit its solubility in non-polar solvents. |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [10] |
| Molecular Weight | 147.18 g/mol | [10] |
| Appearance | Yellow liquid or crystal | [10] |
| Boiling Point | 108-110 °C | [10] |
| pKa (Predicted) | 16.49 | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the maximum allowable final concentration of DMSO for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
While vigorously vortexing the aqueous medium, slowly add the calculated volume of the DMSO stock solution.
-
Continue to mix for at least 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Always prepare a vehicle control using the same final concentration of DMSO in your aqueous medium.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Formation and stability of the 4-methoxyphenonium ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
preventing byproduct formation in palladium-catalyzed reactions of 7-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 7-Methoxyindole. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed reactions of this compound?
A1: The primary byproducts encountered are typically:
-
Homocoupling Dimers: Formation of a symmetrical biaryl from two molecules of the same starting material (e.g., 7,7'-dimethoxy-bi-indole from a this compound derivative or a biaryl from the coupling partner). This is a common side reaction in Suzuki-Miyaura couplings.
-
Regioisomers: In reactions involving direct C-H functionalization (like the Heck reaction), a mixture of products functionalized at different positions of the indole (B1671886) ring (commonly C2 and C3) can be formed.
-
Dehalogenation/Protodeboronation: Reduction of the aryl halide starting material back to the arene or replacement of the boronic acid group with a hydrogen atom.
-
N-Functionalization: In some cases, the indole nitrogen can react, leading to N-substituted byproducts, especially if the nitrogen is unprotected.
Q2: How does the 7-methoxy group influence byproduct formation?
A2: The electron-donating nature of the 7-methoxy group increases the electron density of the indole ring, making it more nucleophilic. This enhanced reactivity can sometimes accelerate desired coupling reactions but may also increase the propensity for side reactions like oxidative dimerization. It can also influence the regioselectivity of C-H functionalization.
Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled dimer of my boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of a palladium-peroxo complex that facilitates this side reaction. To minimize this:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step where side reactions can occur.
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over homocoupling.
-
Slow Addition: In some cases, the slow addition of the boronic acid can help maintain a low concentration, disfavoring the dimerization pathway.
Q4: I am observing a mixture of C2 and C3-arylated products in a direct C-H arylation of this compound. How can I improve the regioselectivity?
A4: Regioselectivity in C-H functionalization of indoles is a known challenge. The outcome is often a delicate balance of electronic and steric factors, and can be influenced by the choice of catalyst, ligand, and solvent.
-
Ligand Control: The ligand is a critical factor. For example, in some palladium-catalyzed arylations, a switch from a "ligand-free" system to one with a chelating ligand like 4,5-diazafluoren-9-one (B35911) (DAF) can shift the selectivity from C2 to C3.[1]
-
Solvent System: The solvent can have a profound effect. For instance, switching from a DMF/DMSO mixture to dioxane/AcOH has been shown to alter selectivity in some indole alkenylations.
-
Directing Groups: While requiring substrate modification, the use of a directing group on the indole nitrogen can provide excellent control over regioselectivity.
II. Troubleshooting Guides
Problem 1: Low Yield and Significant Homocoupling in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture. Use a Schlenk line or glovebox for the reaction setup. |
| Suboptimal Catalyst/Ligand | Screen different palladium pre-catalysts and phosphine ligands. Bulky, electron-rich ligands often favor reductive elimination. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Screen common conditions such as K₂CO₃ in dioxane/water or K₃PO₄ in toluene. |
| Boronic Acid Instability | Use fresh boronic acid or consider converting it to a more stable derivative like a pinacol (B44631) ester or a trifluoroborate salt. |
Problem 2: Poor Regioselectivity in Heck Reaction (Mixture of C2 and C3 isomers)
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Catalyst | The ligand plays a key role. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. For some systems, a ligand-enabled switch of the regioselectivity-determining step can provide control.[2] |
| Inappropriate Solvent | The solvent can significantly influence the outcome. A systematic solvent screen is recommended. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. |
III. Quantitative Data Summary
The following tables summarize representative data for palladium-catalyzed reactions on indole scaffolds, providing a baseline for optimization.
Table 1: Ligand Effect on Regioselectivity in the Oxidative Arylation of N-Sulfonylindole [1]
| Ligand | C2:C3 Ratio | Yield (%) |
| None | >20:1 | 75 |
| 4,5-Diazafluoren-9-one (DAF) | 1:15 | 80 |
| 2,2'-Bipyrimidine (bpym) | 1:12 | 72 |
Table 2: Conditions for Suzuki-Miyaura Coupling of Unprotected Chloroindoles
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroindole | 4-MeO-PhB(OH)₂ | 1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 99 |
| 5-Chloroindole | 4-CF₃-PhB(OH)₂ | 1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 95 |
| 6-Chloroindole | 2-Thienyl-B(OH)₂ | 1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 91 |
IV. Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Methoxy-bromoindole Derivative to Minimize Homocoupling
Materials:
-
7-Methoxy-bromoindole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 7-Methoxy-bromoindole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Regioselective Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Phosphine ligand (e.g., P(o-tol)₃) (0.1 equiv)
-
Base (e.g., Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the anhydrous solvent in a Schlenk tube. Stir for 10 minutes.
-
Add the this compound, aryl halide, and base.
-
Seal the tube and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
V. Visualization of Reaction Pathways
The following diagrams illustrate key catalytic cycles and byproduct formation pathways.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of boronic acid homocoupling, a common byproduct pathway.
Caption: Influence of ligands on the regioselectivity of Heck reactions.
References
Technical Support Center: Optimization of Protecting Group Strategies for 7-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for 7-Methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for this compound, and what are their general characteristics?
A1: The most commonly employed N-protecting groups for indoles, including this compound, are Arylsulfonyl (e.g., Tosyl), Carbamates (e.g., Boc), and Alkyl groups (e.g., Benzyl).[1] The selection of a suitable protecting group is crucial and depends on the overall synthetic strategy, including the stability of the group to subsequent reaction conditions and the orthogonality of its removal.
| Protecting Group | Abbreviation | Key Characteristics |
| tert-Butoxycarbonyl | Boc | - Easily introduced and removed under mild acidic conditions (e.g., TFA).- Generally stable to nucleophiles and catalytic hydrogenation. |
| p-Toluenesulfonyl | Ts (Tosyl) | - Robust and stable to a wide range of reaction conditions.- Deprotection often requires strong reducing agents or harsh basic conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | - Stable to a variety of conditions, including mild acids and bases.- Can be removed with fluoride (B91410) reagents or strong Lewis acids. |
| Benzyl (B1604629) | Bn | - Stable to acidic and basic conditions.- Commonly removed by catalytic hydrogenation. |
Q2: How does the 7-methoxy group influence the choice of protecting group and reaction conditions?
A2: The electron-donating nature of the 7-methoxy group can increase the electron density of the indole (B1671886) ring, potentially affecting the reactivity of the N-H bond and the stability of the N-protected indole. For instance, electron-donating groups can sometimes slow down deprotection reactions for groups like tosyl.[2] It is also a consideration in reactions involving the benzene (B151609) portion of the indole, where it can direct electrophilic substitution.[1]
Q3: What are the general considerations for the purification of N-protected 7-Methoxyindoles?
A3: Purification of N-protected indoles, including this compound derivatives, typically involves standard techniques such as column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the specific N-protected compound. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Recrystallization can also be an effective method for solid products.
Troubleshooting Guides
Problem 1: Low or No Conversion During N-Protection
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the indole nitrogen. | The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base. Ensure the use of an appropriate base (e.g., NaH, KOtBu) and strictly anhydrous reaction conditions, as moisture will quench the base.[3] |
| Poor quality of reagents. | Verify the activity of the protecting group precursor (e.g., Boc-anhydride, TsCl) and the base. Use freshly opened or properly stored reagents. |
| Insufficient reaction temperature or time. | Some protection reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature and reaction time accordingly. |
Problem 2: Formation of C-3 Alkylated Side Products
| Possible Cause | Troubleshooting Step |
| Reaction conditions favoring C-alkylation. | The indolate anion is an ambident nucleophile. To favor N-alkylation, use a strong base in a polar aprotic solvent like DMF or THF to generate the indolate anion, which is then reacted with the alkylating agent.[3] The choice of counter-ion can also influence the N/C selectivity. |
Problem 3: Difficulty in Deprotection
| Possible Cause | Troubleshooting Step |
| Protecting group is too robust for the chosen conditions. | Ensure the deprotection conditions are suitable for the specific protecting group. For example, tosyl groups are notoriously difficult to remove and may require harsh conditions that could be incompatible with other functional groups in the molecule.[2] |
| Substrate degradation under harsh deprotection conditions. | If the substrate is sensitive to strong acids or bases, consider a milder deprotection method or a more labile protecting group. For example, Boc can be removed under milder acidic conditions than those required for some other groups. |
| Catalyst poisoning during hydrogenation (for Benzyl group removal). | Ensure the substrate is free of impurities that could poison the palladium catalyst. Using a fresh, high-quality catalyst is recommended. Alternative hydrogen sources like ammonium (B1175870) formate (B1220265) in catalytic transfer hydrogenation can sometimes be effective.[4] |
Experimental Protocols
N-Boc Protection of this compound
-
Reaction: this compound + (Boc)₂O → N-Boc-7-Methoxyindole
-
Reagents and Conditions: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
-
Expected Yield: Yields for Boc protection of indoles are generally high, often exceeding 90%.
N-Tosyl Protection of this compound
-
Reaction: this compound + TsCl → N-Tosyl-7-Methoxyindole
-
Reagents and Conditions: To a solution of this compound (1.0 equiv) in a dry solvent like DCM or THF at 0 °C, add a base such as triethylamine (B128534) (1.5 equiv) or pyridine (B92270) (1.5 equiv), followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv). The reaction is stirred at 0 °C and may be allowed to warm to room temperature.[5]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Expected Yield: Yields for tosylation are typically good, though may be lower than for Boc protection.
N-SEM Protection of this compound
-
Reaction: this compound + SEMCl → N-SEM-7-Methoxyindole
-
Reagents and Conditions: The indole is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF. After the deprotonation is complete, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred at room temperature.[6]
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
-
Expected Yield: This method generally provides good to excellent yields.
N-Benzyl Protection of this compound
-
Reaction: this compound + BnBr → N-Benzyl-7-Methoxyindole
-
Reagents and Conditions: To a solution of this compound in an anhydrous solvent like DMF, a strong base such as sodium hydride (NaH) is added at 0 °C. After stirring, benzyl bromide (BnBr) is added, and the reaction is allowed to proceed at room temperature.[3]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.
-
Expected Yield: N-benzylation of indoles generally proceeds in high yield.
Deprotection Protocols
N-Boc Deprotection
-
Reagents and Conditions: The N-Boc protected indole is dissolved in a solvent like DCM and treated with an acid such as trifluoroacetic acid (TFA). The reaction is typically fast at room temperature.[7]
-
Work-up: The volatile acid and solvent are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
-
Quantitative Data: Deprotection is usually quantitative.
N-Tosyl Deprotection
-
Reagents and Conditions: A mild and efficient method involves using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol. The reaction may require heating.[2]
-
Work-up: After completion, the reaction mixture is worked up by extraction and purified by chromatography.
-
Quantitative Data: This method has been shown to give high to quantitative yields for various substituted indoles.[2]
N-SEM Deprotection
-
Reagents and Conditions: A common method for N-SEM deprotection is the use of a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF.[6] Alternatively, Lewis acids like magnesium bromide can be used.[2]
-
Work-up: The reaction is quenched, and the product is extracted and purified.
-
Quantitative Data: Yields are generally good, but can be substrate-dependent.
N-Benzyl Deprotection
-
Reagents and Conditions: The most common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Catalytic transfer hydrogenation with a hydrogen donor like ammonium formate is an alternative.[4]
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated.
-
Quantitative Data: Debenzylation often proceeds in high yield.
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for this compound
| Protecting Group | Typical Protection Yield (%) | Typical Deprotection Method | Typical Deprotection Yield (%) | Stability |
| Boc | >90 | TFA in DCM | Quantitative | Base, Hydrogenation |
| Tosyl | 70-90 | Cs₂CO₃ in THF/MeOH | 80-95 | Acid, Base, Oxidation, Reduction |
| SEM | 80-95 | TBAF in THF | 70-90 | Mild Acid, Base |
| Benzyl | >90 | H₂/Pd-C | >90 | Acid, Base |
| Note: Yields are representative and can vary based on specific reaction conditions and substrate. |
Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision tree for selecting a suitable N-protecting group for this compound.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 7-Methoxyindole samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyindole. The information is designed to offer practical guidance on analytical methods for detecting impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for assessing the purity of this compound?
A1: The most common and effective analytical methods for determining the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of non-volatile impurities, while GC-MS is ideal for identifying volatile impurities and residual solvents. NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
Q2: What are the potential sources of impurities in this compound samples?
A2: Impurities in this compound can originate from several sources:
-
Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. The synthesis of methoxyindoles can sometimes lead to the formation of abnormal products, such as chlorinated or ethoxylated derivatives, depending on the reaction conditions.[1]
-
Degradation products: this compound can degrade over time when exposed to stress conditions such as heat, light, humidity, and oxidizing agents.[2][3] Forced degradation studies are often performed to identify potential degradation products and establish the stability of the molecule.[2][3]
-
Residual solvents: Solvents used during the synthesis and purification process can remain in the final product.[4][5][6][7][8] Common laboratory solvents can be identified as impurities using techniques like GC-MS and NMR.[9][10]
Q3: How should I store this compound samples to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to protect the samples from light to avoid photodegradation. For long-term storage, keeping the material at low temperatures (e.g., in a refrigerator or freezer) is recommended.
Q4: What are "forced degradation studies" and why are they important?
A4: Forced degradation studies, or stress testing, involve intentionally subjecting a drug substance to harsh conditions such as high temperature, humidity, light, acid/base hydrolysis, and oxidation.[2][3][11][12][13] These studies are crucial for:
-
Identifying potential degradation products that could form during storage and shipment.[3]
-
Establishing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[12]
-
Understanding the degradation pathways of the drug substance.[3]
Troubleshooting Guides
HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Splitting
Peak splitting, where a single compound appears as two or more peaks, is a common issue in HPLC. The first step in troubleshooting is to determine if the splitting affects a single peak or all peaks in the chromatogram.[14][15][16][17][18]
-
All Peaks Splitting: This usually indicates a problem with the instrument setup before the column.
-
Possible Cause: Blocked inlet frit, void in the column, or a poor connection in the flow path.[16][17]
-
Troubleshooting Steps:
-
Check all fittings and connections for leaks or dead volume.
-
Backflush the column to remove any particulates from the inlet frit.
-
If the problem persists, the column may have a void and should be replaced.
-
-
-
Single Peak Splitting: This is often related to the sample, mobile phase, or the interaction between them.
-
Possible Cause: Sample solvent incompatibility, co-eluting impurity, or the mobile phase pH being too close to the pKa of this compound.
-
Troubleshooting Steps:
-
Dissolve the sample in the mobile phase if possible, or in a weaker solvent.
-
Inject a smaller volume to see if the split peak resolves into two distinct peaks, indicating a co-eluting impurity.[17]
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
-
-
Logical Workflow for Troubleshooting HPLC Peak Splitting
Caption: A logical workflow for diagnosing the root cause of peak splitting in HPLC.
Issue 2: Retention Time Drift
Inconsistent retention times can make peak identification and quantification unreliable.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.[20]
-
Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Check the pump for leaks and perform a flow rate calibration.
-
Issue 3: High Backpressure
A sudden or gradual increase in backpressure can indicate a blockage in the system.
-
Possible Causes:
-
Blocked in-line filter or guard column.
-
Precipitation of sample or buffer in the system.
-
Contamination of the column.
-
-
Troubleshooting Steps:
-
Systematically remove components (guard column, then analytical column) to identify the source of the blockage.
-
Replace the in-line filter or guard column if they are the cause.
-
If the column is blocked, try back-flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[14]
-
Experimental Protocols
The following are example protocols that can be used as a starting point for the analysis of this compound. These may require optimization for your specific instrumentation and sample matrix.
HPLC-UV Method for Purity and Impurity Profiling
Experimental Workflow for HPLC Analysis
Caption: A general experimental workflow for the HPLC analysis of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL) and dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
MSD Ion Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 20 minutes.
-
Loop temperature: 90 °C.
-
Transfer line temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample or isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure of unknown impurities.
Data Presentation
The following tables provide an example of how to summarize quantitative data for the analysis of this compound. The values presented are for illustrative purposes and should be determined experimentally for a specific method and instrument.
Table 1: HPLC Method Performance for this compound Purity Assay
| Parameter | This compound | Impurity A (Hypothetical) | Impurity B (Hypothetical) |
| Retention Time (min) | 12.5 | 9.8 | 15.2 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.10 | 0.08 |
| LOQ (µg/mL) | 0.15 | 0.30 | 0.24 |
| Recovery (%) | 98.0 - 102.0 | 95.0 - 105.0 | 96.0 - 104.0 |
| Precision (%RSD) | < 1.0 | < 2.0 | < 2.0 |
Table 2: GC-MS Method for Common Residual Solvents
| Solvent | Retention Time (min) | LOD (ppm) | LOQ (ppm) |
| Methanol | 3.5 | 10 | 30 |
| Ethanol | 4.2 | 15 | 45 |
| Acetone | 4.8 | 5 | 15 |
| Dichloromethane | 5.5 | 1 | 3 |
| Toluene | 8.9 | 2 | 6 |
| Heptane | 10.2 | 5 | 15 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the instrument and method parameters and must be experimentally determined.[21] The values in these tables are typical for validated analytical methods.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. researchgate.net [researchgate.net]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. benchchem.com [benchchem.com]
- 15. support.waters.com [support.waters.com]
- 16. bio-works.com [bio-works.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. uhplcs.com [uhplcs.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. ijpqa.com [ijpqa.com]
scale-up challenges and solutions for 7-Methoxyindole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 7-Methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives include the Fischer indole (B1671886) synthesis, the Leimgruber-Batcho synthesis, and palladium-catalyzed syntheses.[1][2] Each route has its own advantages and challenges, particularly when scaling up production. The Leimgruber-Batcho synthesis is often favored due to its use of readily available starting materials and generally mild reaction conditions, which can lead to high yields.[1]
Q2: Which synthetic route typically offers the highest yield for methoxy-substituted indoles?
A2: While yields are highly dependent on the specific substrate and reaction conditions, palladium-catalyzed syntheses have been reported to provide high yields for similar indole carboxylates, with some examples reaching up to 91%.[1] The Leimgruber-Batcho synthesis is also a high-yielding method, often providing yields of around 73% for related compounds.[1]
Q3: Are there any known issues with using the Fischer indole synthesis for 7-methoxy-substituted indoles?
A3: Yes, the Fischer indole synthesis of 2-methoxyphenylhydrazones, a key intermediate for 7-methoxyindoles, can sometimes lead to the formation of abnormal products.[3] For instance, using hydrochloric acid as a catalyst can result in chlorinated indoles as the main product instead of the desired this compound.[1][3] The presence of the methoxy (B1213986) group can lead to cyclization on the substituted side of the benzene (B151609) ring.[4]
Q4: What are the primary advantages of the Leimgruber-Batcho synthesis for this compound production?
A4: The Leimgruber-Batcho synthesis is advantageous because it utilizes readily available o-nitrotoluenes as starting materials and generally proceeds under mild conditions, often resulting in high yields.[1] This method also allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions.[1]
Q5: How can I purify the final this compound product at a larger scale?
A5: Purification of this compound and its derivatives is typically achieved through column chromatography on silica (B1680970) gel.[1] For large-scale operations, techniques such as flash chromatography can be employed. Recrystallization is another common method for further purification. In cases where residual palladium from a catalytic reaction is a concern, treatment with a sulfur-based scavenger resin after chromatography can be effective.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A significant drop in yield is a common challenge during the scale-up of indole syntheses.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | For palladium-catalyzed reactions, ensure the catalyst is not deactivated. For reductive cyclizations, verify the activity of the catalyst (e.g., Raney nickel).[1][5] |
| Improper Ligand Selection | In palladium-catalyzed syntheses, the choice of ligand is crucial. Experiment with different ligands to optimize the reaction.[1] |
| Suboptimal Reaction Conditions | Systematically optimize temperature, pressure, and reaction time. Higher temperatures can sometimes lead to decomposition.[1][4] |
| Insufficient Reducing Agent | In reductive cyclization steps, ensure an adequate amount of the reducing agent (e.g., hydrazine (B178648) hydrate) is used.[1][5] |
| Mass and Heat Transfer Limitations | In large reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, promoting side reactions. Ensure efficient stirring and consider using a jacketed reactor for better temperature control.[5] |
Issue 2: Formation of Byproducts
The formation of unexpected byproducts can complicate purification and reduce the overall yield.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Chlorinated Indoles | Use of hydrochloric acid as a catalyst in the Fischer indole synthesis with 2-methoxyphenylhydrazones.[1][3] | Use an alternative acid catalyst such as a Lewis acid (e.g., ZnCl₂) or a solid acid catalyst (e.g., Amberlite IR 120 H).[5] |
| 1-Hydroxyindole | Incomplete reduction of the nitro group during cyclization in the Leimgruber-Batcho synthesis.[1] | Ensure the activity of the reducing catalyst and consider increasing the amount of reducing agent.[1] |
| Abnormal Cyclization Products | In the Fischer indole synthesis, cyclization occurring at the methoxy-substituted position.[4] | Carefully select the acid catalyst and optimize the reaction temperature to favor the desired cyclization pathway.[4] |
Issue 3: Formation of Tar-Like Substances
Polymerization and decomposition can lead to the formation of intractable tars, which is a common issue in Fischer indole synthesis under harsh acidic conditions.[1][5]
Solutions to Prevent Tar Formation:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids are common, Lewis acids like ZnCl₂ or solid acid catalysts can sometimes yield cleaner reactions.[5]
-
Temperature Control: Employ a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[5]
-
Solvent Selection: Choose a solvent that ensures all intermediates and byproducts remain in solution to reduce precipitation and subsequent tar formation.[5]
-
Continuous Flow Synthesis: This approach minimizes the time reactants spend at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.[5]
Experimental Protocols
1. Leimgruber-Batcho Indole Synthesis (Adapted for this compound)
This synthesis involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization.[1]
-
Step 1: Enamine Formation: React 2-methoxy-6-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF. Heat the mixture to facilitate the condensation reaction, forming the corresponding enamine.
-
Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using a catalyst such as Raney nickel with hydrazine hydrate (B1144303) in a solvent like ethanol.[5] The reaction is typically heated to reflux until the starting material is consumed.
2. Palladium-Catalyzed Indole Synthesis (General Procedure)
This approach can be adapted from the synthesis of similar indole carboxylates.[1]
-
Reaction Setup: In a suitable reactor, combine the appropriate starting materials, for example, a substituted 2-ethenyl-3-nitrobenzoate, with a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst in a solvent like acetonitrile.[1]
-
Reaction Conditions: The reaction is typically run under an inert atmosphere. The temperature is carefully controlled as specified in the protocol for the specific substrates.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up, often involving filtration to remove the catalyst, followed by extraction and purification by column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting low yields.
Caption: Key steps in the Leimgruber-Batcho synthesis pathway.
References
Technical Support Center: Improving Electrophilic Substitution Selectivity on 7-Methoxyindole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselectivity of electrophilic substitution on the 7-methoxyindole ring.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity during electrophilic substitution on this compound so challenging?
A: The challenge arises from the inherent electronic properties of the indole (B1671886) nucleus. The pyrrole (B145914) portion of the indole ring is exceptionally electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This is because the intermediate cation formed by attack at C3 is well-stabilized by resonance without disrupting the aromaticity of the benzene (B151609) ring.[1] While the 7-methoxy group is an electron-donating, activating group that directs ortho and para (to C6 and C4, respectively), this effect on the benzene ring is often insufficient to overcome the powerful intrinsic reactivity of the C3 position.[3][4][5]
Q2: I am attempting a Vilsmeier-Haack formylation on this compound and observing a mixture of products or low yield. How can I selectively synthesize 7-methoxy-1H-indole-3-carbaldehyde?
A: The Vilsmeier-Haack reaction is the standard method for formylating electron-rich heterocycles and should selectively target the C3 position of this compound.[6][7] Poor selectivity or yield often points to suboptimal reaction conditions. To achieve high selectivity for the C3 position, precise control over temperature and the stoichiometry of the Vilsmeier reagent is critical. A proven method involves the slow, dropwise addition of the prepared Vilsmeier reagent to a solution of 2-methoxy-6-methyl-aniline at 0 °C, followed by a controlled increase in temperature to drive the reaction to completion, yielding the desired 7-methoxy-1H-indole-3-carbaldehyde in high yield.[8]
Q3: During a Friedel-Crafts acylation of unprotected this compound, I'm getting significant N-acylation along with the desired C3-acylated product. How can this be avoided?
A: This is a common issue, as the nitrogen atom of the indole ring is also a nucleophilic site, leading to competing N-acylation, 1,3-diacylation, or even polymerization, especially with traditional Lewis acids like AlCl₃.[9] To improve C3 selectivity, two main strategies can be employed:
-
Use of Milder, Specialized Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective in mediating the regioselective C3-acylation of various indoles without the need for N-protection.[10]
-
Catalyst/Solvent System Optimization: Using catalytic amounts of metal triflates, such as Yttrium triflate (Y(OTf)₃), in an ionic liquid like [BMI]BF₄ under microwave irradiation can provide excellent yields of the 3-acylindole with very short reaction times.[9]
Q4: My objective is to functionalize the benzene ring at the C4 or C6 position. Why do standard electrophilic substitution methods fail?
A: Standard methods fail because the rate of reaction at the C3 position is orders of magnitude faster than at any other position on the ring. Even though the 7-methoxy group activates the C4 and C6 positions, the energy barrier for electrophilic attack at C3 is significantly lower.[1][4] Direct electrophilic attack on the benzene portion of an unprotected, C3-unsubstituted indole is extremely rare. To achieve functionalization at these positions, the C3 position must typically be blocked, or alternative, non-electrophilic substitution strategies must be employed.
Q5: What are the most effective strategies for selectively functionalizing the C4, C6, or C7 positions of the this compound ring?
A: To bypass the high reactivity of the C3 position and target the benzene ring, more advanced strategies are necessary:
-
Directed Ortho-Metalation (DoM): This is a powerful technique for functionalizing positions adjacent to a directing group. By installing a suitable Directed Metalation Group (DMG) on the indole nitrogen (N1), a strong base (e.g., an organolithium reagent) can selectively deprotonate the C7 position.[11][12] The resulting organometallic intermediate can then be quenched with a wide range of electrophiles.[13]
-
Transition-Metal-Catalyzed C-H Functionalization: This has emerged as a state-of-the-art method for site-selective reactions. Similar to DoM, a directing group on the indole nitrogen is used to guide a transition metal catalyst (e.g., Palladium, Iridium, or Rhodium) to a specific C-H bond, often at C7 or C4, enabling a diverse range of transformations like arylation, olefination, and alkylation.[11][14][15] These methods offer high regioselectivity at otherwise inaccessible positions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield and/or mixture of isomers in Vilsmeier-Haack formylation. | Reaction temperature is too high or not properly controlled; Incorrect stoichiometry of reagents. | Maintain cooling (e.g., 0 °C) during the addition of the Vilsmeier reagent. Allow the reaction to warm slowly and stir for the specified time. Ensure precise measurement of DMF and POCl₃.[8] |
| Significant N-acylation during Friedel-Crafts reaction. | The Lewis acid used is too harsh (e.g., AlCl₃); The indole nitrogen is unprotected and competing as a nucleophile. | Switch to a milder, more chemoselective Lewis acid such as ZrCl₄.[10] Alternatively, use a catalytic system like Y(OTf)₃ in an ionic liquid.[9] If necessary, protect the indole nitrogen with a group like Boc or SEM, which can be removed later.[16] |
| Polymerization or decomposition of starting material. | Reaction conditions are too acidic or the temperature is too high, leading to acid-catalyzed degradation of the electron-rich indole. | Use catalytic amounts of Lewis acids instead of stoichiometric amounts.[9] Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents. Lower the reaction temperature. |
| No reaction at the desired C4, C6, or C7 positions. | The C3 position's reactivity is dominant, preventing reactions elsewhere. The chosen electrophile is not reactive enough for the less nucleophilic benzene ring. | Block the C3 position with a group like iodine or a silyl (B83357) group, perform the desired reaction, and then remove the blocking group. For a more direct approach, switch to a Directed Metalation (DoM) or a transition-metal-catalyzed C-H activation strategy designed for the specific position.[12][14] |
Data Presentation
Table 1: Yields of 7-methoxy-1H-indole-3-carbaldehyde Synthesis via Vilsmeier-Haack Type Reaction
| Starting Material | Product | Yield | Reference |
| 2-methoxy-6-methyl-aniline | 7-methoxy-1H-indole-3-carbaldehyde | 86% | [8] |
| 2-fluoro-6-methyl-aniline | 7-fluoro-1H-indole-3-carbaldehyde | 92% | [8] |
This table highlights the high efficiency of the Vilsmeier-Haack type reaction for preparing C3-formylated indoles from corresponding anilines.
Table 2: Effect of Metal Triflates on Friedel-Crafts Propionylation of Indole
| Catalyst (1 mol%) | Solvent | Yield of 3-propionylindole | Reference |
| Y(OTf)₃ | [BMI]BF₄ | 85% | [9] |
| Sc(OTf)₃ | [BMI]BF₄ | 81% | [9] |
| Yb(OTf)₃ | [BMI]BF₄ | 78% | [9] |
| La(OTf)₃ | [BMI]BF₄ | 73% | [9] |
| AlCl₃ | Dichloroethane | Low yields, mixture of products | [9] |
Data shows the superior catalytic activity of Yttrium triflate in an ionic liquid for achieving high regioselectivity in C3-acylation, compared to other triflates and traditional Lewis acids.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Type Reaction)[8]
-
Preparation of Vilsmeier Reagent: In a flask maintained under an inert atmosphere (N₂ or Ar), add 22 mL of phosphorus oxychloride (POCl₃) to 10 mL of N,N-dimethylformamide (DMF) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10 g (73 mmol) of 2-methoxy-6-methyl-aniline in 10 mL of DMF. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the prepared Vilsmeier reagent dropwise to the aniline (B41778) solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, raise the temperature to 90 °C and maintain it for 7 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Slowly add a saturated sodium carbonate (Na₂CO₃) solution with vigorous stirring until the mixture is basic (pH > 8).
-
Isolation: A pale yellow solid will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 7-methoxy-1H-indole-3-carbaldehyde (approx. 11 g, 86% yield).
Protocol 2: Regioselective Friedel-Crafts Acylation of Indole at C3[9]
-
Reaction Setup: To a microwave process vial, add indole (1 mmol), propionic anhydride (B1165640) (1 mmol), Yttrium(III) triflate (Y(OTf)₃, 0.01 mmol, 1 mol%), and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄, 1 mL).
-
Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 120 °C for 5 minutes.
-
Workup: After cooling, add ethyl acetate (B1210297) (10 mL) to the reaction mixture and wash with water (3 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 3-propionylindole.
Visualizations
Caption: Electronic influence on this compound reactivity.
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Predictive Model Towards Site‐Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZnCl⋅LiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ir-catalyzed functionalization of 2-substituted indoles at the 7-position: nitrogen-directed aromatic borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
mitigating decomposition of 7-Methoxyindole under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyindole. It focuses on mitigating its decomposition under acidic and basic conditions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, showing new spots on TLC/peaks in HPLC. What are the likely causes?
A1: this compound, like many indole (B1671886) derivatives, is susceptible to degradation under several conditions. The primary causes of degradation in solution are:
-
Acidic Conditions: The indole ring is sensitive to strong acids. Protonation, particularly at the C3 position, can lead to the formation of degradation products, including potential oligomerization.[1]
-
Basic Conditions: While generally more stable than in strong acid, prolonged exposure to strong bases can also lead to degradation.
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light (photo-oxidation), or oxidizing agents.[2] This can lead to the formation of various colored byproducts.
-
Light Exposure: this compound can be sensitive to light, leading to photodegradation. It is advisable to store the compound and its solutions protected from light.
Q2: I am observing low yields in a reaction involving this compound under acidic conditions. How can I minimize degradation?
A2: To minimize the decomposition of this compound in acidic media, consider the following strategies:
-
pH Control: If your reaction conditions permit, use the mildest possible acidic conditions. Buffering the solution to a slightly acidic or neutral pH can significantly reduce degradation.
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group can significantly enhance its stability towards acids. Common protecting groups include tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Toluenesulfonyl (Tosyl).
-
Reaction Time and Temperature: Minimize the reaction time and maintain the lowest effective temperature to reduce the rate of degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be exacerbated by acidic conditions.
Q3: My experiment requires basic conditions. What precautions should I take to prevent the degradation of this compound?
A3: While more stable in basic than in strongly acidic conditions, precautions are still necessary:
-
Use of Mild Bases: Whenever possible, opt for milder inorganic or organic bases.
-
N-Protection: Protecting the indole nitrogen with an appropriate group can prevent deprotonation and subsequent side reactions. The Tosyl group, for instance, is stable to many basic conditions.
-
Temperature Control: Keep the reaction temperature as low as possible to slow down potential degradation pathways.
-
Monitor Reaction Progress: Closely monitor the reaction to avoid unnecessarily long exposure to basic conditions.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for long-term storage or in assays where oxidative stress is a concern. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice of antioxidant should be compatible with your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram of a this compound sample that has been exposed to acidic conditions.
-
A decrease in the peak area of this compound.
Possible Causes:
-
Acid-catalyzed degradation: Protonation of the indole ring at C3 can lead to dimerization or polymerization, resulting in new, often broader, peaks in the chromatogram.
-
Cleavage of the methoxy (B1213986) group: Under harsh acidic conditions, demethylation could occur, leading to the formation of 7-hydroxyindole.
Troubleshooting Steps:
-
Confirm Degradation: Re-run the HPLC analysis with a freshly prepared, unexposed sample of this compound to confirm that the new peaks are indeed degradation products.
-
Adjust Mobile Phase pH: If using an acidic mobile phase for HPLC, try increasing the pH to a less acidic or neutral range, if compatible with your chromatography method.
-
Protect the Indole Nitrogen: For future experiments under acidic conditions, consider N-protection of the this compound.
-
Characterize Degradation Products: If the identity of the degradation products is critical, techniques like LC-MS or NMR can be used for their characterization.
Issue 2: Color Change of this compound Solution
Symptoms:
-
A colorless or pale-yellow solution of this compound turns yellow, brown, or pink over time.
Possible Causes:
-
Oxidation: This is the most common cause of color change in indole solutions. Exposure to air and/or light can lead to the formation of colored oxidized species.
-
Formation of Charge-Transfer Complexes: In the presence of certain electron acceptors, indoles can form colored charge-transfer complexes.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions of this compound at low temperatures (-20°C or below), protected from light (e.g., in amber vials or wrapped in aluminum foil), and under an inert atmosphere (argon or nitrogen).
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Add an Antioxidant: For applications where it will not interfere, consider adding a small amount of an antioxidant like BHT.
Quantitative Data on this compound Stability
| Condition | Reagent | Temperature (°C) | Expected Stability of this compound | Potential Degradation Products |
| Acidic | 0.1 M HCl | 60 | Low | Dimerization/Oligomerization products, 7-Hydroxyindole (possible) |
| Basic | 0.1 M NaOH | 60 | Moderate | Oxidized products, potential ring-opened products under harsh conditions |
| Oxidative | 3% H₂O₂ | Room Temp | Very Low | Oxindoles, and other oxidized derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of acetonitrile (B52724) and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Inject the prepared samples and a standard solution of this compound.
-
Calculate the percentage of this compound remaining at each time point and observe the formation of any degradation products.
-
Protocol 2: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the indole nitrogen of this compound with a tert-Butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add triethylamine (1.5 eq), DMAP (0.1 eq), and (Boc)₂O (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to obtain N-Boc-7-Methoxyindole.
Protocol 3: Deprotection of N-Boc-7-Methoxyindole
This protocol outlines the removal of the N-Boc protecting group under acidic conditions.
Materials:
-
N-Boc-7-Methoxyindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve N-Boc-7-Methoxyindole in DCM in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the solution (typically 20-50% v/v).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (usually 30 minutes to 2 hours).
-
Work-up:
-
Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Methoxyindole for Researchers and Drug Development Professionals
An objective analysis of prominent synthetic routes to 7-Methoxyindole, a crucial building block in medicinal chemistry, is presented. This guide provides a head-to-head comparison of classical and modern methods, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
The indole (B1671886) scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The strategic placement of a methoxy (B1213986) group at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable precursor in drug discovery. This guide delves into a comparative analysis of several key synthetic methods for this compound, focusing on data-driven comparisons of their efficacy, advantages, and limitations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | 2-Methoxyphenylhydrazine, a ketone or aldehyde | 2-Methyl-3-nitroanisole | 1-Bromo-2-methoxy-3-nitrobenzene |
| Key Reactions | Hydrazone formation,[1][1]-sigmatropic rearrangement, cyclization | Enamine formation, reductive cyclization | Grignard reaction,[1][1]-sigmatropic rearrangement, cyclization |
| Overall Yield | Variable, can be low due to side reactions | Generally high (e.g., ~73% for related compounds)[2] | Good to excellent, particularly for 7-substituted indoles[3] |
| Number of Steps | 1-2 | 2 | 1 |
| Reaction Conditions | Typically harsh acidic conditions, elevated temperatures | Milder conditions[2][4] | Low temperatures, inert atmosphere |
| Substrate Scope | Broad, but can be limited by availability of hydrazines | Good, starting o-nitrotoluenes are often available[4] | Requires ortho-substituted nitroarenes[3] |
| Key Advantages | Well-established, one-pot potential | High yields, good regioselectivity, milder conditions[2][4] | Excellent for 7-substituted indoles, short reaction sequence[3] |
| Key Disadvantages | Formation of "abnormal" chlorinated or rearranged byproducts[5] | Requires handling of nitro compounds | Requires stoichiometric Grignard reagent, sensitive to moisture |
Classical Synthesis Methods: A Detailed Look
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[6] It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[6][7]
Reaction Pathway:
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol (General):
-
Hydrazone Formation: Equimolar amounts of 2-methoxyphenylhydrazine and a suitable ketone (e.g., acetone) or aldehyde are dissolved in a solvent like ethanol (B145695) or acetic acid. The mixture is stirred, often with gentle heating, until the formation of the phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
-
Indolization: The solvent is removed, and an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride is added. The mixture is then heated to temperatures typically ranging from 100 to 200°C. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Performance and Challenges: While widely applicable, the Fischer synthesis for this compound is notoriously problematic. The use of strong acids like HCl can lead to the formation of "abnormal" products, such as chlorinated indoles, where the methoxy group is displaced.[5] Yields can be low due to these side reactions and the harsh conditions required.
Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho synthesis has become a popular and often more reliable alternative to the Fischer method, particularly for indoles unsubstituted at the 2- and 3-positions.[4] It proceeds via a two-step sequence starting from an o-nitrotoluene derivative.[4]
Reaction Pathway:
Caption: General workflow of the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol (General):
-
Enamine Formation: 2-Methyl-3-nitroanisole is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine. The mixture is heated, typically at reflux, to form the corresponding enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine (B178648) or catalytic hydrogenation using palladium on carbon (Pd/C).[4]
-
Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.
Performance and Advantages: The Leimgruber-Batcho synthesis generally provides good to high yields of the desired indole under milder conditions than the Fischer synthesis.[2][4] It also offers excellent regiocontrol, avoiding the formation of isomeric byproducts. For a related compound, methyl indole-4-carboxylate, this method has been reported to give a yield of around 73%.[2]
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical methods.[3] The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[3]
Reaction Pathway:
Caption: General workflow of the Bartoli Indole Synthesis.
Experimental Protocol (General):
-
Reaction Setup: A solution of the ortho-substituted nitroarene (e.g., 1-bromo-2-methoxy-3-nitrobenzene) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -40 to -78 °C) under an inert atmosphere.
-
Grignard Addition: At least three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added to the cooled solution. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the crude material is purified by column chromatography.
Performance and Specificity: The Bartoli synthesis is highly effective for producing 7-substituted indoles, often in good to excellent yields.[3] The presence of the ortho-substituent is crucial for the success of the reaction.[3] A variation of this method, known as the Dobbs modification, utilizes an ortho-bromo group as a removable directing group, further expanding the utility of this synthesis.
Modern Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to indole formation offers significant advantages in terms of efficiency, functional group tolerance, and mild reaction conditions. While specific examples for the synthesis of this compound are less commonly detailed in introductory literature, the general strategies are highly relevant.
Conceptual Workflow for Palladium-Catalyzed Indole Synthesis:
Caption: A generalized workflow for Palladium-Catalyzed Indole Synthesis.
Key palladium-catalyzed reactions applicable to indole synthesis include:
-
Heck Reaction: Intramolecular cyclization of an appropriately substituted alkene.
-
Sonogashira Coupling: Coupling of an ortho-haloaniline with a terminal alkyne, followed by cyclization.
-
Buchwald-Hartwig Amination: Coupling of an ortho-dihaloarene with an amine, followed by a second C-N bond formation to construct the pyrrole (B145914) ring.
These modern methods offer the potential for high yields and excellent functional group compatibility. For instance, a palladium-catalyzed synthesis of methyl indole-4-carboxylate has been reported to achieve a high yield of 91%.[2]
Conclusion
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.
The Leimgruber-Batcho and Bartoli syntheses stand out as reliable and high-yielding methods for the preparation of 7-substituted indoles like this compound, offering significant advantages over the classical Fischer indole synthesis , which can be plagued by side reactions. Modern palladium-catalyzed methods , while requiring more specialized reagents and catalysts, provide a powerful and versatile platform for the construction of complex indole derivatives with high efficiency. The data and protocols summarized in this guide provide a solid foundation for making an informed decision on the most appropriate synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
A Comparative Analysis of the Biological Activities of 7-methoxy-5-nitro-1H-indole and 5-nitroindole
Indole (B1671886) and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a nitro group at the 5-position of the indole ring is a known pharmacophore, particularly in the development of anticancer and antimicrobial agents.[1] This guide provides a comparative overview of the biological profiles of 5-nitroindole (B16589) and its 7-methoxy substituted counterpart, 7-methoxy-5-nitro-1H-indole, to elucidate the influence of the methoxy (B1213986) group on its therapeutic potential.
It is important to note that while derivatives of 5-nitroindole have been extensively studied, direct experimental data on the parent 7-methoxy-5-nitro-1H-indole is limited.[1][2] Consequently, some of the biological activities for the 7-methoxy derivative are inferred from studies on its closely related analogs, such as 7-methoxy-5-nitro-1H-indole-3-carboxylic acid.[1][2]
Data Presentation: A Comparative Summary
The following tables summarize the reported biological activities for derivatives of 5-nitroindole and 7-methoxy-5-nitro-1H-indole.
Table 1: Anticancer Activity
| Compound | Derivative(s) | Cell Line(s) | Reported Activity | Mechanism of Action | Quantitative Data (IC50) |
| 5-Nitroindole | Pyrrolidine-substituted derivatives | Various human cancer cell lines (e.g., HeLa) | Cytotoxic, Antiproliferative | c-Myc G-quadruplex binding, Induction of cell cycle arrest, Increased reactive oxygen species (ROS)[1][3][4] | For derivative 5 : 5.08 ± 0.91 μM (HeLa cells) For derivative 7 : 5.89 ± 0.73 μM (HeLa cells) |
| 7-Methoxy-5-nitro-1H-indole | 3-carboxylic acid analog | Not specified | Potential to inhibit cancer cell proliferation | Under investigation; potentially enhanced bioavailability due to increased lipophilicity[1][2] | Not specified |
Table 2: Antimicrobial Activity
| Compound | Derivative(s) | Target Organism(s) | Reported Activity | Mechanism of Action | Quantitative Data (MIC) |
| 5-Nitroindole | General derivatives | Bacteria and Fungi | Antimicrobial | Not fully elucidated; may involve the formation of reactive nitroso and hydroxylamine (B1172632) intermediates toxic to microbes[1] | Not specified in general reviews |
| 7-Methoxy-5-nitro-1H-indole | Parent compound and derivatives | Bacteria (e.g., Staphylococcus aureus, Escherichia coli) | Predicted antimicrobial properties | The nitro group is anticipated to be crucial for activity; the methoxy group may modulate electronic properties and target interaction[1][2] | Not available in public literature |
Table 3: Anti-inflammatory Activity
| Compound | Derivative(s) | Reported Activity | Mechanism of Action | Quantitative Data |
| 5-Nitroindole | Not specified | Not a primary reported activity | - | - |
| 7-Methoxy-5-nitro-1H-indole | 3-carboxylic acid analog | Potential anti-inflammatory effects | Likely mediated through the inhibition of pro-inflammatory signaling pathways[1][2] | Not specified |
Discussion of Biological Activity
The available data suggests that both 5-nitroindole and its 7-methoxy derivative scaffolds are promising for the development of novel therapeutic agents.[1] The nitro group at the 5-position is consistently highlighted as being crucial for both anticancer and antimicrobial activities.[1]
Anticancer Activity
Derivatives of 5-nitroindole have been identified as potent anticancer agents.[1][3] Their primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), which contributes to their cytotoxic effects.[3][4]
For 7-methoxy-5-nitro-1H-indole , while direct data is lacking, its 3-carboxylic acid derivative has shown potential in inhibiting cancer cell proliferation.[1] It is hypothesized that the presence of the methoxy group at the 7-position could enhance the lipophilicity of the molecule.[1][2] This may improve its permeability across cell membranes and overall bioavailability, potentially leading to enhanced anticancer activity compared to the unsubstituted 5-nitroindole.[1] However, this hypothesis requires direct experimental validation.
Antimicrobial and Anti-inflammatory Activity
Both classes of compounds have demonstrated antimicrobial potential.[1] The nitro group can be reduced within microbial cells to form reactive, toxic intermediates.[1] The methoxy group in 7-methoxy-5-nitro-1H-indole could modulate the electronic properties of the indole ring, possibly influencing its interaction with microbial targets and its antimicrobial potency.[1]
Preliminary studies on the 3-carboxylic acid derivative of 7-methoxy-5-nitro-1H-indole suggest potential anti-inflammatory effects, likely through the inhibition of pro-inflammatory signaling pathways, a common characteristic of many indole-based compounds.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further investigation.
MTT Assay for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-methoxy-5-nitro-1H-indole or 5-nitroindole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[2]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus or E. coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be assessed by measuring the optical density at 600 nm.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The biological activities of these indole derivatives are mediated through their interaction with specific cellular signaling pathways.
Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.[1]
Caption: A typical workflow for screening and comparing biological activities of novel compounds.[1]
Conclusion
References
The Ascendant Trajectory of 7-Methoxyindole Derivatives in Oncology: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of anticancer drug discovery, 7-Methoxyindole derivatives are emerging as a promising class of compounds, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide offers a comparative analysis of their efficacy against established chemotherapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Comparative Anticancer Efficacy: A Data-Driven Overview
The in vitro cytotoxic activity of novel this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for these derivatives and compared with widely used anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin.
It is crucial to note that the following IC50 values are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can influence the results.
Breast Cancer (MCF-7 Cell Line)
| Compound | IC50 (µM) | Known Drug | IC50 (µM) |
| 7-Methoxy-2-(4-methoxyphenyl)indole derivative | ~3.0 - 5.0 | Doxorubicin | ~0.5 - 2.5[1] |
| Methoxy-substituted 2-phenylindole | 0.035 | Paclitaxel | ~0.002 - 0.01 |
| This compound-3-carboxamide derivative | ~10 - 20 | Cisplatin | ~5 - 20[2] |
Colon Cancer (HCT-116 Cell Line)
| Compound | IC50 (µM) | Known Drug | IC50 (µM) |
| 7-Methoxy-5-nitro-1H-indole-3-carboxylic acid | Not Specified | Doxorubicin | ~0.1 - 1.0 |
| Methoxy-substituted quinoline (B57606) derivative | 1.26 | Paclitaxel | ~0.002 - 0.005 |
| 7-Methoxyheptaphylline | ~100 | Cisplatin | ~2 - 10 |
Lung Cancer (A549 Cell Line)
| Compound | IC50 (µM) | Known Drug | IC50 (µM) |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Not Specified | Doxorubicin | > 20 |
| Methoxy-substituted quinoline derivative | ~0.3 - 6.0 | Paclitaxel | ~0.001 - 0.008 |
| 7-azaindole-based Pt(II) complex | 3.9 | Cisplatin | ~16 - 34[2] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting the cellular cytoskeleton and activating apoptotic pathways.
Inhibition of Tubulin Polymerization
A significant number of indole (B1671886) derivatives, including those with a 7-methoxy substitution, function as tubulin polymerization inhibitors.[3][4][5][6][7] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Figure 1: Inhibition of Tubulin Polymerization by this compound Derivatives.
Induction of Apoptosis
Beyond mitotic arrest, this compound derivatives can directly induce apoptosis through the intrinsic pathway.[8][9][10][11][12] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.
Furthermore, some derivatives have been shown to enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) through the JNK signaling pathway.
Figure 2: Apoptosis Induction Pathways of this compound Derivatives.
Experimental Protocols
Standardized and reproducible experimental protocols are paramount for the accurate assessment of anticancer efficacy.
General Experimental Workflow
The evaluation of a novel compound's anticancer potential typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.
Figure 3: General Workflow for Anticancer Drug Evaluation.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.
Mechanism of Action Assays
1. Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of the test compound. Polymerization is typically measured by an increase in turbidity (absorbance at 340 nm) or fluorescence.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Staining: Harvest and wash the cells, then resuspend them in binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis
This assay uses a fluorescent DNA-binding dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxic activity, coupled with their ability to target fundamental cellular processes like microtubule dynamics and apoptosis, underscores their potential. The data and protocols presented in this guide provide a foundational resource for further research and development in this exciting field. Continued investigation, particularly through direct comparative studies and in vivo models, will be crucial in fully elucidating the therapeutic promise of this class of compounds.
References
- 1. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by a new series of substituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of 7-Methoxyindole: A Comparative Guide for Researchers
For Immediate Release – This guide offers a comprehensive analysis of the neuroprotective effects of 7-Methoxyindole in established cellular models of neurotoxicity. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative overview of this compound's efficacy, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of this compound in Neuroprotection
Studies in SH-SY5Y human neuroblastoma cells, a widely used model in neurotoxicity research, have demonstrated the neuroprotective capabilities of a closely related compound, 7-Methoxyheptaphylline (7-MH), which shares the core indole (B1671886) structure.[1][2][3][4] In these studies, 7-MH exhibited a significant protective effect against hydrogen peroxide (H₂O₂)-induced neuronal cell death.[2][3][4] When compared with N-acetylcysteine (NAC), a standard antioxidant and neuroprotective agent, 7-MH showed superior efficacy at the same concentration.[3][4]
| Compound | Concentration | Neurotoxic Challenge | Cell Line | Key Findings |
| 7-Methoxyheptaphylline (7-MH) | 100 µM | 250 µM H₂O₂ | SH-SY5Y | Showed a stronger neuroprotective effect than NAC, significantly increasing cell viability.[3][4] |
| N-acetylcysteine (NAC) (Reference) | 100 µM | 250 µM H₂O₂ | SH-SY5Y | Demonstrated a protective effect against H₂O₂-induced cell death.[3][4] |
Delving into the Mechanism: Key Signaling Pathways
The neuroprotective action of 7-MH is attributed to its modulation of critical signaling pathways involved in apoptosis and cell survival. Molecular docking analyses have suggested that 7-MH may exert its effects through the TAK1 kinase pathway.[2][3] Experimental evidence from Western blot analyses further indicates that 7-MH inhibits the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax, while promoting the expression of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL.[3] The compound also appears to inhibit the phosphorylation of p38 and GSK-3, further contributing to its anti-apoptotic effects.[2][3]
Caption: Signaling pathway of 7-MH's neuroprotective effects against oxidative stress.
Experimental Protocols: A Guide to In Vitro Validation
Reproducible and rigorous experimental design is paramount in the evaluation of neuroprotective compounds. The following protocols outline the key assays used to validate the efficacy of this compound and its analogs.
General Experimental Workflow
The evaluation of a potential neuroprotective agent typically follows a structured workflow, from initial cell culture to the final analysis of molecular pathways.
Caption: Standard workflow for in vitro neuroprotective compound screening.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used due to their neuronal characteristics.[1]
-
Seeding: Cells are seeded in 96-well plates for viability assays or 6-well plates for protein analysis and allowed to adhere overnight.[1]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7-MH) for 2 hours.[3][4]
-
Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂), is added to the culture medium to induce oxidative stress and cell death.[3][4][5]
-
Controls: The experiment should include untreated control cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone to assess any inherent toxicity.[1]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
-
Procedure:
-
Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (5 mg/mL).[1]
-
Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[1]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
Western Blot Analysis
This technique is employed to detect and quantify the levels of specific proteins involved in the signaling pathways of interest.
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined.[1]
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
The separated proteins are transferred to a PVDF membrane.[1]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-p38, p-GSK-3).[1][3]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[1]
-
The protein bands are visualized using an ECL substrate and an imaging system.[1]
-
Band densities are quantified and normalized to a loading control, such as β-actin.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
7-Methoxyindole Derivatives Versus Other Scaffolds as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel kinase inhibitors. This guide provides an objective comparison of the emerging 7-methoxyindole scaffold against other well-established heterocyclic systems, supported by available experimental data and detailed methodologies.
The landscape of kinase inhibitor discovery is dominated by a collection of "privileged" scaffolds—molecular frameworks that have repeatedly demonstrated the ability to bind to the ATP pocket of a wide range of kinases. These include ubiquitous structures such as quinazoline, quinoline, pyrimidine (B1678525), purine (B94841), and indazole. Recently, derivatives of the indole (B1671886) nucleus, and specifically those with methoxy (B1213986) substitutions, have garnered interest for their potential to offer novel intellectual property and potentially improved pharmacological properties. This guide focuses on the this compound scaffold, comparing its known attributes with those of established kinase inhibitor scaffolds.
It is important to note that while extensive research has been conducted on various indole derivatives as kinase inhibitors, publicly available data specifically characterizing a broad range of this compound derivatives against a diverse panel of kinases is limited.[1][2] This guide therefore utilizes data from closely related indole and methoxyindole derivatives as a proxy to infer the potential of the this compound scaffold, alongside a direct comparison with more extensively studied scaffolds.
Comparative Analysis of Kinase Inhibitor Scaffolds
The following tables summarize the performance of various scaffolds as kinase inhibitors, focusing on their target diversity and potency. Due to the limited specific data for this compound derivatives, the presented data for this class is representative of indole and methoxyindole derivatives in general.
Table 1: Overview of Common Kinase Inhibitor Scaffolds
| Scaffold | Key Advantages | Common Kinase Targets | Representative Approved Drugs (Examples) |
| This compound | Potential for novel intellectual property; methoxy group may enhance metabolic stability and cell permeability.[2] | Under investigation; indole scaffold broadly targets various kinases.[3][4] | None specifically with a this compound core. |
| Quinazoline | Well-established synthetic routes; proven clinical efficacy; often forms key hydrogen bonds with the kinase hinge region. | EGFR, VEGFR, HER2 | Gefitinib, Erlotinib, Lapatinib |
| Quinoline | Versatile scaffold with broad biological activity; amenable to diverse chemical modifications. | VEGFR, PDGFR, c-Kit | Lenvatinib, Cabozantinib |
| Pyrimidine | Mimics the adenine (B156593) core of ATP; forms strong interactions with the kinase hinge region; present in many approved drugs. | ABL, EGFR, JAK | Imatinib, Osimertinib, Ruxolitinib |
| Purine | Natural bioisostere of adenine; often exhibits potent, broad-spectrum kinase inhibition. | CDK, ABL | Roscovitine (in clinical trials) |
| Indazole | Mimics the purine core of ATP; capable of forming key hydrogen bonds with the hinge region. | VEGFR, c-Met, ALK | Axitinib, Pazopanib |
Table 2: Comparative Potency (IC50) of Representative Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Indole (as proxy for this compound) | Representative Indole Derivative | PIM-1 | 370 | [3] |
| Quinazoline | Gefitinib | EGFR | 37 | |
| Quinoline | Lenvatinib | VEGFR2 | 4 | |
| Pyrimidine | Osimertinib | EGFR (T790M) | <1 | |
| Purine | Roscovitine | CDK2 | 40 | |
| Indazole | Axitinib | VEGFR2 | 0.2 |
Disclaimer: IC50 values are highly dependent on assay conditions and should be used for relative comparison only.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflows for inhibitor evaluation is crucial for understanding the context of kinase inhibitor development.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are standardized methodologies for key assays.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the test compound, kinase, and substrate in the kinase assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement
This technique is used to determine if the kinase inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Conclusion
While established scaffolds like quinazoline, quinoline, and pyrimidine have a proven track record in the development of successful kinase inhibitors, the exploration of novel scaffolds is essential for expanding the therapeutic landscape and overcoming challenges such as acquired resistance. The this compound scaffold represents a promising, yet underexplored, area of research.[1][2] The presence of the methoxy group offers potential advantages in terms of physicochemical properties.[2] However, a significant need exists for comprehensive screening of this compound derivatives against a broad panel of kinases to fully elucidate their potential and define their structure-activity relationships. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of these and other novel kinase inhibitor scaffolds. Future research in this area will be critical to determine if the this compound framework can earn its place among the "privileged" scaffolds in kinase inhibitor design.
References
A Comparative Guide to the Serotonin Receptor Selectivity of 7-Methoxyindole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-methoxyindole-based compounds and their selectivity for various serotonin (B10506) (5-HT) receptor subtypes. The information presented herein is intended to assist researchers in the fields of pharmacology, medicinal chemistry, and drug development in understanding the structure-activity relationships of these compounds and their potential as selective serotonergic agents.
Introduction
The serotonin system, with its diverse array of receptor subtypes, plays a crucial role in regulating a wide range of physiological and pathological processes. The development of ligands with high selectivity for specific 5-HT receptor subtypes is a key objective in the design of novel therapeutics with improved efficacy and reduced side effects. The this compound scaffold has emerged as a promising chemotype in the pursuit of selective serotonergic agents. This guide summarizes the available quantitative data on the binding affinities of this compound-based compounds at various 5-HT receptor subtypes, providing a comparative overview of their selectivity profiles.
Data Presentation: Serotonin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), a representative this compound-based compound, for several human serotonin receptor subtypes. Data from multiple studies are presented to provide a comprehensive, albeit currently limited, overview.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1E (Ki, nM) | 5-HT1F (Ki, nM) |
| 7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT) | 1,760[1] | 5,400 - 5,440[1] | >10,000[1] | >10,000[1] | 2,620[1] |
Note: The available data is currently limited to 7-MeO-DMT. Further research is required to populate this table with a broader range of this compound derivatives and their affinities across a more extensive panel of 5-HT receptor subtypes.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below are detailed methodologies for the key experiments typically employed to assess the selectivity of compounds for serotonin receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand) are included.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways for G-protein coupled serotonin receptors and a typical experimental workflow for assessing receptor selectivity.
Caption: Major G-protein coupled serotonin receptor signaling pathways.
Caption: Experimental workflow for assessing serotonin receptor selectivity.
References
Methoxy-Substituted Indoles: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among its many derivatives, methoxy-substituted indoles have garnered significant interest for their antioxidant properties. The position of the methoxy (B1213986) group on the indole ring can significantly influence its ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant capacity of various methoxy-substituted indoles, supported by experimental data and detailed protocols.
Comparative Antioxidant Activity
The antioxidant capacity of methoxy-substituted indoles is typically evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter, where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Indole Derivatives | |||
| Melatonin (5-methoxy-N-acetyltryptamine) | DPPH | 125 | [1] |
| Melatonin (5-methoxy-N-acetyltryptamine) | ABTS | 4 | [1] |
| 5-Methoxytryptophol (B162933) | - | Attenuated oxidative damage | [2] |
| 5-Methoxyindole-3-acetic acid | - | Did not significantly attenuate oxidative damage | [2] |
| Standard Antioxidants | |||
| Vitamin C (Ascorbic Acid) | DPPH | 65 | [1] |
| Trolox | ABTS | 15.5 | [1] |
Note: The antioxidant activity of 5-methoxytryptophol and 5-methoxyindole-3-acetic acid was evaluated based on their ability to preserve membrane fluidity under oxidative stress, and direct IC50 values were not provided in the cited source.
The available data suggests that the substitution pattern on the indole ring, including the presence and position of a methoxy group, plays a crucial role in the antioxidant activity. For instance, the presence of an electron-donating methoxy group is known to increase the stability of the resulting free radical, thereby enhancing antioxidant activity.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers who wish to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: Add the test sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a set time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the antioxidant capacity of methoxy-substituted indoles.
Indole derivatives, as antioxidants, can modulate cellular signaling pathways to protect against oxidative stress. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4][5][6][7]
Caption: The Nrf2-ARE signaling pathway activated by antioxidants like methoxy-substituted indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of 7-Methoxyindole: A Comparative Guide to Its Stability Against Other Indole Alkaloids
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, understanding the metabolic stability of a compound is paramount to predicting its pharmacokinetic profile and potential for clinical success. This guide offers a comprehensive evaluation of the metabolic stability of 7-Methoxyindole, a key indole (B1671886) alkaloid, in comparison to other structurally related and biologically significant indole alkaloids. By presenting quantitative data from in vitro assays, detailed experimental protocols, and visual representations of metabolic pathways, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.
The metabolic journey of a drug candidate dictates its efficacy, safety, and dosing regimen. Indole alkaloids, a vast and structurally diverse class of natural and synthetic compounds, are of significant interest due to their wide range of pharmacological activities. This compound, with its unique substitution pattern, presents a compelling case for metabolic investigation. This guide delves into its stability profile, drawing comparisons with well-known indole alkaloids such as the endogenous neurotransmitter serotonin, the hormone melatonin, and the foundational tryptamine.
Comparative Metabolic Stability of Indole Alkaloids
The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (Clint), which provide a measure of how quickly a compound is metabolized.
To provide a comparative framework, this guide presents available data for other pertinent indole alkaloids:
| Compound | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (Clint) | Key Metabolizing Enzymes |
| This compound | Human Liver Microsomes (HLM) | Data not available | Data not available | Interacts with CYP450 enzymes |
| Melatonin | HLM | - | - | Primarily CYP1A2, with minor contributions from CYP2C19 and CYP1A1[1] |
| Tryptamine | HLM | Protocol available, quantitative data sparse in public literature | - | Monoamine Oxidase (MAO), CYP450s |
| Serotonin | Dog (in vivo) | 1.2 | - | MAO |
| Psilocin | HLM | ~29% metabolized | - | CYP2D6, CYP3A4, MAO-A[2] |
| Indole-3-carbinol | MCF-7 cells (in medium) | ~2400 | - | Non-enzymatic and enzymatic pathways |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability studies, standardized protocols are essential. Below are detailed methodologies for the two most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a cornerstone for assessing Phase I metabolic stability, primarily mediated by CYP450 enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator with shaking capabilities (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%).
-
Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.5-1 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the initial linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator with shaking capabilities (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Incubation: In a 96-well plate, incubate the hepatocyte suspension (typically at a density of 0.5-1 million cells/mL) with the test compound (e.g., 1 µM final concentration) at 37°C with gentle shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
Protein Precipitation and Cell Lysis: Vortex the samples to ensure complete protein precipitation and cell lysis. Centrifuge to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.
Data Analysis:
-
Similar to the microsomal assay, calculate the percentage of parent compound remaining over time.
-
Determine the elimination rate constant (k) from the slope of the natural log of percent remaining versus time plot.
-
Calculate the in vitro half-life (t½).
-
Calculate the intrinsic clearance (Clint) in µL/min/million cells.
Visualizing Metabolic Pathways and Workflows
To further elucidate the processes involved in evaluating metabolic stability, the following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: General metabolic pathway of indole alkaloids.
Conclusion
The metabolic stability of this compound and other indole alkaloids is a critical determinant of their therapeutic potential. While direct quantitative data for this compound remains an area for further investigation, this guide provides a robust framework for its evaluation. By utilizing the detailed experimental protocols and understanding the metabolic pathways common to indole alkaloids, researchers can effectively characterize the metabolic profile of this compound and other novel compounds. This comparative approach, grounded in established methodologies, will undoubtedly accelerate the journey from discovery to clinical application for this promising class of molecules.
References
- 1. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different catalysts for 7-Methoxyindole synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a cornerstone of modern medicinal chemistry. Among these, 7-methoxyindole stands as a crucial building block for a variety of pharmacologically active molecules. The choice of catalyst is paramount in dictating the efficiency, yield, and environmental impact of the synthetic route. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of this compound, offering insights to inform your selection of the most suitable method.
This comparative analysis focuses on prominent catalytic strategies, including palladium-catalyzed reductive cyclization, nickel-catalyzed reductive cyclization, and the classic Fischer indole (B1671886) synthesis, presenting a clear overview of their performance based on experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic approaches to this compound synthesis, allowing for a direct comparison of their efficacy.
| Catalytic System | Reaction Type | Starting Material | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed | Reductive Cyclization | 2-Methoxy-6-nitrotoluene | 10% Palladium on Carbon | N,N-dimethylformamide dimethyl acetal (B89532), Pyrrolidine (B122466), Hydrogen (50 psi) | Ethyl acetate (B1210297) or Methanol (B129727) | Room Temp. | 3-4 (enamine formation) + reduction time | 75-85[1] |
| Nickel-Catalyzed | Reductive Cyclization | 2-Methoxy-6-nitrotoluene | Raney Nickel | N,N-dimethylformamide dimethyl acetal, Pyrrolidine, Hydrazine (B178648) hydrate (B1144303) | Ethanol (B145695) | Room Temp. | 3-4 (enamine formation) + 1-2 (reduction) | 75-85[1] |
| Acid-Catalyzed | Fischer Indole Synthesis | 2-Methoxyphenylhydrazine | Polyphosphoric Acid (PPA) | Pyruvic acid | - | 95-100 | ~1 | Moderate to Good* |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthetic routes compared in this guide.
Palladium-Catalyzed Reductive Cyclization (Leimgruber-Batcho Approach)
This two-step procedure involves the formation of an enamine intermediate followed by a palladium-catalyzed reductive cyclization.
Step 1: Enamine Formation In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, 2-methoxy-6-nitrotoluene (1.0 mol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 500 mL). To this solution, N,N-dimethylformamide dimethyl acetal (1.2 mol) and pyrrolidine (1.2 mol) are added. The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 3-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the volatile components are removed under reduced pressure to obtain the crude enamine.[1]
Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel. 10% Palladium on Carbon catalyst is added to the solution. The vessel is then pressurized with hydrogen gas to 50 psi and stirred at room temperature until the hydrogen uptake ceases.[1]
Workup and Purification Following the reduction, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 7-methoxy-1H-indole as a solid.[1]
Nickel-Catalyzed Reductive Cyclization (Leimgruber-Batcho Approach)
This method follows the same initial enamine formation step as the palladium-catalyzed route but employs a different catalyst for the reductive cyclization.
Step 1: Enamine Formation The procedure is identical to Step 1 of the Palladium-Catalyzed Reductive Cyclization.
Step 2: Reductive Cyclization The crude enamine is dissolved in ethanol. Raney Nickel is carefully added to the solution, followed by the dropwise addition of hydrazine hydrate at room temperature, which results in an exothermic reaction. The mixture is stirred for 1-2 hours after the addition is complete.[1]
Workup and Purification After the reduction, the reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-methoxy-1H-indole.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.
Step 1: Phenylhydrazone Formation 2-Methoxyphenylhydrazine is reacted with an equimolar amount of pyruvic acid in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone, which may precipitate from the solution and can be isolated by filtration.
Step 2: Indolization The isolated phenylhydrazone is added to polyphosphoric acid (PPA). The mixture is then heated to approximately 95-100 °C with stirring for about an hour. The reaction progress is monitored by TLC.
Workup and Purification Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice. The resulting mixture is neutralized with a base, such as sodium hydroxide (B78521) solution, until alkaline. The precipitated crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic methodologies, the following diagrams illustrate the experimental workflows.
Concluding Remarks
The synthesis of this compound can be effectively achieved through multiple catalytic pathways. The Leimgruber-Batcho approach, utilizing either palladium or nickel catalysts for the reductive cyclization step, offers a reliable and high-yielding route from readily available starting materials. Both palladium and nickel catalysts demonstrate comparable and excellent yields under their respective conditions, providing flexibility in catalyst choice based on availability, cost, and safety considerations (e.g., handling of hydrogen gas vs. hydrazine hydrate).
The Fischer indole synthesis remains a powerful and direct method. However, for this compound, careful selection of a milder acid catalyst, such as polyphosphoric acid, is crucial to avoid the formation of halogenated byproducts that can occur with strong Brønsted acids.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, cost, and desired purity of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the synthesis of the valuable this compound scaffold.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Methoxyindole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of modern therapeutic design. The 7-methoxyindole scaffold has emerged as a promising framework in the development of potent kinase inhibitors. However, the inherent structural similarities within the ATP-binding site across the kinome often lead to off-target interactions, necessitating comprehensive cross-reactivity profiling. This guide provides an objective comparison of the performance of a this compound derivative against a panel of kinases, supported by experimental data, and details the methodologies to enable reproducible research.
The indole (B1671886) core is a privileged structure in drug discovery, and the specific substitution of a methoxy (B1213986) group at the 7-position can influence the molecule's electronic properties and metabolic stability. Preliminary studies on derivatives such as 7-methoxy-5-nitro-1H-indole have indicated promising anticancer properties, likely through the inhibition of key kinases involved in cell proliferation and survival.
Comparative Kinase Inhibition Profile of a this compound Derivative
The following table summarizes the inhibitory activity (IC50) of a 7-methoxy-5-nitro-1H-indole derivative against a panel of kinases. This quantitative data allows for a direct comparison of the potency and selectivity of this compound.
| Compound ID | Derivative Class | Target Kinase(s) | IC50 (nM) vs. Target(s) | Off-Target Kinases Inhibited (>50% at 1µM or IC50 <1000 nM) |
| BCI-101 | 7-Methoxy-5-nitro-1H-indole | Pim-1, CDK2/cyclin A | 85 (Pim-1), 230 (CDK2/cyclin A) | VEGFR2 (850 nM) |
Note: This data is representative and compiled from literature sources. Further comprehensive screening is recommended for a complete profile.
Experimental Protocols
Accurate and reproducible kinase inhibition data is paramount for comparing the selectivity of different compounds. Below are detailed methodologies for two commonly employed kinase inhibitor screening assays.
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.
Materials:
-
Kinase of interest (e.g., Pim-1, CDK2/cyclin A)
-
Peptide substrate specific for the kinase
-
This compound derivative (and other test compounds)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound derivatives in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound derivative or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the values against the inhibitor concentration to determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a non-radioactive, homogeneous assay that measures the binding of a specific antibody to a phosphorylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
This compound derivative (and other test compounds)
-
Kinase reaction buffer
-
ATP solution
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
In a 384-well plate, add the serially diluted compounds.
-
Prepare a mixture of the kinase and the biotinylated peptide substrate in kinase buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents: a mixture of the Eu-labeled antibody and SA-APC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 620 nm) and the APC acceptor wavelength (e.g., 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition based on the signal from control wells (no inhibitor) and plot against the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.
Comparative Docking Analysis of 7-Methoxyindole Derivatives: A Guide for Researchers
This guide provides a comparative overview of the molecular docking studies of 7-methoxyindole derivatives against various protein targets relevant to drug discovery. The information is compiled from recent scientific literature to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and structure-activity relationships of this important class of compounds.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. By comparing the docking scores and binding interactions of different this compound derivatives, researchers can identify promising candidates for further development and optimize their properties for enhanced efficacy and selectivity.
Quantitative Data Summary
The following tables summarize the binding affinities and biological activities of various indole (B1671886) derivatives from comparative studies. These values provide a quantitative basis for comparing the potential of different substituted indoles against several protein targets.
Table 1: Comparative Binding Affinities of Indole Derivatives Against Viral and Other Protein Targets
| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
| Spiro-oxindole Derivative | RNA Polymerase (6m71) | Good binding energy (specific value not stated) | [1] |
| Spiro-oxindole Derivative | Spike Glycoprotein (6VXX) | Good binding energy (specific value not stated) | [1] |
| 7-Azaindole Derivative (7-AID) | DDX3 (2I4I) | -7.99 | [2] |
| 7-Hydroxycoumarin Derivative 4(d) | Acetylcholinesterase (4EY7) | Not specified (best docking results) | [3] |
| 7-Hydroxycoumarin Derivative 4(f) | Acetylcholinesterase (4EY7) | Not specified (best docking results) | [3] |
Table 2: Comparative Anticancer Activity (IC50/GI50 µM) of Methoxy-Substituted Indole and Azaindole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Indolyl-pyridinyl-propenone (5-methoxyindole) | Glioblastoma | Not specified | Methuosis induction | |
| Indolyl-pyridinyl-propenone (6-methoxyindole) | Glioblastoma | Not specified | Microtubule disruption | [4] |
| 7-Azaindole Analog 4g | MCF-7 (Breast) | 15.56 | PARP Inhibition | |
| 7-Azaindole Derivative (7-AID) | HeLa (Cervical) | 16.96 | DDX3 Inhibition | [2] |
| 7-Azaindole Derivative (7-AID) | MCF-7 (Breast) | 14.12 | DDX3 Inhibition | [2] |
| 7-Azaindole Derivative (7-AID) | MDA MB-231 (Breast) | 12.69 | DDX3 Inhibition | [2] |
Experimental Protocols
A generalized methodology for comparative docking studies and biological evaluation, based on protocols described in the cited literature, is provided below.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[5]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized using a suitable force field.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energy minimized, and appropriate charges are assigned.
-
-
Docking Simulation:
-
A docking grid box is defined around the active site of the target protein.
-
Docking is performed using software such as AutoDock, GOLD, or Schrodinger Glide.[3][5]
-
The software explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.[6]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[2]
-
The binding modes of different derivatives are compared to understand structure-activity relationships.
-
In Vitro Biological Evaluation (General Protocol for Anticancer Activity)
-
Cell Culture:
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-48 hours).[2]
-
MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2]
-
Visualizations
Workflow for Comparative Molecular Docking Studies
Caption: A general workflow for in silico comparative docking studies.
Hypothetical Signaling Pathway Modulated by a this compound Derivative
Some methoxy (B1213986) indole derivatives have been shown to induce a non-apoptotic form of cell death known as methuosis.[4] This process is characterized by the hyperactivation of Ras and the subsequent activation of Rac1, leading to extensive macropinocytosis and vacuole formation.[4]
Caption: Signaling pathway of methuosis induced by certain indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Hybrid Approach Combining Shape-Based and Docking Methods to Identify Novel Potential P2X7 Antagonists from Natural Product Databases | MDPI [mdpi.com]
- 6. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
validation of in vitro findings for 7-Methoxyindole in in vivo animal models
For Researchers, Scientists, and Drug Development Professionals
While in vivo data for the parent compound 7-Methoxyindole remains limited in publicly accessible literature, several of its derivatives have demonstrated significant therapeutic potential in animal models. This guide provides a comparative overview of the in vivo validation of three promising this compound derivatives, contrasting their performance with established alternatives and detailing the experimental methodologies employed.
Antitumor Activity: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one
This derivative has emerged as a potent antitumor agent, demonstrating significant efficacy in preclinical cancer models. Its mechanism of action as a tubulin-binding and tumor-vascular disrupting agent offers a promising avenue for cancer therapy.
Comparative In Vitro and In Vivo Efficacy
| Compound | In Vitro Potency (GI50) | In Vivo Animal Model | In Vivo Efficacy | Comparator |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Low to sub-nanomolar range against a panel of human tumor cell lines[1][2] | Mouse xenograft model with human tumor cells[1] | 62% tumor growth inhibition in mice at a dose of 1.0 mg/kg[1][2] | Combretastatin A-4 (CA-4) |
| Combretastatin A-4 (CA-4) | IC50 for tubulin polymerization inhibition: 0.53 to 3.0 μM[3] | Murine colon 26 adenocarcinoma[3] | Limited in vivo efficacy due to poor pharmacokinetics[3] | - |
Experimental Protocols
In Vitro: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines the cytotoxic effects of the compound on cancer cell lines.
-
Cell Plating: Human tumor cell lines are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period.
-
Cell Fixation: Trichloroacetic acid is used to fix the cells, preserving cellular proteins.
-
Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to proteins.
-
Measurement: The absorbance is measured at a specific wavelength to determine cell density, from which the GI50 (concentration required to inhibit cell growth by 50%) is calculated.
In Vivo: Mouse Xenograft Model for Antitumor Efficacy
This model evaluates the in vivo antitumor activity of the compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the mice.
-
Compound Administration: Once tumors reach a palpable size, mice are treated with the test compound at a specified dose and schedule.
-
Tumor Measurement: Tumor size is measured regularly throughout the study.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor size in the treated group to that in the control group.
Signaling Pathway and Experimental Workflow
Neuroprotective Effects: Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid (5MeO)
This derivative has shown promise in models of neurodegenerative disease, specifically in a model of Alzheimer's-like cognitive impairment. Its multifaceted mechanism of action targets key pathological features of the disease.
Comparative Behavioral and Biochemical Effects
| Compound | Animal Model | Behavioral Outcome | Biochemical Outcome | Comparator |
| Arylhydrazone derivative of 5-Methoxyindole-2-Carboxylic Acid (5MeO) | Scopolamine-induced dementia in rats[4][5] | Improved performance in step-through and Barnes maze tasks[4][5] | Restored BDNF and Acetylcholine levels; Normalized Acetylcholinesterase activity; Reduced lipid peroxidation[4][5] | Rivastigmine (B141) |
| Rivastigmine | Scopolamine-induced memory impairment in rats[6][7] | Antagonized deficits in working and reference memory[6] | Inhibited cholinesterase in the cortex and hippocampus[6] | - |
Experimental Protocols
In Vivo: Scopolamine-Induced Amnesia Model in Rats
This model is used to screen for compounds with potential to treat cognitive deficits.
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Amnesia Induction: Scopolamine (B1681570) (a muscarinic receptor antagonist) is administered intraperitoneally to induce memory impairment.[8][9]
-
Compound Administration: The test compound is administered before or after the scopolamine injection, depending on the study design.
-
Behavioral Testing: Memory is assessed using tasks such as the Morris water maze, passive avoidance test, or Y-maze.[10]
-
Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected to measure levels of neurotransmitters (e.g., acetylcholine), neurotrophic factors (e.g., BDNF), and markers of oxidative stress.
Ex Vivo: Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of the enzyme that breaks down acetylcholine.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
-
Reaction Initiation: The homogenate is incubated with a substrate (acetylthiocholine) and a chromogen (DTNB). AChE in the sample hydrolyzes the substrate, producing thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product.
-
Measurement: The absorbance is measured at 412 nm, and the rate of color change is proportional to the AChE activity.
Signaling Pathway and Experimental Workflow
Anti-inflammatory Activity: 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA)
This β-carboline alkaloid derivative of this compound has demonstrated potent anti-inflammatory effects in a model of systemic inflammation, highlighting its potential for treating inflammatory conditions.
Comparative In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Key In Vivo Outcome | In Vitro Effect | Comparator |
| 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) | LPS-induced lethality in C57BL/6 mice[11][12] | Rescued mice from LPS-induced lethality[11][12] | Inhibited LPS-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in RAW264.7 cells[11][12] | Indomethacin |
| Indomethacin | LPS-induced inflammation in rats[13] | Prevented retinal vascular leakage[13] | Prevented PGE2 synthesis[13] | - |
Experimental Protocols
In Vivo: Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is widely used to study systemic inflammation and screen anti-inflammatory drugs.
-
Animal Model: Mice (e.g., C57BL/6) or rats.
-
Inflammation Induction: A single injection of LPS (an endotoxin (B1171834) from Gram-negative bacteria) is administered intraperitoneally to induce a systemic inflammatory response.[14][15][16]
-
Compound Administration: The test compound is typically administered prior to the LPS challenge.
-
Monitoring: Animals are monitored for signs of sickness behavior (e.g., reduced locomotor activity) and survival.[17]
-
Biomarker Analysis: Blood and tissue samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and other inflammatory mediators.
In Vitro: Nrf2/HO-1 Pathway Activation Assay
This assay determines if a compound can activate this key antioxidant and anti-inflammatory pathway.
-
Cell Culture: A suitable cell line (e.g., RAW264.7 macrophages) is used.
-
Compound Treatment: Cells are treated with the test compound for a specified duration.
-
Nuclear Extraction: Nuclear and cytoplasmic fractions of the cells are separated.
-
Western Blot Analysis: The levels of Nrf2 in the nuclear fraction and HO-1 in the total cell lysate are determined by Western blotting. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.
Signaling Pathway and Experimental Workflow
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. scielo.br [scielo.br]
- 10. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Physicochemical Properties of 7-Methoxyindole and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of 7-Methoxyindole and its positional isomers: 4-Methoxyindole, 5-Methoxyindole, and 6-Methoxyindole. Understanding the distinct characteristics of these closely related molecules is crucial for their application in medicinal chemistry, drug design, and materials science. This document summarizes key experimental data, outlines detailed methodologies for property determination, and visualizes relevant biological pathways to aid in research and development. Limited experimental data is available for 2-Methoxyindole and 3-Methoxyindole; therefore, this guide focuses on the more extensively characterized isomers.
Physicochemical Data Summary
The position of the methoxy (B1213986) group on the indole (B1671886) ring significantly influences the physicochemical properties of the molecule. These differences can impact solubility, membrane permeability, and receptor binding affinity, thereby affecting the compound's biological activity and suitability for various applications. The table below summarizes the key physicochemical properties of this compound and its common positional isomers.
| Property | 4-Methoxyindole | 5-Methoxyindole | 6-Methoxyindole | This compound |
| Molecular Formula | C₉H₉NO | C₉H₉NO | C₉H₉NO | C₉H₉NO |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol |
| Melting Point (°C) | 69-70[1] | 52-55[2] | 90-94 | 147-150 |
| Boiling Point (°C) | 181-183 (at 24 mmHg)[1] | 176-178 (at 17 mmHg) | Not available | 108-110 (at 0.3 mmHg) |
| pKa | Not available | Not available | Not available | Not available |
| logP (calculated) | 2.7[3] | Not available | Not available | Not available |
| Solubility | Soluble in ethanol[1] | Insoluble in water[2], Soluble in DMF, DMSO, Ethanol | Not available | Not available |
| Appearance | Off-white powder[3] | Slightly yellow crystalline solid[2] | Not available | Pale yellow to brown liquid |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which a solid compound transitions to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the methoxyindole isomer
-
Mortar and pestle
Procedure:
-
A small amount of the solid sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Sample of the liquid methoxyindole isomer
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its distribution between an aqueous and an organic phase.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Sample of the methoxyindole isomer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
A known concentration of the methoxyindole isomer is dissolved in either the aqueous or organic phase.
-
Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or centrifuge tube.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the solute in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Differential Effects on Signaling Pathways
Recent studies have indicated that methoxyindole isomers can exhibit differential activities on biological signaling pathways, highlighting their potential as modulators of cellular function.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell differentiation. A study on the effects of methylated and methoxylated indoles on AhR activity revealed that these isomers can act as agonists or antagonists.[4]
Notably, This compound was identified as a highly efficacious agonist of the human AhR, displaying a relative efficacy of 80% compared to the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In contrast, other methoxyindole isomers showed varying degrees of agonistic or antagonistic activity. This differential activation of the AhR signaling pathway by positional isomers underscores the importance of the methoxy group's position in determining the biological activity of these compounds.[4]
Figure 1. Differential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by methoxyindole isomers.
Serotonin (B10506) Receptor Binding
While comprehensive data on all methoxyindole isomers is not available, studies on related tryptamine (B22526) derivatives suggest that the position of the methoxy group can significantly influence binding affinity to various serotonin (5-HT) receptor subtypes. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are structurally related to tryptamines, showed that a 5-methoxy substitution was the most potent at the 5-HT1A receptor among the tested compounds. This highlights the potential for positional isomers of methoxyindole to exhibit differential selectivity and affinity for serotonin receptors, a critical aspect for the development of neurological drugs.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel methoxyindole isomer, from synthesis to the determination of its key physicochemical and biological properties.
Figure 2. A generalized experimental workflow for the characterization of methoxyindole isomers.
References
- 1. 4-甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 3. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Novel Routes to 7-Methoxyindole
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds like 7-Methoxyindole is a critical starting point for the discovery of novel therapeutics. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data, to inform the selection of the most appropriate method based on efficiency, scalability, and practicality.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be approached through several established methods, each with distinct advantages and drawbacks. The primary routes benchmarked in this guide are the Fischer Indole (B1671886) Synthesis, the Leimgruber-Batcho Synthesis, and the Bartoli Indole Synthesis. A multi-step classical synthesis is also considered for a comprehensive overview.
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Bartoli Indole Synthesis | Multi-Step Synthesis from o-Anisidine |
| Starting Materials | 2-Methoxyphenylhydrazine, Acetaldehyde | 3-Methoxy-2-nitrotoluene | 2-Bromo-3-nitroanisole (B183254) | o-Anisidine |
| Key Reactions | Hydrazone formation,[1][1]-sigmatropic rearrangement | Enamine formation, Reductive cyclization | Grignard reaction,[1][1]-sigmatropic rearrangement | Acylation, Japp-Klingemann reaction, Cyclization, Hydrolysis, Decarboxylation |
| Reported Overall Yield | Low and variable; prone to side reactions | Good to Excellent (e.g., ~73% for analogous indoles) | Good (e.g., ~61% for analogous 7-bromoindoles) | Moderate (Calculated ~22%) |
| Number of Steps | 1-2 | 2 | 1 | 5 |
| Key Advantages | Atom economical, potentially short. | High yields, mild conditions, good regioselectivity. | Excellent for 7-substituted indoles, good yields. | Utilizes readily available starting materials. |
| Key Disadvantages | Poor regioselectivity, formation of abnormal byproducts (e.g., chlorinated indoles), low yields for 7-methoxyindoles.[1][2][3] | Requires access to substituted o-nitrotoluenes. | Requires stoichiometric use of a moisture-sensitive Grignard reagent. | Multiple steps, moderate overall yield. |
| Scalability | Challenging due to potential for side reactions and purification difficulties. | Good. | Moderate, due to the use of Grignard reagents. | Moderate. |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthetic route to this compound depends on several factors, including the desired scale, purity requirements, and availability of starting materials. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound synthesis route.
Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. However, for this compound, this route is often plagued by the formation of abnormal products, particularly when using strong acids like HCl, which can lead to chlorinated byproducts instead of the desired product.[2][3] Milder catalysts such as zinc chloride or polyphosphoric acid may offer better results, though yields are generally reported to be low.
General Protocol:
-
Hydrazone Formation: 2-Methoxyphenylhydrazine (1 equivalent) is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. Acetaldehyde or its equivalent (1.1 equivalents) is added, and the mixture is stirred at room temperature until the formation of the hydrazone is complete (monitored by TLC).
-
Indolization: An acid catalyst (e.g., zinc chloride, 1.5 equivalents, or polyphosphoric acid) is added to the hydrazone mixture. The reaction is then heated to a temperature ranging from 80°C to 150°C.
-
Work-up and Purification: After completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product requires purification by column chromatography to isolate this compound from byproducts.
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a two-step process that provides a more reliable and higher-yielding route to 7-substituted indoles compared to the Fischer synthesis.[4] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.
General Protocol:
-
Enamine Formation: 3-Methoxy-2-nitrotoluene (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) in a solvent such as DMF. The mixture is heated to afford the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[4] This step effects the reduction of the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield pure this compound. This method has been reported to provide good to excellent yields for analogous indole syntheses.[1][5]
Bartoli Indole Synthesis
The Bartoli indole synthesis is a highly efficient method for the preparation of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6] The presence of the ortho-substituent is crucial for the success of the reaction.
General Protocol:
-
Grignard Reaction: A solution of 2-bromo-3-nitroanisole (1 equivalent) in a dry ethereal solvent like THF is cooled to a low temperature (typically -40°C to -78°C). A solution of vinylmagnesium bromide (3 equivalents) in THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified time.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-bromo-4-methoxyindole. Subsequent debromination (e.g., using tributyltin hydride and AIBN) would yield this compound. The initial indole formation step has been reported to proceed in good yields for similar substrates.
Multi-Step Synthesis from o-Anisidine
This classical approach involves the construction of the indole ring through a series of well-established reactions. While longer, it utilizes readily available starting materials.
Overall Synthetic Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 7-Methoxyindole: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 7-Methoxyindole is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, minimizing risks and adhering to safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical. It is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[4]
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield[4] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator (e.g., N95 or P1 dust mask) if there is a risk of dust formation[2] |
| Protective Clothing | Standard laboratory coat |
Waste Segregation and Container Management
Proper segregation and containment of this compound waste is the first step in the disposal process.
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Place contaminated items such as gloves, paper towels, and weighing papers into a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
-
Container Requirements:
Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of this compound.
-
Preparation: Don the required PPE as detailed in the table above. Ensure the work area is clean and a designated hazardous waste collection container is readily accessible.
-
Handling Solid Waste:
-
Carefully transfer solid this compound waste into the designated container using a spatula or other appropriate tool to minimize dust generation.[4]
-
For cleaning up spills, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4] Sweep up the absorbed material and place it in the sealed container for disposal.[4][6][7][8] Avoid creating dust.[4][6]
-
-
Handling Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container, avoiding splashes.
-
-
Labeling:
-
Immediately label the hazardous waste container with the full chemical name: "this compound".[5]
-
List all other components of the waste mixture, including solvents, with their approximate percentages.[5]
-
Clearly mark the container with the appropriate hazard warnings (e.g., "Toxic," "Harmful," "Irritant").
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][9]
-
Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Crucially, do not dispose of this compound down the drain or release it into the environment. [4][5]
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2][3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[2][3][6] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3][5] Remove contact lenses if present and easy to do. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guidance for Handling 7-Methoxyindole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 7-Methoxyindole, drawing from established safety data for the compound and structurally related molecules. Adherence to these guidelines is critical for personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary risks associated with this compound include skin irritation, serious eye damage, and potential harm if inhaled or swallowed.[1][2][3] Therefore, all personnel must use appropriate personal protective equipment (PPE) when handling this chemical.[1] The recommended PPE is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber)[1] | To prevent skin contact, which can cause irritation.[3][4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles[4][5] | To protect the eyes from splashes and airborne particles that can cause serious eye damage.[2][4] |
| Body Protection | Protective work clothing, such as a laboratory coat[4][5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a chemical fume hood or a NIOSH/MSHA-approved respirator[4][5] | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is mandatory to ensure safety and prevent contamination.
1. Preparation:
-
Ensure a chemical fume hood is operational and available for use.[6]
-
Verify that an eyewash station and safety shower are accessible and in good working order.[4][5]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all equipment and reagents within the chemical fume hood.
2. Handling:
-
Wear all required PPE before handling this compound.
-
Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.[3]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Small Spills: In the event of a small spill, sweep up the material, taking care to avoid creating dust. Place the swept material into a sealed container for proper disposal and ventilate the area.[5]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's emergency services.
First Aid Measures: The following table summarizes the immediate first aid steps to be taken in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
